molecular formula C6H5NO2S B183290 2-Mercaptonicotinic acid CAS No. 38521-46-9

2-Mercaptonicotinic acid

Numéro de catalogue: B183290
Numéro CAS: 38521-46-9
Poids moléculaire: 155.18 g/mol
Clé InChI: WYKHFQKONWMWQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Mercaptonicotinic acid (2-MNA) is a high-value chemical synthon prized for its thiol and carboxylic acid functionalities, enabling diverse applications in advanced materials and drug delivery research. Its primary research value is in the development of novel colorimetric sensors. The compound serves as an effective capping ligand for silver nanoparticles (AgNPs), where the thiol group provides strong anchoring via Ag-S bond formation . These 2-MNA-functionalized AgNPs act as highly sensitive probes for the detection of environmental contaminants, demonstrating selective aggregation in the presence of the pesticide thiram, as well as Fe³⁺ and Cu²⁺ ions, resulting in distinct color changes measurable by UV-Vis spectroscopy . Furthermore, this compound is instrumental in pharmaceutical technology for creating preactivated thiomers. It can form a disulfide bond with thiolated polymers, such as pectin-cysteine conjugates, to significantly enhance their mucoadhesive properties . This activation improves the polymer's reactivity over a broad pH range, making it a promising excipient for developing gastroretentive drug delivery systems that achieve sustained API release through covalent bonds with cysteine-rich subdomains in the mucus .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHFQKONWMWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068110
Record name 2-Mercaptonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38521-46-9
Record name 2-Mercaptonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38521-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptonicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Mercaptonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercaptonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MERCAPTONICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7D859ABZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Mercaptonicotinic Acid from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the synthesis of 2-mercaptonicotinic acid, a valuable heterocyclic intermediate, from its precursor, 2-chloronicotinic acid. The core of this transformation is a nucleophilic aromatic substitution (NAS) reaction. This document outlines the underlying mechanism, presents a detailed experimental protocol, summarizes key quantitative data in tabular format, and includes essential workflow and reaction diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

2-Chloronicotinic acid is a versatile pyridine (B92270) derivative widely utilized as a starting material in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its conversion to this compound (also known as 2-thionicotinic acid) is a critical step in the development of various bioactive molecules. This transformation is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom at the C2 position of the pyridine ring is displaced by a sulfur nucleophile.

The reactivity of the C2 position is enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the carboxylic acid group at the C3 position, making this substitution reaction efficient and regioselective.[3] This guide focuses on the use of sodium hydrosulfide (B80085) (NaSH) as the sulfur source, a common and effective reagent for this type of conversion.

Reaction Mechanism and Pathway

The synthesis proceeds via the Addition-Elimination mechanism of nucleophilic aromatic substitution (NAS).[4]

  • Nucleophilic Attack: The hydrosulfide ion (⁻SH), a potent nucleophile, attacks the electron-deficient carbon atom (C2) bonded to the chlorine atom. This initial addition step temporarily disrupts the aromaticity of the pyridine ring.[3][4]

  • Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized and stabilized by resonance, particularly involving the electron-withdrawing carboxylic acid group and the ring nitrogen.[5]

  • Elimination of Leaving Group: Aromaticity is restored in the final step by the elimination of the chloride ion (Cl⁻), which is a good leaving group. Subsequent acidic workup protonates the thiolate and carboxylate groups to yield the final product, this compound.

The overall reaction pathway is illustrated below.

Caption: General reaction scheme for the synthesis.

Data Presentation

Quantitative data for the key compounds involved in this synthesis are summarized below.

Table 1: Physicochemical Properties of Reactant and Product
Property2-Chloronicotinic AcidThis compound
Synonyms 2-Chloropyridine-3-carboxylic acid[6]2-Thionicotinic acid
CAS Number 2942-59-8[6]5333-30-2
Molecular Formula C₆H₄ClNO₂[7]C₆H₅NO₂S
Molecular Weight 157.55 g/mol [7]155.18 g/mol
Appearance White to cream powder[6]Yellow to off-white solid
Melting Point 176-178 °C (decomposes)[6]~210-214 °C (decomposes)
Table 2: Representative Reaction Conditions
ParameterValue / Condition
Stoichiometry (NaSH) 1.1 - 1.5 molar equivalents
Solvent Ethanol (B145695), Dimethylformamide (DMF), or Water
Temperature 80 - 120 °C (Reflux)
Reaction Time 4 - 12 hours
Workup Acidification with HCl or H₂SO₄ to pH 2-3
Purification Recrystallization from Ethanol/Water
Typical Yield > 85%

Detailed Experimental Protocol

This section provides a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:

  • 2-Chloronicotinic acid (1.0 eq)

  • Sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O) (1.2 eq)

  • Ethanol (or DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloronicotinic acid (e.g., 10.0 g, 63.5 mmol) in a suitable solvent such as ethanol (150 mL).

  • Reagent Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (e.g., 5.34 g, ~75.0 mmol, assuming dihydrate) in a minimal amount of water (~20 mL) and add it to the reaction flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cooling and Filtration: After completion, cool the mixture to room temperature. If any solid (e.g., sodium chloride byproduct) precipitates, it can be removed by filtration.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Product Precipitation: Redissolve the resulting residue in deionized water (~100 mL). Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 2-3. A yellow precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL) to remove any remaining salts.

  • Drying and Purification: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G start Start dissolve_reactant 1. Dissolve 2-Chloronicotinic Acid in Solvent (e.g., Ethanol) start->dissolve_reactant add_nucleophile 2. Add Aqueous Solution of Sodium Hydrosulfide (NaSH) dissolve_reactant->add_nucleophile heat 3. Heat Mixture to Reflux (4-8 hours) add_nucleophile->heat cool 4. Cool to Room Temperature heat->cool concentrate 5. Remove Solvent (Rotary Evaporation) cool->concentrate acidify 6. Redissolve in Water & Acidify with HCl to pH 2-3 concentrate->acidify filter_wash 7. Isolate Product via Filtration & Wash with Cold Water acidify->filter_wash dry 8. Dry Product (Vacuum Oven) filter_wash->dry end End: Pure this compound dry->end

Caption: Step-by-step workflow for the synthesis process.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Sodium Hydrosulfide: NaSH is corrosive and can release toxic hydrogen sulfide (B99878) (H₂S) gas, especially upon contact with acids. Handle with extreme care. The acidification step must be performed slowly in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The conversion of 2-chloronicotinic acid to this compound via nucleophilic aromatic substitution with sodium hydrosulfide is a robust and high-yielding synthetic method. The procedure is straightforward, relying on readily available reagents and standard laboratory techniques. This guide provides the necessary technical details, data, and procedural workflows to enable researchers and drug development professionals to successfully implement this important chemical transformation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Mercaptonicotinic Acid: Chemical Properties and Structure

Introduction: this compound, also known by its IUPAC name 2-sulfanylidene-1H-pyridine-3-carboxylic acid, is a heterocyclic organic compound featuring both a carboxylic acid and a thiol group. This bifunctional nature makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] It has garnered attention in drug development for its potential as an inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental procedures.

Chemical Structure and Identification

This compound consists of a pyridine (B92270) ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a sulfur group. The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (2-thioxo-1,2-dihydropyridine-3-carboxylic acid).[3] The thione form is generally considered the more stable tautomer in the solid state.

Caption: Thiol-Thione Tautomerism of this compound.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name 2-sulfanylidene-1H-pyridine-3-carboxylic acid[4]
CAS Number 38521-46-9[5][6]
Molecular Formula C₆H₅NO₂S[5][6]
Canonical SMILES C1=CNC(=S)C(=C1)C(=O)O[4]
InChI InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9)
InChIKey WYKHFQKONWMWQM-UHFFFAOYSA-N[7][4]
Synonyms 2-Mercapto-3-pyridinecarboxylic acid, 2-Thionicotinic acid, 2-Mercaptopyridine-3-carboxylic acid[2][7][5][8]

Physicochemical Properties

The compound is typically a yellow crystalline powder.[1][2][4][5][9] It is stable under normal storage conditions, specifically at room temperature in a tightly closed container, away from incompatible substances like strong bases and strong oxidizing agents.[1][4][5][10] Solubility data is somewhat conflicting, with some sources describing it as very soluble in water and others as sparingly soluble.[1][5] A quantitative measurement indicates a solubility greater than 23.3 µg/mL at a pH of 7.4.[7][11]

Table 2: Quantitative Physicochemical Data

PropertyValueSource(s)
Molecular Weight 155.18 g/mol [10][12]
Melting Point 263-270 °C[2][4][5][6][11][13][14]
Boiling Point 295.3 °C (at 760 mmHg)[2][4][11][13]
Density ~1.4 g/cm³[11]
pKa 1.87 - 1.98[2][5][13]
XLogP3 0.5[7][11]
Topological Polar Surface Area 81.4 Ų[11]
Hydrogen Bond Donor Count 2[1][11]
Hydrogen Bond Acceptor Count 3[1][11]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are standard techniques for characterization.[3][15] The ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and exchangeable protons from the carboxylic acid and thiol/amine groups. The ¹³C NMR spectrum provides information on the carbon skeleton.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions would include those for the O-H stretch of the carboxylic acid, the C=O stretch, C=C and C=N stretches of the aromatic ring, and vibrations associated with the C=S (thione) group.[3]

  • UV-Visible (UV-Vis) Spectroscopy: In a study, the UV spectrum of the this compound monomer at pH 7 showed absorption maxima (λmax) at 340.8 nm and 270 nm.[16]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[3][17]

Table 3: Summary of Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons and exchangeable -OH and -NH/-SH protons.
¹³C NMR Resonances for aromatic, carboxyl, and thione carbons.[15]
IR Absorptions for O-H, C=O, C=C, C=N, and C=S functional groups.[3]
UV-Vis λmax at 340.8 nm and 270 nm (monomer, pH 7).[16]
MS Molecular ion peak consistent with a molecular weight of ~155 g/mol .

Experimental Protocols

Synthesis from 2-Chloronicotinic Acid

A common and effective method for synthesizing this compound involves the reaction of 2-chloronicotinic acid with thiourea (B124793).[1][6][11]

synthesis_workflow start Start Materials reactants 2-Chloronicotinic Acid Thiourea Water (Solvent) start->reactants reaction Reflux at 90°C for 8 hours reactants->reaction cooling Cool to Room Temperature reaction->cooling ph_adjust Adjust pH to ~8 (e.g., with NaOH) cooling->ph_adjust stirring Stir for 10 minutes ph_adjust->stirring acidify Acidify (e.g., with dilute HCl) stirring->acidify filtration Filter Solid acidify->filtration product Final Product: This compound (Pale yellow solid) filtration->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Suspend 2-chloronicotinic acid (e.g., 5 mmol) and thiourea (e.g., 6 mmol) in water (e.g., 15 mL).[6]

  • Heat the suspension to reflux at 90 °C and maintain for 8 hours.[6][11]

  • After the reaction is complete, cool the mixture to room temperature. A pale yellow suspension should be observed.[1][6]

  • Adjust the pH of the suspension to approximately 8 with a suitable base (e.g., dilute NaOH).

  • Subsequently, acidify the mixture with dilute hydrochloric acid to precipitate the product.[6][11]

  • Stir the mixture for approximately 10 minutes to ensure complete precipitation.[6][11]

  • Collect the resulting pale yellow solid by filtration.[6]

  • Dry the solid to obtain the final product, this compound. Yields of around 84% have been reported with this method.[6]

General Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for its ability to dissolve polar compounds and to observe exchangeable protons.[3]

  • IR Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. Acquire the spectrum using an FTIR spectrometer.

Reactivity and Biological Role

Chemical Reactivity

This compound is a versatile ligand in coordination chemistry due to its multiple potential donor atoms (N, S, and O).[2] It is used as a precursor in the synthesis of more complex molecules, such as 2-(2-carboxyethylthio)nicotinic acid and coordination polymers.[2][6]

Biological Role: P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substrates, including many chemotherapy drugs, out of cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. This compound (2MNA) has been identified as an inhibitor of P-gp. It is believed to bind to the protein, possibly forming a disulfide bond with cysteine residues, thereby blocking its transport function. This inhibition can potentially restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

p_glycoprotein_inhibition Conceptual Pathway of P-gp Inhibition by 2-MNA cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Pumps Drug Out Apoptosis Cell Death (Desired Outcome) Pgp->Apoptosis Inhibition leads to Intracellular Drug Accumulation Drug_in Chemotherapy Drug Drug_in->Pgp Enters Cell MNA This compound (2-MNA) MNA->Pgp Inhibition Inhibition

Caption: 2-MNA inhibits the P-gp pump, increasing intracellular drug levels.

Safety and Handling

This compound is classified as an irritant.[11][13] It may cause skin, eye, and respiratory tract irritation.[7][10][13]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][10]

  • Storage: Store in a tightly closed container in a cool, dry place.[1][5][11] The material is noted to be air-sensitive.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][10][12]

  • Hazardous Decomposition: Upon combustion, it may produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[5][10][12]

References

Spectral Properties of 2-Mercaptonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Mercaptonicotinic acid (2-MNA), also known by its IUPAC name 2-sulfanylidene-1H-pyridine-3-carboxylic acid, is a heterocyclic compound incorporating a pyridine (B92270) ring, a carboxylic acid group, and a sulfur-containing functional group.[1][2] This molecule is of significant interest in pharmaceutical sciences and materials research, particularly in the development of drug delivery systems such as thiomers.[3] A thorough understanding of its spectral properties is paramount for its characterization, quantification, and the study of its interactions in various chemical and biological systems.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectral properties of this compound. It includes detailed experimental protocols, tabulated spectral data, and visualizations of key concepts and workflows to support researchers and professionals in drug development.

A critical aspect of 2-MNA's chemistry, which profoundly influences its spectral characteristics, is its existence in a thiol-thione tautomeric equilibrium. The thione form is generally the predominant tautomer in solution.

tautomerism cluster_thiol Thiol Form cluster_thione Thione Form (Predominant) thiol thione thiol->thione Equilibrium thiol_name This compound thione_name 2-Sulfanylidene-1H-pyridine-3-carboxylic acid

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-MNA. The chemical shifts in both ¹H and ¹³C NMR spectra provide definitive evidence for the predominant thione tautomer in common NMR solvents like DMSO-d₆.

¹H NMR Spectral Data

The proton NMR spectrum of 2-MNA typically displays signals corresponding to the three aromatic protons on the pyridine ring and the labile protons of the carboxylic acid and N-H/S-H groups.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5 - 14.5Broad SingletCOOH
~8.2 - 8.4MultipletAromatic CH (H-6)
~7.8 - 8.0MultipletAromatic CH (H-4)
~7.1 - 7.3MultipletAromatic CH (H-5)

Note: Data is typically acquired in DMSO-d₆. The broad signal for the carboxylic proton is characteristic. The exact chemical shifts can vary based on concentration and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The position of the C=S signal at a very low field is a key indicator of the thione tautomer's prevalence.[4]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~177.7C=S
~167.0C=O (COOH)
~140.0C-4
~138.0C-6
~133.0C-5
~115.0C-3

Note: Data corresponds to spectra recorded in DMSO-d₆.[5] Carbonyl carbons and those double-bonded to heteroatoms like sulfur are typically found at the low-field end of the spectrum.[4]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of 2-MNA.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.[3]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium (B1214612) lock signal from the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum at a controlled temperature (e.g., 25-30 °C).[3] Use a standard single-pulse experiment. The residual solvent signal of DMSO-d₆ at ~2.50 ppm can be used as a secondary chemical shift reference.[3]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.

nmr_workflow cluster_prep Preparation cluster_acq Acquisition (400 MHz+) cluster_proc Processing Sample Weigh 5-10 mg 2-MNA Dissolve Dissolve in ~0.7 mL DMSO-d6 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Tune, Lock & Shim Transfer->Setup AcquireH1 Acquire 1H Spectrum Setup->AcquireH1 AcquireC13 Acquire 13C Spectrum Setup->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Analyze Reference, Peak Pick & Integrate Process->Analyze

Caption: General experimental workflow for NMR analysis of 2-MNA.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule.[6] For 2-MNA, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions within the conjugated pyridine ring and thione group.[7]

UV-Vis Spectral Data

The absorption maxima (λmax) of 2-MNA are sensitive to pH and its aggregation state (monomer vs. dimer).

Table 3: UV-Vis Absorption Maxima (λmax) for this compound

SpeciespHλmax 1 (nm)λmax 2 (nm)Reference
Monomer7340.8270[3]
MonomerNot specified354279[3]
Dimer7241-[3]
DimerNot specified256-[3]

The dimer, 2,2'-dithiodinicotinic acid, is formed via oxidation of the thiol/thione group.

The strong absorption band observed above 340 nm is characteristic of the n→π* transition of the C=S group within the conjugated system, providing further evidence for the thione tautomer.

Experimental Protocol for UV-Vis Spectroscopy

This protocol describes a standard method for obtaining the UV-Vis absorption spectrum of 2-MNA.

  • Solution Preparation:

    • Prepare a stock solution of 2-MNA in a suitable solvent (e.g., demineralized water or a buffer like phosphate-buffered saline).

    • If pH control is required, adjust the pH of the solution using dilute NaOH or HCl. For example, a pH of 7.0 can be used to study the compound under physiological conditions.[3]

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument lamps (deuterium and tungsten) to warm up for at least 30 minutes for a stable baseline.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent/buffer to be used for the sample dilutions. This will serve as the blank.

    • Place the blank cuvette in the reference beam holder (or sample holder for a blank scan).

    • Record a baseline spectrum from approximately 200 nm to 500 nm.

    • Replace the blank cuvette with a cuvette containing the 2-MNA sample solution.

    • Scan the sample over the same wavelength range.

  • Data Analysis:

    • The instrument software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

uvvis_workflow cluster_prep_uv Preparation cluster_acq_uv Acquisition cluster_proc_uv Analysis Stock Prepare Stock Solution in Buffer pH_Adjust Adjust pH (e.g., to 7.0) Stock->pH_Adjust Dilute Dilute to Working Concentration pH_Adjust->Dilute Blank Record Baseline with Solvent Dilute->Blank Warmup Warm Up Spectrophotometer Warmup->Blank Scan Scan Sample (200-500 nm) Blank->Scan Subtract Baseline Subtraction Scan->Subtract Identify Identify λmax Values Subtract->Identify

Caption: General experimental workflow for UV-Vis analysis of 2-MNA.

The spectral properties of this compound are well-defined and provide conclusive evidence for its structure, particularly its existence as the thione tautomer in solution. The ¹H and ¹³C NMR spectra are characterized by specific chemical shifts for the pyridine ring and the exocyclic functional groups, with the ¹³C resonance for the C=S group being a key identifier. The UV-Vis spectrum shows distinct absorption maxima corresponding to electronic transitions within the conjugated system, which are sensitive to environmental factors such as pH. The data and protocols presented in this guide serve as a valuable resource for the characterization and application of this compound in research and development.

References

The Enigmatic Role of 2-Mercaptonicotinic Acid as a P-glycoprotein Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of 2-Mercaptonicotinic acid's mechanism of action as a P-glycoprotein (P-gp) inhibitor. While direct and extensive research on this compound's specific inhibitory actions on P-gp is limited, this document synthesizes available data from related compounds and general principles of P-gp inhibition to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus of this guide will be on a synthesized thiomer incorporating this compound, which provides the most direct available evidence of its potential role in P-gp inhibition.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial transmembrane efflux pump.[1][2] It plays a significant role in protecting cells from a wide array of xenobiotics by actively transporting them out of the cell, a process powered by ATP hydrolysis.[2][3] However, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), a major obstacle in chemotherapy.[2][4] By expelling anticancer drugs, P-gp reduces their intracellular concentration, thereby diminishing their therapeutic efficacy.[4] Consequently, the development of P-gp inhibitors to be used as adjuvants in chemotherapy is an area of intense research.

Evidence for P-gp Inhibition by a this compound-Containing Thiomer

Direct studies detailing the mechanism of this compound as a standalone P-gp inhibitor are not extensively available in the current body of scientific literature. However, research into a preactivated thiomer, poly(acrylic acid)-cysteine-2-mercaptonicotinic acid (PAA-Cys-2MNA), provides evidence of the P-gp inhibitory potential of the this compound moiety.[5]

A study focused on this synthesized thiomer demonstrated its ability to inhibit P-gp function in Caco-2 cells, a common in vitro model for studying intestinal drug absorption and P-gp activity.[5] The inhibitory effect was quantified by measuring the transport of rhodamine 123, a known P-gp substrate.[5]

Quantitative Analysis of P-gp Inhibition

The P-gp inhibitory effect of PAA-Cys-2MNA was compared to its constituent components, poly(acrylic acid) (PAA) and the non-preactivated thiomer (PAA-Cys). The enhancement of rhodamine 123 transport, indicative of P-gp inhibition, is summarized in the table below.

CompoundApparent Permeability Coefficient (Papp) Enhancement Ratio of Rhodamine 123
Poly(acrylic acid) (PAA)1.84-fold
Poly(acrylic acid)-cysteine (PAA-Cys)2.09-fold
Poly(acrylic acid)-cysteine-2-mercaptonicotinic acid (PAA-Cys-2MNA) 2.36-fold

Table 1: Enhancement of Rhodamine 123 permeability across Caco-2 cell monolayers in the presence of PAA, PAA-Cys, and PAA-Cys-2MNA, indicating their relative P-gp inhibitory effects. Data sourced from a 2015 study on a preactivated thiomer.[5]

The data clearly indicates that the incorporation of this compound into the thiomer backbone significantly enhances its P-gp inhibitory properties.[5]

Proposed Mechanism of Action

The precise mechanism by which the this compound moiety contributes to P-gp inhibition has not been definitively elucidated. However, based on the structure of the PAA-Cys-2MNA thiomer and the general mechanisms of P-gp inhibition, a plausible hypothesis can be formulated. The thiol group (-SH) of this compound is likely a key player in its inhibitory activity. Thiol-containing compounds can interact with cysteine residues within the P-gp structure, potentially through the formation of disulfide bonds, leading to conformational changes that impair the protein's efflux function.

General mechanisms of P-gp inhibition include:

  • Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.[6]

  • Non-competitive Inhibition: The inhibitor binds to a site distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.[6]

  • Interference with ATP Hydrolysis: The inhibitor may disrupt the binding or hydrolysis of ATP, which is essential for the energy-dependent efflux process.[1][6]

  • Altering P-gp Expression: Some compounds can downregulate the expression of the ABCB1 gene, which codes for P-gp.[1]

Given that the PAA-Cys-2MNA study focused on transport enhancement, a direct interaction with the P-gp protein is the most likely mechanism.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Drug_out Substrate (Effluxed) Pgp->Drug_out Efflux Drug_in Substrate (Accumulated) Pgp->Drug_in Inhibition of Efflux ADP ADP + Pi Pgp->ADP Drug P-gp Substrate (e.g., Rhodamine 123) Drug->Pgp Binds to P-gp Inhibitor This compound Moiety Inhibitor->Pgp Hypothesized Interaction (e.g., with Cysteine residues) ATP ATP ATP->Pgp Powers Efflux G start Start: Caco-2 Cell Culture (21 days on permeable supports) check_integrity Verify Monolayer Integrity (Measure TEER) start->check_integrity wash Wash Monolayers with Transport Medium check_integrity->wash add_inhibitor Add Test Compound (e.g., PAA-Cys-2MNA) to Apical Side wash->add_inhibitor add_rhodamine Add Rhodamine 123 to Apical Side add_inhibitor->add_rhodamine incubate Incubate at 37°C add_rhodamine->incubate sample Collect Samples from Basolateral Side at Time Intervals incubate->sample quantify Quantify Rhodamine 123 (Fluorescence Measurement) sample->quantify calculate Calculate Papp and Enhancement Ratio quantify->calculate end End: Determine P-gp Inhibitory Activity calculate->end

References

Biological Activity of 2-Mercaptonicotinic Acid and its Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-mercaptonicotinic acid and its derivatives, with a particular focus on their potential as anticancer agents. While research on this compound alone in oncology is limited, its triorganotin derivative, bis--INVALID-LINK-- (SnMNA), has demonstrated significant cytotoxic and pro-apoptotic effects in preclinical studies. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the known mechanisms of action and experimental workflows.

Introduction

This compound (2-MNA) is a sulfur-containing analog of nicotinic acid. While its primary biological role is not extensively characterized in the context of cancer, it has been identified as an inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. However, the direct anticancer activity of 2-MNA appears to be limited, and concerns regarding its toxicity to non-cancerous cells have been raised.

In contrast, a triorganotin compound incorporating this compound, referred to as SnMNA, has shown potent anticancer properties. This derivative has been found to be significantly more cytotoxic to certain cancer cell lines than the conventional chemotherapeutic agent cisplatin[1]. The primary mechanism of its anticancer action appears to be the induction of apoptosis[1]. This guide will focus predominantly on the biological activity of SnMNA due to the availability of substantive data, while also addressing the known functions of the parent compound, this compound.

Quantitative Data on Anticancer Activity

The following tables summarize the key quantitative findings from preclinical studies on the anticancer effects of the triorganotin derivative of this compound (SnMNA).

Table 1: In Vitro Cytotoxicity of SnMNA

CompoundCell LineAssayIC50 Value (48h)Comparison
SnMNALMS (leiomyosarcoma)Trypan Blue22.4 nM>200 times more potent than Cisplatin (B142131)
SnMNAMCF-7 (human breast adenocarcinoma)Trypan BlueNot specifiedPotent cytotoxic effects observed
CisplatinLMS (leiomyosarcoma)Trypan Blue5 µMReference

Table 2: In Vitro Apoptosis Induction by SnMNA

Cell LineTreatmentConcentrationFold Increase in Apoptosis
LMSSnMNA60 nM8-fold
MCF-7SnMNA60 nM6-fold

Table 3: In Vivo Antitumor Activity of SnMNA in Wistar Rats with Sarcoma [1]

TreatmentDosageOutcome
SnMNA5.4 mg/kg BW (four repeated doses every three days)Prolonged mean survival time by 200%
SnMNA5.4 mg/kg BW (four repeated doses every three days)Decreased mean tumor growth rate (p<0.05)
SnMNA5.4 mg/kg BW (four repeated doses every three days)30% of animals were completely cured

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for the triorganotin derivative of this compound (SnMNA) is the induction of apoptosis. While the precise molecular targets within the apoptotic signaling cascade have not been fully elucidated, the available evidence points towards a significant increase in programmed cell death in treated cancer cells[1].

dot

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis SnMNA SnMNA SnMNA->Cellular Stress Induces

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

p_glycoprotein_inhibition This compound This compound P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound->P-glycoprotein (P-gp) Inhibits Drug Efflux Drug Efflux P-glycoprotein (P-gp)->Drug Efflux Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Chemotherapeutic Drugs Chemotherapeutic Drugs Cancer Cell Cancer Cell Chemotherapeutic Drugs->Cancer Cell Enter Cancer Cell->Drug Efflux Pumped out by P-gp

Caption: General workflow for in vitro cytotoxicity assays.

4.2.1. Trypan Blue Exclusion Assay

  • Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of SnMNA (e.g., 0.75–80 nM) for 48 hours.

  • Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.

4.2.2. MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of SnMNA (e.g., 20, 40, and 60 nM) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Antitumor Activity
  • Animal Model: Female Wistar rats are used.

  • Tumor Induction: Sarcoma is induced in the rats.

  • Treatment: Once tumors are established, animals are treated with SnMNA (e.g., 5.4 mg/kg body weight, intraperitoneally) at specified intervals.

  • Monitoring: Tumor size and animal survival are monitored throughout the study.

  • Data Analysis: Tumor growth curves and survival plots are generated to assess the antitumor efficacy of the compound.

Conclusion and Future Directions

The available data strongly suggest that the triorganotin derivative of this compound, SnMNA, is a potent anticancer agent with significant pro-apoptotic activity in vitro and notable antitumor effects in vivo. Its cytotoxicity surpasses that of cisplatin in the tested cell lines, highlighting its potential for further development.

However, several key areas require further investigation:

  • Mechanism of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by SnMNA is crucial for its rational development as a therapeutic agent.

  • Selectivity: While potent against cancer cells, the toxicity profile of SnMNA in a wider range of normal cell types and in more extensive in vivo studies needs to be thoroughly evaluated.

  • Activity of this compound: Further research is warranted to explore whether the P-glycoprotein inhibitory activity of this compound alone can be harnessed to overcome multidrug resistance in combination with existing chemotherapies, and to investigate its potential anticancer effects in a broader panel of cancer cell lines under various conditions.

References

2-Mercaptonicotinic Acid: A Technical Guide on its Potential as an Antioxidant and Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptonicotinic acid, a sulfur-containing derivative of nicotinic acid, presents a compelling profile for investigation as a novel antioxidant and anti-inflammatory agent. While direct experimental data on this specific compound is limited in publicly available literature, its structural components—a nicotinic acid moiety and a thiol group—suggest a strong potential for therapeutic efficacy. Nicotinic acid and various organosulfur compounds have well-documented roles in modulating oxidative stress and inflammatory cascades. This technical guide synthesizes the current understanding of these related molecules to project the potential mechanisms and activities of this compound. It provides detailed experimental protocols for evaluating its antioxidant and anti-inflammatory properties and outlines the key signaling pathways likely to be involved. The included data tables and pathway diagrams are presented as hypothetical frameworks for guiding future research and development efforts.

Introduction

The confluence of oxidative stress and chronic inflammation is a well-established driver of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel therapeutic agents that can concurrently mitigate these intertwined processes is a paramount objective in drug discovery. This compound (also known as 2-sulfanylpyridine-3-carboxylic acid) emerges as a promising candidate due to its unique chemical architecture.

The nicotinic acid (niacin, vitamin B3) component has known anti-inflammatory properties, mediated in part through the activation of the G protein-coupled receptor 109A (GPR109A), which can lead to the suppression of pro-inflammatory cytokines. Furthermore, the presence of a thiol (-SH) group is characteristic of potent antioxidant molecules, such as glutathione, which play a central role in cellular redox homeostasis by directly scavenging reactive oxygen species (ROS) and participating in enzyme-catalyzed detoxification pathways. The synergistic potential of these two functional groups within a single molecule warrants a thorough investigation of this compound's therapeutic capabilities.

This document serves as a comprehensive resource for researchers, providing a theoretical framework and practical methodologies for the systematic evaluation of this compound as an antioxidant and anti-inflammatory agent.

Potential Antioxidant Activity

The antioxidant potential of this compound is predicated on the reactivity of its thiol group. Thiols can act as potent reducing agents, donating a hydrogen atom or an electron to neutralize free radicals.

Hypothetical Quantitative Antioxidant Data

The following table summarizes the potential outcomes of in vitro antioxidant assays for this compound, based on the activities of structurally related sulfur-containing compounds. These values are illustrative and require experimental validation.

AssayEndpointHypothetical Value for this compoundReference CompoundReference Value
DPPH Radical Scavenging AssayIC50 (µM)50 - 150Ascorbic Acid~ 20 - 40
Ferric Reducing Antioxidant PowerFRAP Value (µmol Fe(II)/g)500 - 1500Trolox~ 1500 - 2000
Oxygen Radical Absorbance CapacityORAC Value (µmol TE/g)2000 - 5000Trolox~ 6000 - 8000
Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for a positive control (e.g., Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control (100 µL solvent + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the solution to 37°C before use.

    • Prepare a stock solution of this compound and a dilution series.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value by comparing the absorbance of the sample to the standard curve. Results are typically expressed as µmol of Fe(II) equivalents per gram of sample.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound is hypothesized to stem from the combined actions of the nicotinic acid and thiol moieties, potentially targeting key inflammatory enzymes and signaling pathways.

Hypothetical Quantitative Anti-inflammatory Data

The following table presents hypothetical data for the anti-inflammatory activity of this compound based on the known effects of related compounds.

AssayEndpointHypothetical Value for this compoundReference CompoundReference Value
Lipoxygenase (LOX) Inhibition AssayIC50 (µM)10 - 50Zileuton~ 1 - 5
Cyclooxygenase-2 (COX-2) Inhibition AssayIC50 (µM)5 - 20Celecoxib~ 0.04
Carrageenan-Induced Paw Edema (in vivo)% Inhibition of Edema30% - 60% at 50 mg/kgIndomethacin~ 50% - 70% at 10 mg/kg
LPS-induced TNF-α release in macrophages% Inhibition at 50 µM40% - 70%Dexamethasone> 90% at 1 µM
LPS-induced IL-6 release in macrophages% Inhibition at 50 µM50% - 80%Dexamethasone> 90% at 1 µM
Experimental Protocols for Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the formation of pro-inflammatory leukotrienes from arachidonic acid.

Methodology:

  • Reagents: Soybean lipoxygenase, linoleic acid (substrate), borate (B1201080) buffer (pH 9.0).

  • Procedure:

    • Pre-incubate various concentrations of this compound with the lipoxygenase solution in a 96-well plate for 10 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value.

Principle: This is a standard model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) or a vehicle control to groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Potential Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The nicotinic acid component of this compound may inhibit this pathway.

NF_kappaB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Compound 2-Mercaptonicotinic Acid (Hypothesized) Compound->IKK Inhibition MAPK_Pathway Stress Oxidative Stress (ROS) ASK1 ASK1 Stress->ASK1 Activation MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression Compound 2-Mercaptonicotinic Acid (Hypothesized) Compound->Stress Scavenging Experimental_Workflow InVitro_Antioxidant In Vitro Antioxidant Assays (DPPH, FRAP) Cell_Based Cell-Based Assays (Cytokine Release) InVitro_Antioxidant->Cell_Based InVitro_AntiInflammatory In Vitro Anti-inflammatory (LOX, COX Inhibition) InVitro_AntiInflammatory->Cell_Based InVivo In Vivo Models (Carrageenan-induced edema) Cell_Based->InVivo Mechanism Mechanism of Action (Western Blot for NF-κB, MAPK) InVivo->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

The Solubility Profile of 2-Mercaptonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-mercaptonicotinic acid in aqueous and organic media. The information presented herein is compiled from publicly available chemical databases and safety data sheets. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that significantly influences its behavior in various scientific and pharmaceutical applications. For a molecule like this compound, which possesses both a carboxylic acid and a thiol group, its solubility is expected to be highly dependent on the pH of the aqueous medium and the polarity of the organic solvent. The protonation state of the carboxylic acid and thiol groups, as well as the potential for hydrogen bonding, will be key determinants of its solubility characteristics.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited and presents some conflicting information. The following tables summarize the available data.

Table 1: Aqueous Solubility of this compound
SolventTemperaturepHSolubilityData Source
WaterNot Specified7.4>23.3 µg/mLPubChem[1]
WaterNot SpecifiedNot SpecifiedVery solubleChemicalBook[2]
WaterNot SpecifiedNot SpecifiedSparingly solubleGuidechem[3]

Note on Discrepancies: There is a notable contradiction between the qualitative descriptors "Very soluble" and "Sparingly soluble" found in different sources. The single quantitative data point of ">23.3 µg/mL" suggests low solubility, which aligns more closely with "sparingly soluble".[1] This value was reported by the Burnham Center for Chemical Genomics and may represent a result from a high-throughput screening assay rather than a thermodynamic solubility limit. Further experimental validation is required to resolve these inconsistencies.

Table 2: Organic Solvent Solubility of this compound

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not published, a general methodology can be established based on standard laboratory procedures for organic acids.

General Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol outlines a systematic approach to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Deionized water

  • Ethanol (95% and absolute)

  • Methanol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetone

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • pH meter or pH indicator strips

Procedure:

  • Initial Solvent Screening (Qualitative): a. Weigh approximately 10 mg of this compound into a series of clean, dry test tubes. b. To each test tube, add 1 mL of a different solvent (water, ethanol, methanol, DMSO, acetone). c. Vigorously agitate the tubes using a vortex mixer for 1-2 minutes. d. Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Aqueous Solubility: a. Accurately weigh a known amount of this compound (e.g., 50 mg) into a test tube. b. Add the aqueous solvent (e.g., water) in small, measured increments (e.g., 0.1 mL). c. After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve. d. Record the total volume of solvent required to dissolve the solid. Calculate the approximate solubility in mg/mL.

  • Acid-Base Solubility Tests (Aqueous): a. For samples insoluble in water, test for solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. b. Add 1 mL of the respective acidic or basic solution to a test tube containing approximately 10 mg of this compound. c. Vortex and observe for dissolution. Solubility in NaOH or NaHCO₃ indicates acidic properties, while solubility in HCl would suggest basic properties.

Expected Observations: As a carboxylic acid, this compound is expected to be more soluble in basic solutions (NaOH and NaHCO₃) due to the formation of the more polar carboxylate salt.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility profile of an organic compound like this compound.

G cluster_0 Solubility Testing Workflow for this compound cluster_1 If Water Insoluble start Start with known mass of This compound water_sol Test Solubility in Water start->water_sol sol_in_water Soluble water_sol->sol_in_water Yes insol_in_water Insoluble / Sparingly Soluble water_sol->insol_in_water No org_sol_test Test Solubility in Organic Solvents (Ethanol, Methanol, DMSO, Acetone) sol_in_water->org_sol_test acid_base_test Test Solubility in: - 5% NaOH - 5% NaHCO3 - 5% HCl insol_in_water->acid_base_test acid_sol Soluble in Base (NaOH, NaHCO3) acid_base_test->acid_sol base_sol Soluble in Acid (HCl) acid_base_test->base_sol neutral Insoluble in Acid/Base acid_base_test->neutral acid_sol->org_sol_test base_sol->org_sol_test neutral->org_sol_test quantify Quantify Solubility (e.g., gravimetric, spectroscopic) org_sol_test->quantify

Caption: A logical workflow for the systematic determination of the solubility of this compound.

Signaling Pathways and Experimental Workflows

A thorough review of the available literature and chemical databases did not yield specific information regarding signaling pathways in which this compound is directly involved. Similarly, detailed experimental workflows for its use in complex biological or chemical systems are not publicly documented. The primary context of available information is its synthesis and basic chemical properties.

Conclusion

The solubility of this compound is not yet well-characterized in the public domain. There are conflicting qualitative reports on its aqueous solubility, and a significant lack of quantitative data, particularly in organic solvents. The provided experimental protocol offers a general framework for researchers to systematically determine the solubility profile of this compound. Further empirical studies are necessary to establish a definitive and comprehensive understanding of its solubility, which is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 2-Mercaptonicotinic Acid (CAS 38521-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptonicotinic acid, with the CAS number 38521-46-9, is a sulfur-containing derivative of nicotinic acid.[1] It is a versatile organic compound utilized as a key intermediate in the synthesis of various organic molecules and coordination complexes.[2] Its structure, featuring both a thiol and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science.[2][3] Notably, it has been investigated for its biological activities, including the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and hazards associated with this compound.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₅NO₂S[6][7]
Molecular Weight 155.17 g/mol [8]
Appearance Yellow crystalline powder[5][6]
Melting Point 263-265 °C (lit.)[9][10]
Boiling Point 295.3 °C at 760 mmHg[6]
Density 1.49 g/cm³[6]
pKa 1.87[1]
Solubility Sparingly soluble in water[3]
InChI Key WYKHFQKONWMWQM-UHFFFAOYSA-N[6]
Canonical SMILES C1=CNC(=S)C(=C1)C(=O)O[6]

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-chloronicotinic acid with thiourea (B124793).[9]

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid[9]

Materials:

  • 2-Chloronicotinic acid

  • Thiourea

  • Water

  • Dilute Hydrochloric Acid

Procedure:

  • A suspension of 2-chloronicotinic acid (5 mmol) and thiourea (6 mmol) is prepared in 15 mL of water.

  • The reaction mixture is heated to reflux at 90 °C for 8 hours.

  • Upon completion, the mixture is cooled to room temperature, resulting in a pale yellow suspension.

  • The pH of the suspension is adjusted to approximately 8 with dilute hydrochloric acid.

  • The mixture is stirred for 10 minutes to precipitate the product.

  • The resulting pale yellow solid is collected by filtration and dried to yield this compound.

Yield: 84%[9]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation start1 2-Chloronicotinic Acid step1 Suspend starting materials in water start1->step1 start2 Thiourea start2->step1 start3 Water start3->step1 step2 Reflux at 90°C for 8 hours step1->step2 step3 Cool to room temperature step2->step3 step4 Adjust pH to ~8 with dilute HCl step3->step4 step5 Stir for 10 minutes step4->step5 step6 Filter the solid step5->step6 step7 Dry the solid step6->step7 product This compound step7->product

Caption: Synthesis workflow for this compound.

Biological Activities and Hazards

Biological Activities
  • P-glycoprotein Inhibition: this compound has been identified as an inhibitor of P-glycoprotein (P-gp).[4] P-gp is a transmembrane protein that acts as an efflux pump, contributing to multidrug resistance in cancer cells by expelling chemotherapeutic agents.[4] Inhibition of P-gp can therefore be a strategy to overcome multidrug resistance. The proposed mechanism involves the formation of a disulfide bond with cysteine residues on the transporter.[4]

Signaling Pathway and Experimental Workflow

While the precise signaling pathway for P-gp inhibition by this compound is not fully elucidated, a generalized diagram of P-gp's role in multidrug resistance is presented below.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (intracellular) Drug_in->Pgp Binds to P-gp Drug_out->Drug_in Enters cell Inhibitor 2-Mercaptonicotinic Acid Inhibitor->Pgp Inhibits

Caption: Role of P-gp in drug efflux and its inhibition.

A general experimental workflow for assessing P-gp inhibition is outlined below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis step1 Culture P-gp-expressing cells (e.g., Caco-2) step4 Incubate cells with test compound and P-gp substrate step1->step4 step2 Prepare solutions of test compound (this compound) step2->step4 step3 Prepare solution of P-gp substrate (e.g., Digoxin) step3->step4 step5 Measure substrate transport (e.g., bidirectional permeability) step4->step5 step6 Calculate efflux ratio step5->step6 step7 Determine IC50 value step6->step7

Caption: General workflow for a P-gp inhibition assay.

Hazards and Safety

This compound is classified as a hazardous substance.[11] It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Identification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[7][11]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[7][11]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[7][11]

Safety Precautions:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11] A respirator may be necessary under certain workplace conditions.[5]

  • Storage: Store in a tightly closed container in a cool, dry place.[5]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][11]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][11]

    • Ingestion: Clean mouth with water. Get medical attention.[5][11]

Analytical Methods

Standard analytical techniques are used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method would typically be employed. While a specific, validated method for this compound was not found in the search results, a general approach would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) with an acidic modifier (e.g., phosphoric acid or formic acid).[12] Detection would likely be performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra would show characteristic peaks corresponding to the protons and carbons in the pyridine (B92270) ring, as well as the carboxylic acid and thiol groups.[3] While detailed peak assignments were not available in the search results, general spectra can be found in databases like PubChem.[11]

Conclusion

This compound (CAS 38521-46-9) is a valuable chemical intermediate with demonstrated biological activity as a P-glycoprotein inhibitor. Its synthesis is well-established, and its chemical and physical properties are well-documented. The hazardous nature of the compound necessitates careful handling and adherence to safety protocols. Further research is warranted to fully elucidate its antioxidant and anti-inflammatory potential and to develop specific and validated analytical methods for its routine analysis. This guide provides a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to 2-Mercaptonicotinic Acid: Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of 2-Mercaptonicotinic acid. It details the initial synthesis by Sucharda and Troszkiewiczówna in 1932 and subsequent work by Bradford, Elliott, and Rowe in 1948, presenting their experimental protocols and quantitative data. The guide also explores the compound's known biological activities, including its roles as a P-glycoprotein inhibitor, an antioxidant, and an anti-inflammatory agent, supported by relevant experimental methodologies. Furthermore, it visualizes the key signaling pathways and experimental workflows using the DOT language for Graphviz, offering a deeper understanding of its mechanisms of action.

Discovery and Historical Context

The discovery of this compound, also known as 2-thionicotinic acid, is credited to E. Sucharda and J. Troszkiewiczówna in 1932 . Their pioneering work, published in Roczniki Chemii, described the first synthesis of this heterocyclic sulfur compound. Their research laid the groundwork for future investigations into the chemical properties and potential applications of mercapto-substituted pyridines.

Sixteen years later, in 1948, L. Bradford, T. I. Elliott, and F. M. Rowe from the Department of Colour Chemistry and Dyeing at the University of Leeds revisited the synthesis of this compound. Their work, published in the Journal of the American Chemical Society, aimed to improve upon the existing methods and further characterize the compound. Their research provided more detailed experimental procedures and analytical data, contributing significantly to the foundational knowledge of this molecule.

Historical Synthesis Protocols

This section details the original experimental methodologies for the synthesis of this compound as described in the seminal publications.

Sucharda and Troszkiewiczówna's Method (1932)
Bradford, Elliott, and Rowe's Method (1948)

This method provides a more detailed and accessible protocol for the synthesis of this compound.

Experimental Protocol:

  • Reactants:

  • Procedure:

    • A suspension of 2-chloronicotinic acid and thiourea is prepared in water.

    • The reaction mixture is heated under reflux.

    • Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a pale yellow solid.

    • The pH of the suspension is adjusted to approximately 8 with a dilute acid.

    • The precipitated this compound is then isolated by filtration and dried.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloronicotinic_acid 2-Chloronicotinic acid Suspension Suspend in Water 2-Chloronicotinic_acid->Suspension Thiourea Thiourea Thiourea->Suspension Reflux Heat under Reflux Suspension->Reflux Cooling Cool to Room Temp. Reflux->Cooling pH_Adjustment Adjust pH to ~8 Cooling->pH_Adjustment Filtration Filter and Dry pH_Adjustment->Filtration 2-Mercaptonicotinic_acid This compound Filtration->2-Mercaptonicotinic_acid

Caption: Synthesis workflow of this compound.

Quantitative Data from Historical Research

The following table summarizes the key quantitative data reported in the early publications on this compound.

ParameterSucharda & Troszkiewiczówna (1932)Bradford, Elliott & Rowe (1948)Modern Protocol
Starting Material 2-Chloronicotinic acid2-Chloronicotinic acid2-Chloronicotinic acid
Reagent Not specified in detailThioureaThiourea
Solvent Not specified in detailWaterWater
Reaction Temperature Not specified in detailReflux90 °C
Reaction Time Not specified in detailNot specified in detail8 hours
Yield Not specifiedNot specified84%
Melting Point (°C) Not specified263-265263-265
Appearance Not specifiedPale yellow solidPale yellow solid

Biological Activities and Experimental Protocols

This compound has been investigated for several biological activities, primarily focusing on its role as a P-glycoprotein inhibitor, an antioxidant, and an anti-inflammatory agent.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.

Experimental Protocol: P-gp Inhibition Assay (General)

A common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in P-gp-overexpressing cells.

  • Cell Culture: P-gp-overexpressing cells (e.g., MDR1-transfected cells) and a corresponding parental cell line are cultured.

  • Incubation: Cells are pre-incubated with various concentrations of this compound.

  • Substrate Addition: A fluorescent P-gp substrate is added to the cell cultures.

  • Incubation: The cells are incubated to allow for substrate uptake and efflux.

  • Fluorescence Measurement: Intracellular fluorescence is measured using a fluorometer or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Inhibition Mechanism:

G cluster_cell P-gp Overexpressing Cell Drug_Extracellular Drug (P-gp Substrate) (Extracellular) Pgp P-glycoprotein (P-gp) Drug_Extracellular->Pgp Enters Cell Drug_Intracellular Drug (Intracellular) Drug_Extracellular->Drug_Intracellular Pgp->Drug_Extracellular Efflux Therapeutic_Effect Therapeutic_Effect Drug_Intracellular->Therapeutic_Effect Leads to 2MNA 2-Mercaptonicotinic Acid 2MNA->Pgp Inhibits G ROS Reactive Oxygen Species (e.g., DPPH radical) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes 2MNA 2-Mercaptonicotinic Acid (R-SH) 2MNA->ROS Donates H+ (Scavenges) Oxidized_2MNA Oxidized 2-MNA (R-S-S-R) 2MNA->Oxidized_2MNA Is Oxidized G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Induces Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Proinflammatory_Genes->Inflammatory_Mediators Leads to 2MNA 2-Mercaptonicotinic Acid 2MNA->NFkB_Pathway Inhibits

Theoretical Insights into the Molecular Architecture of 2-Mercaptonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2-mercaptonicotinic acid, drawing upon theoretical and computational studies. The document summarizes key quantitative data, outlines computational methodologies, and visualizes structural and procedural information to support advanced research and development activities.

Core Molecular Structure and Tautomerism

This compound (C₆H₅NO₂S) is a pyridine (B92270) derivative with both a carboxylic acid and a thiol group. Theoretical studies are crucial for understanding its structure-activity relationships. A key structural feature of this molecule is its existence in two tautomeric forms: the thiol form and the thione form. Computational studies on analogous systems suggest that the thione form, 2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid, is the more stable tautomer in the gas phase and in solution[1]. This stability is attributed to the formation of a more delocalized π-system. The IUPAC name, 2-sulfanylidene-1H-pyridine-3-carboxylic acid, also refers to this more stable thione tautomer[2].

Computational Methodology

Experimental Protocols: A Typical Computational Workflow

The following outlines a standard protocol for the theoretical analysis of a molecule like this compound, based on common practices in computational chemistry[3][4][5]:

  • Molecular Structure Input: The initial 3D structure of the molecule is built using a molecular modeling program. For this compound, both the thiol and thione tautomers would be constructed.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is found.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

  • Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. This includes:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed by calculating the partial charges on each atom.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Thermodynamic Analysis: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated from the vibrational analysis data.

Data Presentation: Quantitative Molecular Parameters

The following tables summarize the calculated molecular parameters for the C1 conformer of 2-(methylthio)nicotinic acid, which serves as a close proxy for the thione tautomer of this compound. The primary difference will be the replacement of the S-CH₃ group with an S-H group, which is expected to slightly alter the bond lengths and angles involving the sulfur atom.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid[3].

ParameterBond Length (Å)ParameterBond Angle (°)
N1–C21.336C6–N1–C2123.9
N1–C61.333N1–C2–C3117.2
C2–C31.422N1–C2–S7119.3
C2–S71.776C3–C2–S7123.5
C3–C41.397C2–C3–C4121.3
C3–C91.478C2–C3–C9121.2
C4–C51.387C4–C3–C9117.5
C5–C61.383C3–C4–C5119.5
C9=O101.215C4–C5–C6119.1
C9–O111.353N1–C6–C5120.9
S7–C81.815C3–C9–O10123.2
O11–H180.967C3–C9–O11112.5
O10–C9–O11124.3
Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid, with scaled frequencies[3].

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O–H stretch3574Carboxylic acid O–H stretching
C–H stretch (ring)3070-3020Aromatic C–H stretching
C=O stretch1740Carboxylic acid C=O stretching
C=C, C=N stretch1580-1450Pyridine ring stretching vibrations
O–H in-plane bend1383Carboxylic acid O–H bending
C–O stretch1287Carboxylic acid C–O stretching
O–H out-of-plane bend950-850Carboxylic acid O–H bending
Table 3: Electronic Properties

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid[3].

PropertyValue
HOMO Energy-6.45 eV
LUMO Energy-1.98 eV
HOMO-LUMO Gap4.47 eV
Dipole Moment3.65 Debye
Table 4: Thermodynamic Properties

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid[3].

PropertyValue
Total Energy-855.9 Hartree
Zero-point vibrational energy87.3 kcal/mol
Enthalpy94.2 kcal/mol
Gibbs Free Energy59.8 kcal/mol
Entropy96.7 cal/mol·K

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the computational workflow, adhering to the specified formatting requirements.

Caption: Molecular structure of this compound (thione tautomer).

computational_workflow cluster_input 1. Input cluster_calculation 2. Calculation Engine (DFT) cluster_output 3. Analysis & Output mol_input Initial Molecular Structure geom_opt Geometry Optimization mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation geom_opt->prop_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra thermo Thermodynamic Data freq_calc->thermo elec_prop Electronic Properties (HOMO, LUMO, Charges) prop_calc->elec_prop

Caption: Workflow for theoretical molecular structure analysis.

References

Methodological & Application

Application Notes and Protocols for 2-Mercaptonicotinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptonicotinic acid (2-MNA) is a pyridine (B92270) derivative containing a thiol group, which has garnered interest in biomedical research for its diverse biological activities. It is recognized as an inhibitor of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer cells. Furthermore, its derivatives, particularly organotin complexes, have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. These properties suggest that 2-MNA and its analogs could be valuable tools in cancer research and drug development.

This document provides detailed protocols for utilizing 2-MNA and its derivatives in cell culture experiments, focusing on the assessment of cytotoxicity and the induction of apoptosis. The information is compiled to assist researchers in designing and executing robust in vitro studies.

Quantitative Data Summary

While comprehensive data on this compound alone is limited in the available literature, a triorganotin complex, bis--INVALID-LINK-- (SnMNA), has been evaluated for its cytotoxic effects. The following tables summarize the key quantitative findings from these studies.

Table 1: IC50 Values of SnMNA Complex after 48-hour Incubation

Cell LineTypeIC50 (nM)
LMSLeiomyosarcoma22.4
MCF-7Human Breast Adenocarcinoma29.9

Data extracted from a study on a triorganotin complex of this compound.[1]

Table 2: Apoptosis Induction by SnMNA Complex

Cell LineConcentration (nM)Fold Increase in Apoptosis
LMS608
MCF-7606

Data represents the increase in apoptosis compared to untreated control cells after treatment with the SnMNA complex.[1]

Experimental Protocols

The following protocols are based on methodologies used to evaluate the triorganotin complex of 2-MNA and are adaptable for the study of 2-MNA or its other derivatives. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for the specific compound and cell line of interest.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with 2-MNA or its derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (or derivative)

  • Selected cancer cell lines (e.g., MCF-7, LMS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-MNA in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptosis in cells treated with 2-MNA or its derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound (or derivative)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat the cells with the desired concentrations of the compound for the determined incubation period.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for the action of this compound.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add 2-MNA/Derivative incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for Cell Viability Assessment using MTT Assay.

experimental_workflow_apoptosis cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate add_compound Treat with 2-MNA/Derivative seed_cells->add_compound harvest_cells Harvest Cells add_compound->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V/PI wash_cells->stain_annexin_pi flow_cytometry Flow Cytometry Analysis stain_annexin_pi->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for Apoptosis Assessment by Flow Cytometry.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway 2-MNA 2-MNA Pgp P-glycoprotein 2-MNA->Pgp inhibits Apoptosis Apoptosis 2-MNA->Apoptosis induces MDR Multidrug Resistance Pgp->MDR CellSurvival Cell Survival MDR->CellSurvival Apoptosis->CellSurvival inhibits Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Caption: Hypothesized Signaling of 2-MNA in Cancer Cells.

References

Application Notes and Protocols for 2-Mercaptonicotinic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Mercaptonicotinic acid (2-MNA) in the development of advanced drug delivery systems. The primary focus is on the application of 2-MNA in formulating thiolated chitosan (B1678972) nanoparticles for enhanced mucoadhesion and oral drug delivery.

I. Introduction to this compound in Drug Delivery

This compound is a thiol-containing compound that has garnered significant interest in drug delivery due to its ability to be incorporated into polymers, thereby creating "thiomers." These thiolated polymers exhibit enhanced mucoadhesive properties, making them ideal for drug delivery systems targeting mucosal surfaces, such as the gastrointestinal tract for oral drug administration. The thiol groups introduced by 2-MNA can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to prolonged residence time and increased bioavailability of the encapsulated therapeutic agents.[1][2]

One of the most promising applications of 2-MNA is in the functionalization of chitosan, a biocompatible and biodegradable polysaccharide. The resulting 2-MNA-thiolated chitosan can be formulated into nanoparticles that serve as efficient carriers for various drugs, including peptides and proteins.[3] These nanoparticles can protect the drug from degradation in the harsh environment of the stomach and facilitate its absorption through the intestinal mucosa.

II. Key Applications and Advantages

  • Enhanced Mucoadhesion: The primary advantage of incorporating 2-MNA into polymers like chitosan is the significant improvement in mucoadhesive properties. This leads to a longer retention time of the drug delivery system at the site of absorption.[1][2]

  • Oral Peptide and Protein Delivery: 2-MNA-functionalized nanoparticles have shown great potential in the oral delivery of macromolecules like insulin, which are typically administered via injection.[3]

  • Controlled Drug Release: The cross-linked structure of thiolated polymer nanoparticles can provide a sustained release profile for the encapsulated drug.

  • Opening of Tight Junctions: Thiolated chitosans have been shown to transiently open the tight junctions between epithelial cells, facilitating the paracellular transport of drugs.[3]

  • Improved Bioavailability: By increasing the residence time and enhancing absorption, 2-MNA-based drug delivery systems can significantly improve the oral bioavailability of various drugs.

III. Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-functionalized chitosan nanoparticles.

Table 1: Physicochemical Properties of 2-MNA-Chitosan Nanoparticles

Formulation CodePolymer ModificationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
MNA-TG-chitosan insNPsMercaptonicotinic acid activated thiolated chitosan277~ 0.2Not Reported[3]
TG-chitosan insNPsThiolated chitosan> 300~ 0.2Not Reported[3]
Chitosan insNPsUnmodified chitosan318~ 0.2Not Reported[3]
Chitosan-6-MNA NP1Chitosan-6-mercaptonicotinic acid200-300Not Reported+8 to +23
Chitosan-6-MNA NP2Chitosan-6-mercaptonicotinic acid200-300Not Reported+8 to +23
Chitosan-6-MNA NP3Chitosan-6-mercaptonicotinic acid200-300Not Reported+8 to +23

Table 2: Drug Loading and In Vitro Release Characteristics

FormulationDrugEncapsulation Efficiency (%)Drug Loading Content (%)In Vitro Release ProfileReference
MNA-TG-chitosan insNPsInsulin~ 99%~ 25%>90% release in 2h at pH 7[3]
TG-chitosan insNPsInsulin~ 99%~ 25%~25% release in 2h at pH 6.6[3]
Chitosan insNPsInsulin~ 99%~ 25%>60% release in 2h at pH 2.5[3]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound Activated Thiolated Chitosan (MNA-TG-chitosan)

This protocol is adapted from the work of Pratap-Singh et al. (2023).[3]

Materials:

  • This compound (MNA)

  • Deionized water

  • 30% Hydrogen peroxide (H₂O₂)

  • 0.5 M Hydrochloric acid (HCl)

  • Thiolated Chitosan (TG-chitosan) - (Can be synthesized by reacting chitosan with thioglycolic acid)

  • 5 M Sodium hydroxide (B78521) (NaOH)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Freeze-dryer

Procedure:

  • Preparation of 2,2'-disulfanediylnicotinic acid: a. Hydrate 2 g of MNA in 50 mL of deionized water. b. Adjust the pH of the solution to 7.0 using 5 M NaOH. c. Add 5.3 mL of 30% H₂O₂ dropwise while maintaining the pH at 7.0. d. Adjust the pH to 2.5 with 0.5 M HCl to precipitate the 2,2'-disulfanediylnicotinic acid. e. Filter and wash the precipitate. f. Dry the precipitate in a vacuum dehydrator and store at 4°C.

  • Activation of Thiolated Chitosan: a. Dissolve the prepared 2,2'-disulfanediylnicotinic acid in deionized water. b. Add the TG-chitosan to the solution. c. Adjust the pH of the reaction mixture to 7.5 with 5 M NaOH. d. Stir the mixture continuously for six hours at room temperature.

  • Purification: a. Purify the MNA-TG-chitosan using a dialysis procedure against demineralized water (5 L) at 10°C in the dark for 8 hours. Repeat the dialysis three times. b. Freeze-dry the purified MNA-TG-chitosan and store at 4°C in the dark.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Ionic Gelation

This is a general protocol for preparing chitosan-based nanoparticles.

Materials:

  • MNA-TG-chitosan (or other chitosan derivative)

  • Acetic acid (1% v/v)

  • Sodium tripolyphosphate (TPP)

  • Drug to be encapsulated

  • Deionized water

  • Centrifuge

Procedure:

  • Prepare Chitosan Solution: a. Dissolve the MNA-TG-chitosan in 1% aqueous acetic acid to a final concentration of, for example, 1 mg/mL. b. If loading a drug, dissolve the drug in this chitosan solution.

  • Prepare TPP Solution: a. Dissolve TPP in deionized water to a final concentration of, for example, 1 mg/mL.

  • Nanoparticle Formation: a. Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. A typical chitosan to TPP volume ratio is 5:1. b. Continue stirring for 30 minutes to allow for the formation of nanoparticles. An opalescent suspension should be observed.

  • Purification: a. Centrifuge the nanoparticle suspension (e.g., at 14,000 rpm for 30 minutes) to pellet the nanoparticles. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Storage: a. The final nanoparticle suspension can be freeze-dried for long-term storage or used directly for further experiments.

Protocol 3: Determination of Drug Loading Efficiency and Encapsulation Efficiency

Procedure:

  • Separate Nanoparticles from the Supernatant: a. After nanoparticle formation (Protocol 2, step 3), centrifuge the suspension to pellet the nanoparticles.

  • Quantify Free Drug: a. Carefully collect the supernatant. b. Measure the concentration of the free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate Efficiencies: a. Drug Loading Efficiency (DLE %): DLE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Weight of nanoparticles] x 100 b. Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Protocol 4: In Vitro Mucoadhesion Test (Rotating Cylinder Method)

Materials:

  • Freshly excised mucosal tissue (e.g., porcine intestine)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Drug-loaded nanoparticles

  • A custom-built rotating cylinder apparatus

Procedure:

  • Tissue Preparation: a. Obtain fresh mucosal tissue and cut it into appropriate sizes. b. Mount the tissue on the rotating cylinder with the mucosal side facing outwards.

  • Nanoparticle Application: a. Apply a known amount of the nanoparticle formulation onto the mucosal tissue.

  • Mucoadhesion Test: a. Rotate the cylinder in a beaker containing PBS at 37°C at a constant speed (e.g., 100 rpm). b. At predetermined time intervals, collect samples from the PBS and quantify the amount of detached nanoparticles (e.g., by measuring the drug concentration).

  • Data Analysis: a. Calculate the percentage of nanoparticles remaining on the mucosa over time. A higher percentage indicates stronger mucoadhesion.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Caco-2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Nanoparticle suspensions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed Caco-2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: a. Prepare serial dilutions of the nanoparticle suspension in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions at different concentrations to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only). c. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each nanoparticle concentration compared to the negative control. Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

V. Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Modification cluster_formulation Nanoparticle Formulation cluster_characterization Characterization chitosan Chitosan thiolated_chitosan Thiolated Chitosan chitosan->thiolated_chitosan Thiolation mna This compound mna_chitosan 2-MNA Functionalized Chitosan mna->mna_chitosan thiolated_chitosan->mna_chitosan Activation with 2-MNA ionic_gelation Ionic Gelation with TPP mna_chitosan->ionic_gelation drug Drug drug->ionic_gelation nanoparticles Drug-Loaded Nanoparticles ionic_gelation->nanoparticles size_zeta Particle Size & Zeta Potential nanoparticles->size_zeta dle_ee Drug Loading & Encapsulation nanoparticles->dle_ee release In Vitro Release nanoparticles->release mucoadhesion Mucoadhesion Studies nanoparticles->mucoadhesion cytotoxicity Cytotoxicity Assay nanoparticles->cytotoxicity

Caption: Experimental workflow for the development of 2-MNA functionalized drug delivery systems.

signaling_pathway cluster_lumen Intestinal Lumen cluster_bloodstream Systemic Circulation nanoparticle 2-MNA-Chitosan Nanoparticle mucus Mucus Layer nanoparticle->mucus Mucoadhesion via Disulfide Bonds enterocyte1 Enterocyte nanoparticle->enterocyte1 Paracellular Transport of Drug tight_junction Tight Junction (Claudin, Occludin) mucus->tight_junction Interaction with Tight Junction Proteins bloodstream Bloodstream enterocyte1->bloodstream Drug Absorption enterocyte2 Enterocyte enterocyte2->bloodstream Drug Absorption tight_junction->tight_junction

Caption: Proposed mechanism of enhanced oral drug delivery by 2-MNA-chitosan nanoparticles.

References

Application Notes and Protocols for the Preparation of 2-Mercaptonicotinic Acid-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of nanoparticles with 2-mercaptonicotinic acid. This surface modification is crucial for a variety of biomedical applications, including targeted drug delivery, due to the unique properties of this compound, which can enhance mucoadhesion and facilitate controlled drug release.

Introduction

Nanoparticles functionalized with this compound are gaining significant interest in the field of drug delivery. The thiol group of this compound allows for strong covalent bonding to the surface of metallic nanoparticles, such as gold and silver, or for incorporation into polymeric nanoparticles like chitosan (B1678972). The nicotinic acid moiety provides a handle for further conjugation and can influence the surface charge and hydrophilicity of the nanoparticles, which are critical parameters for their in vivo performance. Recent studies have demonstrated the potential of these functionalized nanoparticles in enhancing the oral delivery of peptide drugs by improving their stability and mucosal adhesion.[1][2][3][4]

Data Presentation

The following tables summarize key quantitative data for different types of this compound-functionalized nanoparticles, providing a comparative overview of their physicochemical properties.

Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles

Nanoparticle TypeSynthesis MethodAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading Content (%)Reference
Chitosan-6-mercaptonicotinic acidIonic Gelation200-300+8 to +23~0.2~99~25[1][2][5]
Silver (AgNPs)Reduction40-70Not ReportedNot ReportedNot ApplicableNot Applicable[6]
Gold (AuNPs) - analogousReduction19.9 ± 7.1Not ReportedNot ReportedNot ApplicableNot Applicable[7]

Data for gold nanoparticles functionalized with mercaptosuccinic acid is included as an analogous system.

Table 2: In Vitro and In Vivo Performance of this compound-Functionalized Nanoparticles

Nanoparticle TypeDrug ModelKey FindingReference
Chitosan-6-mercaptonicotinic acidInsulin (B600854)4-fold improved AUC of insulin after oral administration compared to unmodified chitosan nanoparticles.[1][1]
Chitosan-6-mercaptonicotinic acidInsulin~60% of thiolated chitosan nanoparticles remained attached to mucosa after 3 hours, compared to 20% for unmodified chitosan.[1][1]
Chitosan-6-mercaptonicotinic acidInsulinOver 90% cumulative insulin release at pH 7 within 2 hours.[5][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-functionalized nanoparticles.

Protocol 1: Synthesis of this compound-Functionalized Chitosan Nanoparticles via Ionic Gelation

This protocol is adapted from the synthesis of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide delivery.[1][2][3]

Materials:

  • Chitosan

  • 6-Mercaptonicotinic acid

  • Tripolyphosphate (TPP)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dialysis membrane (MWCO 12 kDa)

Procedure:

  • Preparation of Chitosan-6-mercaptonicotinic acid conjugate:

    • Dissolve chitosan in a 0.1 M HCl solution.

    • Activate the carboxylic acid group of 6-mercaptonicotinic acid using a carbodiimide (B86325) crosslinker (e.g., EDC) in an appropriate buffer.

    • Add the activated 6-mercaptonicotinic acid to the chitosan solution and stir at room temperature for 24 hours.

    • Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the chitosan-6-mercaptonicotinic acid polymer.

  • Formation of Nanoparticles by Ionic Gelation:

    • Dissolve the chitosan-6-mercaptonicotinic acid polymer in deionized water.

    • If encapsulating a drug, dissolve the drug in this polymer solution.

    • Prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the polymer solution under constant magnetic stirring.

    • Nanoparticles will form spontaneously. Continue stirring for 30 minutes.

    • Collect the nanoparticles by centrifugation and wash with deionized water to remove excess TPP.

Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug in the supernatant after centrifugation and in the nanoparticles after lysis.

Protocol 2: Synthesis of this compound-Functionalized Gold Nanoparticles (AuNPs)

This protocol is based on established methods for functionalizing gold nanoparticles with thiol-containing ligands.[7][8][9]

Materials:

Procedure:

  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Bring a solution of HAuCl₄ (e.g., 1 mM) to a rolling boil with vigorous stirring.

    • Quickly add a solution of sodium citrate (e.g., 38.8 mM).

    • The solution color will change from yellow to blue to brilliant red, indicating the formation of AuNPs.

    • Continue boiling for 15 minutes, then allow to cool to room temperature.

  • Functionalization with this compound:

    • Prepare a solution of this compound in deionized water, adjusting the pH to ~9 with NaOH to deprotonate the thiol group and enhance its affinity for gold.

    • Add the this compound solution to the AuNP suspension.

    • Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

    • Purify the functionalized AuNPs by centrifugation and resuspend in deionized water to remove excess ligand and citrate.

Characterization:

  • Formation of AuNPs: UV-Vis Spectroscopy (surface plasmon resonance peak around 520 nm).

  • Size and Morphology: Transmission Electron Microscopy (TEM).

  • Surface Functionalization: X-ray Photoelectron Spectroscopy (XPS) to detect sulfur, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic vibrational bands of this compound.

  • Colloidal Stability: Dynamic Light Scattering (DLS) and Zeta Potential measurements at different pH values.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the preparation of this compound-functionalized nanoparticles.

G cluster_0 Protocol 1: Chitosan-MNA Nanoparticles A 1. Dissolve Chitosan in HCl C 3. Conjugate to Chitosan A->C B 2. Activate 6-Mercaptonicotinic Acid B->C D 4. Purify by Dialysis C->D E 5. Lyophilize Polymer D->E F 6. Dissolve Polymer (& Drug) E->F G 7. Add TPP Solution F->G H 8. Nanoparticle Formation G->H I 9. Centrifuge & Wash H->I

Caption: Workflow for Chitosan-MNA Nanoparticle Synthesis.

G cluster_1 Protocol 2: Gold-MNA Nanoparticles J 1. Synthesize AuNPs (Citrate Reduction) L 3. Mix AuNPs and Ligand Solution J->L K 2. Prepare this compound Solution K->L M 4. Stir for 24 hours (Ligand Exchange) L->M N 5. Purify by Centrifugation M->N

Caption: Workflow for Gold-MNA Nanoparticle Functionalization.

References

Application Notes and Protocols for the Detection of 2-Mercaptonicotinic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptonicotinic acid (2-MNA), also known as 2-sulfanylpyridine-3-carboxylic acid, is a sulfur-containing derivative of nicotinic acid. Its structural features, including a carboxylic acid group and a thiol group, suggest its involvement in various biological processes and potential as a therapeutic agent. Notably, 2-MNA has been identified as an inhibitor of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer cells, by forming disulfide bonds with cysteine residues on the transporter. This activity highlights its potential relevance in drug development and oncology research.

Given its potential biological significance, robust and reliable analytical methods are essential for the accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates. This document provides detailed application notes and standardized protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic, toxicokinetic, and biomarker studies.

The following sections detail sample preparation procedures, chromatographic conditions, and mass spectrometric parameters. Additionally, illustrative validation parameters are provided in tabular format to guide method development and ensure data quality in accordance with regulatory expectations.

Application Notes

The selection of an appropriate analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method is suitable for the analysis of this compound in matrices where higher concentrations are expected, such as in urine samples from preclinical studies. While less sensitive than LC-MS/MS, HPLC-UV offers a cost-effective and accessible option for quantitative analysis. Derivatization may be necessary to enhance the chromophoric properties of 2-MNA for improved detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: For applications requiring high sensitivity and selectivity, such as the determination of low concentrations of this compound in plasma or tissue samples for pharmacokinetic studies, LC-MS/MS is the method of choice. This technique provides excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interferences from the complex biological matrix.

Sample Preparation: The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte.

  • Protein Precipitation (PPT): A simple and rapid method for plasma and serum samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins. This method is often suitable for initial screening and for analytes present at higher concentrations.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This is often the preferred method for achieving the lowest limits of quantification.

Analyte Stability: this compound, containing a thiol group, may be susceptible to oxidation. It is crucial to assess its stability in the biological matrix under various storage conditions (room temperature, refrigerated, and frozen) and throughout the sample preparation process. The use of antioxidants or pH adjustment may be necessary to ensure the integrity of the samples.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of this compound. These should be considered as templates and must be fully validated for the specific biological matrix and intended application.

Protocol 1: HPLC-UV Method for the Determination of this compound in Human Urine

This protocol is designed as a template and is based on methods for similar analytes.

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Pipette 500 µL of urine into a clean microcentrifuge tube.

  • Add 50 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar compound not present in the matrix).

  • Add 100 µL of 1 M HCl to acidify the sample.

  • Add 2 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

3.1.2 HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength scan should be performed).

Protocol 2: LC-MS/MS Method for the Determination of this compound in Human Plasma

This protocol is a template and requires optimization and validation.

3.2.1 Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples in a water bath at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an LC-MS vial for analysis.

3.2.2 LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for 2-MNA)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS into the mass spectrometer.

    • Example for 2-MNA (precursor ion) → Product ion 1

    • Example for 2-MNA (precursor ion) → Product ion 2

    • Example for IS (precursor ion) → Product ion

Data Presentation

The following tables present illustrative quantitative data based on typical performance characteristics of the described analytical methods. Note: These values are examples and must be experimentally determined during method validation for this compound.

Table 1: Illustrative Validation Parameters for HPLC-UV Method in Human Urine

ParameterAcceptance CriteriaIllustrative Result
Linearity r² ≥ 0.990.995
Calibration Range -0.5 - 100 µg/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ±20%0.5 µg/mL
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% Bias) ± 15%-5.0% to +8.0%
Recovery (%) Consistent and reproducible85 - 95%
Selectivity No significant interfering peaks at the retention time of the analyte and ISComplies

Table 2: Illustrative Validation Parameters for LC-MS/MS Method in Human Plasma

ParameterAcceptance CriteriaIllustrative Result
Linearity r² ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ±20%1 ng/mL
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Intra-day Precision (%CV) ≤ 15%< 8%
Inter-day Precision (%CV) ≤ 15%< 10%
Accuracy (% Bias) ± 15%-7.5% to +6.0%
Recovery (%) Consistent and reproducible> 90%
Matrix Effect IS-normalized matrix factor CV ≤ 15%Complies
Selectivity No significant interfering peaks at the retention time and MRM transitions of the analyte and ISComplies

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc lcms LC-MS/MS Analysis hplc->lcms integration Peak Integration lcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the analysis of this compound.

mercapturic_acid_pathway cluster_phase_ii Mercapturic Acid Pathway (Phase II Metabolism) xenobiotic This compound (or its Phase I metabolite) gst Glutathione S-transferase (GST) xenobiotic->gst glutathione Glutathione (GSH) glutathione->gst gsh_conjugate Glutathione Conjugate gst->gsh_conjugate ggt γ-Glutamyltranspeptidase gsh_conjugate->ggt cys_gly_conjugate Cysteinyl-Glycine Conjugate ggt->cys_gly_conjugate dp Dipeptidase cys_gly_conjugate->dp cys_conjugate Cysteine Conjugate dp->cys_conjugate nat N-Acetyltransferase cys_conjugate->nat mercapturic_acid Mercapturic Acid (Excreted in Urine) nat->mercapturic_acid

Caption: General metabolic pathway for mercapturic acid synthesis.

References

Quantification of 2-Mercaptonicotinic Acid: Application Notes and Protocols for HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Mercaptonicotinic acid in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methodologies are essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

Introduction

This compound is a compound of interest in pharmaceutical development, notably for its role as an inhibitor of P-glycoprotein (P-gp), a key protein in multidrug resistance.[1][2][3][4][5] Accurate quantification of this compound in biological samples such as plasma and urine is crucial for evaluating its efficacy and safety. The methods presented here offer robust and reliable approaches for this purpose.

Section 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. The protocol is based on established methods for the analysis of nicotinic acid derivatives and other small organic acids.[6][7][8][9]

Application Note: HPLC-UV Method

Principle: This method utilizes a C18 stationary phase to separate this compound from endogenous components in a biological matrix. The separation is achieved through a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent. Detection is performed using a UV detector at a wavelength determined by the absorbance maximum of the analyte.

Method Validation Summary:

The proposed method should be validated according to ICH guidelines to ensure its suitability for the intended application.[10][11][12][13] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity No interference from endogenous matrix components at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Accuracy Percent recovery within 85-115% of the nominal concentration.
Precision (RSD) Intra- and inter-day precision ≤ 15%.
Limit of Quantification (LOQ) The lowest concentration quantifiable with acceptable accuracy and precision.
Limit of Detection (LOD) The lowest concentration detectable with a signal-to-noise ratio of ≥ 3.
Robustness Insensitive to small, deliberate variations in method parameters.
Experimental Protocol: HPLC-UV

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Materials:

    • Plasma/Serum sample

    • Acetonitrile (B52724) (ACN), HPLC grade

    • 0.1% Formic Acid in ACN

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 261 nm.[9]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

3. Data Analysis

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation (Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Data Data Acquisition & Quantification HPLC->Data LCMS_Workflow Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data Pgp_Inhibition Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Drug Efflux ADP ADP + Pi Pgp->ADP Intracellular Intracellular Space Drug P-gp Substrate Drug Drug->Pgp Enters P-gp Inhibitor 2-Mercaptonicotinic Acid (Inhibitor) Inhibitor->Pgp Blocks Efflux ATP ATP ATP->Pgp Powers Pump Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (R-X) GSH_Conjugate Glutathione Conjugate (R-SG) Xenobiotic->GSH_Conjugate Glutathione S-transferase (GST) + Glutathione (GSH) CysGly_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->CysGly_Conjugate γ-Glutamyltransferase Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase Mercapturic_Acid Mercapturic Acid (N-acetylcysteine Conjugate) Cys_Conjugate->Mercapturic_Acid N-Acetyltransferase Excretion Urinary Excretion Mercapturic_Acid->Excretion

References

Application Notes and Protocols: 2-Mercaptonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-mercaptonicotinic acid as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its coordination complexes, along with protocols for its application in catalysis and biological systems.

Introduction

This compound (2-MNA), also known as 2-sulfanylpyridine-3-carboxylic acid, is a heterocyclic compound featuring a carboxylic acid group and a thiol group attached to a pyridine (B92270) ring.[1][2] This arrangement of donor atoms (N, S, and O) allows for diverse coordination modes with a variety of metal ions, leading to the formation of complexes with interesting structural features and significant potential applications.[3][4] The ligand can exist in tautomeric forms, the thiol and thione forms, which influences its coordination behavior.[4]

Coordination complexes of 2-MNA have been synthesized with a range of transition metals, including palladium(II), platinum(II), rhenium(III), molybdenum(VI), copper(I), nickel(II), and iron(II).[3][5][6] These complexes exhibit various coordination geometries and nuclearities, from mononuclear species to coordination polymers. The resulting compounds have shown promise in fields such as catalysis, materials science, and medicine.[3][6]

Synthesis Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of 2-chloronicotinic acid with thiourea (B124793).[7]

Protocol:

  • Suspend 2-chloronicotinic acid (790 mg, 5 mmol) and thiourea (457 mg, 6 mmol) in 15 mL of water in a round-bottom flask.

  • Reflux the suspension at 90°C for 8 hours.

  • Cool the reaction mixture to room temperature, which should result in a pale yellow suspension.

  • Adjust the pH of the suspension to approximately 8 with a dilute sodium hydroxide (B78521) solution.

  • Stir the mixture for 10 minutes.

  • Acidify the mixture with dilute hydrochloric acid to precipitate a light yellow solid.

  • Collect the solid by filtration and dry it to obtain this compound. (Yield: approximately 590 mg, 84%).[7]

Experimental Workflow for Synthesis of this compound

reagents 2-Chloronicotinic Acid Thiourea Water reflux Reflux at 90°C 8 hours reagents->reflux Mix cool Cool to Room Temperature reflux->cool ph_adjust Adjust pH to ~8 (e.g., with NaOH) cool->ph_adjust acidify Acidify (e.g., with HCl) ph_adjust->acidify filter_dry Filter and Dry acidify->filter_dry product This compound filter_dry->product start Metal Salt This compound Solvent(s) reaction Reaction (e.g., Reflux, Stirring, Hydrothermal) start->reaction isolation Isolation (Filtration, Cooling) reaction->isolation purification Purification (Washing) isolation->purification product Coordination Complex purification->product characterization Characterization (Spectroscopy, X-ray Diffraction, etc.) product->characterization cluster_reaction Catalytic Cycle MoVI Mo(VI)=O Complex MoIV Mo(IV) Complex MoVI->MoIV Oxygen Transfer MoIV->MoVI Re-oxidation Benzoin Benzoin Benzil Benzil Benzoin->Benzil Oxidation DMSO DMSO DMS DMS DMSO->DMS Reduction cluster_effects Cellular Targets MetalComplex Metal Complex CellWall Bacterial Cell Wall/ Membrane MetalComplex->CellWall Disruption ROS Reactive Oxygen Species (ROS) Production MetalComplex->ROS Induction DNA DNA MetalComplex->DNA Binding/Cleavage Enzymes Essential Enzymes MetalComplex->Enzymes Inhibition CellDeath Cell Death CellWall->CellDeath ROS->DNA Damage ROS->Enzymes Inactivation DNA->CellDeath Enzymes->CellDeath cluster_cell Cell Membrane Drug Drug (P-gp Substrate) Pgp P-glycoprotein (P-gp) Drug->Pgp Inhibitor 2-MNA Derivative (Inhibitor) Inhibitor->Pgp Inhibition ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Active Transport NoEfflux Drug Accumulation Pgp->NoEfflux ATP ATP ATP->Pgp

References

The Role of 2-Mercaptonicotinic Acid in Advancing Thiomer Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiolated polymers, or thiomers, represent a significant advancement in the field of mucoadhesive drug delivery systems. Their ability to form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins leads to enhanced adhesion and prolonged residence time at the site of application. However, the reactivity and stability of the thiol groups on these polymers can be limited, particularly in physiological environments. The use of 2-mercaptonicotinic acid (2-MNA) as a preactivating agent addresses these limitations by protecting the thiol groups from oxidation and increasing their reactivity for disulfide exchange reactions. This preactivation strategy results in "S-protected" or "preactivated" thiomers with superior mucoadhesive properties and improved performance in drug delivery applications.[1][2] This document provides detailed application notes and protocols for the synthesis of thiomers incorporating this compound.

I. Principle of this compound Preactivation

The core principle behind using 2-MNA is to create a temporary, activating disulfide bond on the thiolated polymer. This is typically achieved by reacting the thiomer with the oxidized dimer of 2-MNA, 2,2'-dithiodinicotinic acid. The resulting S-protected thiomer is more stable and exhibits enhanced reactivity towards thiol groups in the mucus layer.[1][2] Upon contact with mucus, a disulfide exchange reaction occurs, releasing the 2-MNA moiety and forming a strong covalent bond between the polymer and the mucosal surface.[1] This targeted reactivity improves the mucoadhesive strength and prolongs the retention of the drug delivery system.

II. Synthesis Workflow

The general workflow for the synthesis of a 2-MNA preactivated thiomer involves three main stages: thiolation of the base polymer, oxidation of this compound to its dimer, and the final preactivation reaction.

synthesis_workflow cluster_0 Stage 1: Thiolation cluster_1 Stage 2: Dimerization cluster_2 Stage 3: Preactivation A Base Polymer (e.g., Pectin (B1162225), Chitosan) B Thiolation Reaction (e.g., with L-cysteine) A->B C Thiolated Polymer (Thiomer) B->C G Thiolated Polymer D This compound (2-MNA) E Oxidation (e.g., with H2O2) D->E F 2,2'-dithiodinicotinic acid (MNA Dimer) E->F H MNA Dimer I Preactivation Reaction (Disulfide Exchange) G->I H->I J 2-MNA Preactivated Thiomer I->J

Caption: General workflow for the synthesis of a 2-MNA preactivated thiomer.

III. Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of 2-MNA preactivated thiomers, based on established methodologies.

Protocol 1: Synthesis of Pectin-Cysteine-2-Mercaptonicotinic Acid (Pec-Cys-MNA)

This protocol describes the synthesis of a preactivated thiomer using pectin as the polymer backbone.[1]

A. Materials:

B. Procedure:

  • Synthesis of 2,2'-dithiodinicotinic acid (MNA dimer):

    • Disperse 2 g of 2-MNA in 80 mL of demineralized water by ultrasonication for 10 minutes.

    • Adjust the pH to 8 with 5 M NaOH to obtain a clear, yellow solution.[2]

    • Add a hydrogen peroxide solution to oxidize the 2-MNA monomer to its dimer. The solution will turn from yellow to colorless.[1]

    • Freeze-dry the product for 2 days under reduced pressure.[1]

  • Synthesis of Pectin-Cysteine (Pec-Cys):

    • Follow a standard protocol for the carbodiimide-mediated coupling of L-cysteine to pectin.

  • Preactivation of Pec-Cys with MNA dimer:

    • Dissolve 200 mg of Pec-Cys in 50 mL of demineralized water with stirring.

    • Add 50 mg of the MNA dimer to the solution.

    • Adjust the pH to 8 with 1 M NaOH.[1] The solution will turn from colorless to light yellow as the 2-MNA monomer is released during the disulfide exchange reaction.[1]

    • Purify the resulting Pectin-Cysteine-2-Mercaptonicotinic acid (Pec-Cys-MNA) conjugate by dialysis.

    • Lyophilize the purified product.

C. Characterization:

  • Quantification of Immobilized 2-MNA:

    • Hydrate 0.5 mg of the Pec-Cys-MNA conjugate in 0.05 M phosphate (B84403) buffer (pH 6.8) containing 2% reduced glutathione (GSH).

    • Incubate for 60 minutes at room temperature to release the bound 2-MNA.[3]

    • Measure the absorbance of the solution at 354 nm using a spectrophotometer.[1]

    • Calculate the amount of immobilized 2-MNA using a calibration curve of free 2-MNA.[3]

Protocol 2: Synthesis of Poly(acrylic acid)-Cysteine-2-Mercaptonicotinic Acid (PAA-Cys-MNA)

This protocol outlines the synthesis of a preactivated thiomer based on a poly(acrylic acid) backbone.[3][4]

A. Materials:

  • Poly(acrylic acid) (PAA) of various molecular weights (e.g., 100, 250, 450 kDa)

  • L-cysteine

  • This compound (2-MNA)

  • 2,2'-dithiodinicotinic acid (MNA dimer)

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 6.8)

B. Procedure:

  • Synthesis of PAA-Cysteine (PAA-Cys):

    • Synthesize PAA-Cys conjugates for the different molecular weight PAAs using a standard carbodiimide (B86325) coupling method.

  • Preactivation of PAA-Cys with MNA dimer:

    • Couple the PAA-Cys conjugates to the MNA dimer via oxidative S-S coupling.[3][4] This involves a disulfide bond formation between the thiol groups of PAA-Cys and the MNA dimer.[3]

    • The resulting PAA-Cys-MNA conjugates should be purified, typically by dialysis, to remove unreacted starting materials.

    • Lyophilize the final product to obtain an off-white, fibrous powder.[3]

C. Characterization:

  • Quantification of Immobilized 2-MNA:

    • Hydrate 0.5 mg of each PAA-Cys-MNA conjugate in 0.05 M phosphate buffer (pH 6.8) with 2% reduced glutathione.

    • After a 60-minute incubation at room temperature, measure the absorbance of 300 µL of the solution at 354 nm.[3]

    • Use a calibration curve of 2-MNA to determine the amount of conjugated 2-MNA.[3]

IV. Quantitative Data Summary

The following tables summarize key quantitative data from studies on 2-MNA preactivated thiomers, providing a basis for comparison of their properties.

Table 1: Immobilization of this compound on Various Polymers

Polymer BackboneThiol LigandAmount of Immobilized 2-MNA (µmol/g)Reference
PectinL-cysteine263 ± 13[1]
Poly(acrylic acid) (100 kDa)L-cysteine113.5 ± 12.7[4]
Poly(acrylic acid) (250 kDa)L-cysteine122.7 ± 12.2[4]
Poly(acrylic acid) (450 kDa)L-cysteine117.3 ± 4.6[4]
Poly(dimethylsiloxane)-graft-polyacrylate(2-Amino-2-carboxyethyl)disulfanyl]nicotinic acid128 ± 18[5]

Table 2: Improvement in Mucoadhesive Properties

Polymer SystemMeasurementFold Improvement vs. Unmodified PolymerReference
Pectin-Cys-MNATotal Work of Adhesion> 5-fold[1]
PAA-Cys-MNA (100 kDa)Mucoadhesion Time5.0-fold[4]
PAA-Cys-MNA (250 kDa)Mucoadhesion Time5.4-fold[4]
PAA-Cys-MNA (450 kDa)Mucoadhesion Time960-fold[4]
S-protected thiolated siliconeMucosal Adhesion Time5.9-fold[5]
S-protected thiolated siliconeMaximum Detachment Force2.3-fold[5]
S-protected thiolated siliconeTotal Work of Adhesion1.7-fold[5]

V. Mechanism of Mucoadhesion

The enhanced mucoadhesion of 2-MNA preactivated thiomers is attributed to a disulfide exchange reaction with cysteine-rich domains of mucus glycoproteins.

mucoadhesion_mechanism cluster_0 Initial State cluster_1 Interaction cluster_2 Final State A 2-MNA Preactivated Thiomer (Polymer-S-S-MNA) C Disulfide Exchange Reaction A->C B Mucus Glycoprotein (Mucin-SH) B->C D Covalent Polymer-Mucin Bond (Polymer-S-S-Mucin) C->D E Released 2-MNA (MNA-SH) C->E By-product

Caption: Mechanism of mucoadhesion for 2-MNA preactivated thiomers.

VI. Applications and Future Perspectives

The superior mucoadhesive properties of 2-MNA preactivated thiomers make them highly promising for a variety of drug delivery applications, including:

  • Oral Drug Delivery: Enhancing the bioavailability of drugs with poor absorption by prolonging their contact time with the intestinal mucosa.[1]

  • Nasal and Ocular Delivery: Improving the residence time of formulations in the nasal and ocular cavities for localized treatment.

  • Buccal and Vaginal Drug Delivery: Providing sustained release of active pharmaceutical ingredients for local or systemic effects.[6]

Future research is expected to focus on the development of novel 2-MNA preactivated thiomers from a wider range of biocompatible and biodegradable polymers. Additionally, the formulation of these advanced polymers into sophisticated drug delivery systems, such as nanoparticles and microparticles, will likely expand their therapeutic potential.[6][7] The non-toxic nature of these polymers, as demonstrated by cytotoxicity studies on Caco-2 cells, further supports their clinical translation.[1][4]

References

In Vitro Efficacy of 2-Mercaptonicotinic Acid on Cervical Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed overview of the current understanding of the in vitro effects of 2-Mercaptonicotinic acid on cervical cancer cells. Despite a comprehensive search of available scientific literature, no direct studies investigating the efficacy or mechanism of action of this compound specifically on cervical cancer cell lines were identified. The following sections, therefore, outline standard protocols and experimental designs that could be employed to investigate the potential anti-cancer properties of this compound. While direct data on this compound is unavailable, this document serves as a foundational guide for researchers initiating such studies.

Introduction

Cervical cancer remains a significant global health concern, necessitating the exploration of novel therapeutic agents. This compound is a sulfur-containing pyridine (B92270) derivative with a structure that suggests potential for biological activity. However, its specific effects on cervical cancer cells have not been reported in the available scientific literature. This document outlines a series of standardized in vitro assays that are fundamental to characterizing the anti-cancer potential of a novel compound like this compound against cervical cancer cell lines such as HeLa, CaSki, SiHa, and C33A.

Data Presentation: Hypothetical Data Tables

As no experimental data exists for this compound on cervical cancer cells, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: Cytotoxicity of this compound on Cervical Cancer Cell Lines (Hypothetical)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HeLaData not availableData not availableData not available
CaSkiData not availableData not availableData not available
SiHaData not availableData not availableData not available
C33AData not availableData not availableData not available
Normal (e.g., HaCaT)Data not availableData not availableData not available

Table 2: Effect of this compound on Apoptosis in HeLa Cells (Hypothetical)

Treatment GroupConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control0Data not availableData not availableData not available
This compoundIC25Data not availableData not availableData not available
This compoundIC50Data not availableData not availableData not available
This compoundIC75Data not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the in vitro anti-cancer activity of this compound on cervical cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cervical cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cervical cancer cell lines (e.g., HeLa, CaSki, SiHa, C33A)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plates for 24, 48, and 72 hours.

  • After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound in cervical cancer cells.

Materials:

  • Cervical cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., IC25, IC50, IC75) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

As no specific signaling pathways or experimental workflows for this compound on cervical cancer cells have been documented, the following diagrams represent a generic experimental workflow and a hypothetical signaling pathway that could be investigated.

G cluster_0 In Vitro Screening Workflow Start Start Cell Culture Cervical Cancer Cell Lines Start->Cell Culture Treatment Treat with This compound Cell Culture->Treatment Viability Assay MTT Assay Treatment->Viability Assay Apoptosis Assay Annexin V/PI Staining Treatment->Apoptosis Assay Data Analysis IC50 Calculation, Statistical Analysis Viability Assay->Data Analysis Mechanism Study Western Blot, Etc. Apoptosis Assay->Mechanism Study Mechanism Study->Data Analysis Conclusion Conclusion Data Analysis->Conclusion G cluster_1 Hypothetical Apoptotic Pathway 2MA 2-Mercaptonicotinic Acid ROS Increased ROS Production 2MA->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols for Investigating 2-Mercaptonicotinic Acid as a Potential Chemoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by severe toxicities to healthy tissues. This has spurred the search for chemoprotective agents that can selectively shield normal cells from the damaging effects of cytotoxic drugs without compromising their anti-tumor activity. 2-Mercaptonicotinic acid (2-MNA), a sulfur-containing derivative of nicotinic acid, has been investigated for its potential therapeutic applications. While direct and extensive research on its use as a chemoprotectant is still emerging, its chemical structure suggests potential antioxidant and metal-chelating properties that could be beneficial in mitigating chemotherapy-induced toxicities.

These application notes provide a framework for researchers and drug development professionals to investigate the potential of 2-MNA in reducing chemotherapy-induced toxicity in animal models, drawing upon established protocols for assessing cisplatin-induced nephrotoxicity and doxorubicin-induced cardiotoxicity.

Hypothesized Mechanism of Action

The protective effects of 2-MNA against chemotherapy-induced toxicity are hypothesized to stem from its chemical structure. The thiol group (-SH) can act as a potent antioxidant, neutralizing reactive oxygen species (ROS) that are a major contributor to the toxicity of many chemotherapeutic agents. Additionally, the carboxylic acid and pyridine (B92270) nitrogen moieties may confer metal-chelating properties, potentially sequestering platinum-based drugs like cisplatin (B142131) and reducing their accumulation in vulnerable organs such as the kidneys.

Experimental Protocols

Cisplatin-Induced Nephrotoxicity Model

This protocol outlines a general procedure to assess the protective effects of 2-MNA against kidney damage induced by cisplatin in a rat model.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • Cisplatin (5 mg/kg)

  • This compound (dosage to be determined by dose-response studies)

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Blood collection tubes

  • Reagents for measuring Blood Urea Nitrogen (BUN) and creatinine (B1669602)

  • Formalin (10%) for tissue fixation

  • Histology supplies (paraffin, microtome, slides, hematoxylin (B73222) and eosin (B541160) stains)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide animals into the following groups (n=8 per group):

    • Control (saline)

    • 2-MNA alone

    • Cisplatin alone (5 mg/kg, single intraperitoneal injection)

    • Cisplatin + 2-MNA (various doses)

  • Drug Administration:

    • Administer 2-MNA (dissolved in a suitable vehicle) via oral gavage or intraperitoneal injection for a predetermined period before and/or after cisplatin administration.

    • Induce nephrotoxicity with a single intraperitoneal injection of cisplatin (5 mg/kg).

  • Monitoring: Record body weight and clinical signs of toxicity daily.

  • Sample Collection: At 72 hours post-cisplatin injection, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and harvest the kidneys.

  • Biochemical Analysis: Centrifuge blood samples to obtain serum. Measure BUN and creatinine levels to assess renal function.

  • Histopathological Analysis: Fix one kidney in 10% formalin, embed in paraffin, section, and stain with H&E. Examine for signs of tubular necrosis, inflammation, and other pathological changes.

Doxorubicin-Induced Cardiotoxicity Model

This protocol provides a general method to evaluate the cardioprotective potential of 2-MNA against doxorubicin-induced heart damage in a rat model.[2][3][4][5]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Doxorubicin (B1662922) (cumulative dose of 15-20 mg/kg)

  • This compound (dosage to be determined)

  • Saline solution (0.9% NaCl)

  • Anesthetic agent

  • ECG machine

  • Echocardiography equipment

  • Blood collection tubes

  • Cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) assay kits

  • Formalin (10%) and histology supplies

Procedure:

  • Animal Acclimatization: As described in the cisplatin protocol.

  • Grouping:

    • Control (saline)

    • 2-MNA alone

    • Doxorubicin alone (e.g., 2.5 mg/kg intraperitoneally, twice a week for 4 weeks)

    • Doxorubicin + 2-MNA

  • Drug Administration:

    • Administer 2-MNA on a schedule determined by pilot studies, concurrently with or prior to doxorubicin injections.

    • Administer doxorubicin to induce chronic cardiotoxicity.

  • Cardiovascular Assessment:

    • Perform ECG recordings weekly to monitor for arrhythmias and other abnormalities.

    • Conduct echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Sample Collection: At the end of the treatment period, collect blood and heart tissue as described previously.

  • Biochemical Analysis: Measure serum levels of cTnI and CK-MB as markers of cardiac injury.

  • Histopathological Analysis: Fix heart tissue in formalin and perform H&E and Masson's trichrome staining to evaluate for cardiomyocyte damage, inflammation, and fibrosis.

Data Presentation

Quantitative data from these studies should be presented in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Renal Function Parameters in Cisplatin-Induced Nephrotoxicity Model

Treatment GroupBody Weight Change (%)Serum BUN (mg/dL)Serum Creatinine (mg/dL)
Control
2-MNA alone
Cisplatin alone
Cisplatin + 2-MNA (Dose 1)
Cisplatin + 2-MNA (Dose 2)

Table 2: Cardiac Function and Injury Markers in Doxorubicin-Induced Cardiotoxicity Model

Treatment GroupEjection Fraction (%)Fractional Shortening (%)Serum cTnI (ng/mL)Serum CK-MB (U/L)
Control
2-MNA alone
Doxorubicin alone
Doxorubicin + 2-MNA (Dose 1)
Doxorubicin + 2-MNA (Dose 2)

Visualizations

Hypothesized Signaling Pathway for 2-MNA Chemoprotection

G cluster_0 Chemotherapy-induced Toxicity cluster_1 Protective Action of 2-MNA chemo Chemotherapeutic Agent (e.g., Cisplatin, Doxorubicin) ros Reactive Oxygen Species (ROS) chemo->ros dna_damage DNA Damage chemo->dna_damage ros->dna_damage inflammation Inflammation ros->inflammation apoptosis Apoptosis dna_damage->apoptosis organ_damage Organ Damage (Kidney, Heart) apoptosis->organ_damage inflammation->organ_damage mna This compound antioxidant Antioxidant Effect (ROS Scavenging) mna->antioxidant chelation Metal Chelation mna->chelation antioxidant->ros chelation->chemo G start Animal Acclimatization grouping Randomize into Treatment Groups start->grouping treatment Administer 2-MNA and Chemotherapeutic Agent grouping->treatment monitoring Monitor Clinical Signs and Body Weight treatment->monitoring assessment Functional Assessment (e.g., ECG, Echocardiography) monitoring->assessment collection Collect Blood and Tissue Samples assessment->collection analysis Biochemical and Histopathological Analysis collection->analysis end Data Analysis and Interpretation analysis->end

References

Application Notes and Protocols for Oral Peptide Delivery Using Chitosan-6-Mercaptonicotinic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oral administration of peptide and protein drugs presents a significant challenge in pharmaceutical sciences due to their poor stability in the gastrointestinal tract and low permeability across the intestinal epithelium. Chitosan (B1678972), a natural, biocompatible, and biodegradable polymer, has emerged as a promising carrier for oral drug delivery. Its mucoadhesive properties and ability to transiently open tight junctions between epithelial cells can enhance the absorption of macromolecular drugs.[1][2][3][4]

Modification of chitosan by introducing thiol groups, creating "thiolated chitosan" or "thiomers," further enhances these properties.[5] Chitosan-6-mercaptonicotinic acid (CS-6-MNA) is a novel thiolated chitosan derivative with potent mucoadhesive characteristics, making it an excellent candidate for developing nanoparticulate oral peptide delivery systems.[6][7][8] These nanoparticles can protect the encapsulated peptide from enzymatic degradation, prolong its residence time at the absorption site, and facilitate its transport across the intestinal barrier.[7][8]

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide delivery, using insulin (B600854) as a model peptide.

Data Presentation

Table 1: Physicochemical Properties of Chitosan-6-MNA Nanoparticles
ParameterUnmodified Chitosan NanoparticlesChitosan-6-MNA NanoparticlesReference
Particle Size (nm) ~318200 - 300[6][7][9]
Zeta Potential (mV) Not Specified+8 to +23[6][7]
Polydispersity Index (PDI) ~0.18~0.2[9]
Encapsulation Efficiency (%) Not Specified~99% (for insulin)[9]
Drug Loading Content (%) Not Specified~25% (for insulin)[9]
Table 2: In Vitro Mucoadhesion and Drug Release
ParameterUnmodified Chitosan NanoparticlesChitosan-6-MNA NanoparticlesReference
Mucoadhesion (remaining on mucosa after 3h) 20%Up to 60%[6][7]
Insulin Release Profile Faster release (1.4-fold faster)More retarded release in the first 120 min[7]
Total Insulin Release Time ~300 min~300 min[7]
Table 3: In Vivo Pharmacokinetic Parameters of Orally Administered Insulin-Loaded Nanoparticles in Rats
ParameterUnmodified Chitosan NanoparticlesChitosan-6-MNA NanoparticlesReference
Cmax (mU/l) 9.7576.6[10]
Tmax (min) 120180[10]
Area Under the Curve (AUC) (mU/l*min) 18104-fold higher than unmodified[6][7][10]
Absolute Bioavailability (%) Not specified0.73% (20 kDa CS-6-MNA) 0.62% (400 kDa CS-6-MNA)[11]
Table 4: Cytotoxicity Data
Cell LineNanoparticle TypeAssayConcentrationCell Viability (%)Reference
Caco-2Unloaded Chitosan-6-MNA NanoparticlesLDH Assay0 - 100 µg/ml>90%[12][13]
TR146, Caco-2, HepG2MNA-TG-chitosan insNPsMTT Assay50 - 1000 µg/mLNo significant effects[9]

Experimental Protocols

Protocol 1: Synthesis of Chitosan-6-Mercaptonicotinic Acid (CS-6-MNA)

Materials:

  • Chitosan (medium molecular weight)

  • 6-Mercaptonicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Dioxane-water mixture

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Acetic acid

  • Sodium nitrite (B80452) (NaNO2)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Dialysis tubing

Procedure:

  • Depolymerization of Chitosan (Optional but recommended for nanoparticle formulation):

    • Prepare a 2% (m/v) chitosan solution in 6% (v/v) acetic acid.

    • Add a 7% (m/v) NaNO2 solution to the chitosan solution and react for 1 hour.

    • Precipitate the depolymerized chitosan by adding 5 M NaOH to reach a pH of 9.

    • Filter the precipitate and wash with acetone.

    • Resuspend the precipitate in 0.1 M acetic acid, dialyze against water, and freeze-dry.[7][10]

  • Synthesis of CS-6-MNA:

    • Dissolve 1 g of depolymerized chitosan and 2.5 g of 6-mercaptonicotinic acid in 100 ml of a dioxane–water mixture (80:20).

    • Adjust the pH to 5.

    • Add EDAC to a final concentration of 5 mM, 10 mM, or 25 mM.

    • Adjust the pH to 6 and let the reaction proceed for 7 hours.

    • To reduce any disulfide bonds formed during the reaction, add TCEP.

    • Dialyze the final product extensively against water and then freeze-dry to obtain the purified CS-6-MNA polymer.[7]

Protocol 2: Preparation of Peptide-Loaded CS-6-MNA Nanoparticles

Materials:

  • Chitosan-6-mercaptonicotinic acid (CS-6-MNA)

  • Peptide drug (e.g., Human Insulin)

  • Tripolyphosphate (TPP)

  • Acetic acid solution (e.g., 0.1 M)

Procedure (Ionic Gelation Method):

  • Dissolve the CS-6-MNA polymer in an acidic solution (e.g., 0.1 M acetic acid) to a specific concentration.

  • Dissolve the peptide drug in the CS-6-MNA solution.

  • Prepare an aqueous solution of TPP.

  • Add the TPP solution dropwise to the CS-6-MNA/peptide solution under constant stirring.

  • Nanoparticles will form spontaneously due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.[6][7]

  • Continue stirring for a defined period to ensure nanoparticle stabilization.

  • The resulting nanoparticle suspension can be used directly or be further purified and concentrated.

Protocol 3: In Vitro Mucoadhesion Study

Materials:

  • Freshly excised porcine or rat intestinal mucosa

  • Phosphate buffered saline (PBS), pH 6.8

  • Fluorescently labeled nanoparticles (e.g., using fluorescein (B123965) isothiocyanate - FITC)

  • Incubation chamber

Procedure:

  • Mount a section of the intestinal mucosa in a suitable apparatus, such as a Ussing chamber or a custom-made flow-through cell.

  • Equilibrate the mucosal tissue with pre-warmed PBS (37°C).

  • Apply a known amount of the fluorescently labeled nanoparticle suspension onto the mucosal surface.

  • Incubate for a specific period (e.g., 3 hours) under gentle agitation.

  • After incubation, wash the mucosa with PBS to remove non-adherent nanoparticles.

  • Quantify the fluorescence of the remaining nanoparticles on the mucosa using a suitable method (e.g., fluorescence spectroscopy of the tissue digest or imaging with a fluorescence microscope).

  • Calculate the percentage of mucoadhesion by comparing the amount of nanoparticles remaining on the mucosa to the initial amount applied.

Protocol 4: In Vivo Oral Administration and Pharmacokinetic Study in Rats

Materials:

  • Sprague-Dawley rats

  • Peptide-loaded CS-6-MNA nanoparticle suspension

  • Gavage syringe

  • Blood collection supplies (e.g., heparinized capillaries)

  • ELISA kit for the specific peptide (e.g., human insulin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the peptide-loaded nanoparticle suspension orally using a gavage syringe.[7]

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 30, 60, 120, 180, 240, 360, 480 minutes).

  • Centrifuge the blood samples to obtain plasma.

  • Quantify the peptide concentration in the plasma using a specific and validated ELISA kit.[6][7][11]

  • Plot the plasma concentration-time profile and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Protocol 5: Cytotoxicity Assay (MTT or LDH Assay)

Materials:

  • Caco-2 cells (or other relevant intestinal cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • Nanoparticle suspensions at various concentrations

  • MTT reagent or LDH assay kit

  • Plate reader

Procedure (MTT Assay Example):

  • Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing different concentrations of the nanoparticles. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

  • Incubate the cells with the nanoparticles for a specific period (e.g., 4, 24, or 48 hours).

  • After incubation, remove the nanoparticle-containing medium and add MTT solution to each well.

  • Incubate for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation chitosan Chitosan depolymerization Depolymerization (Optional) chitosan->depolymerization cs_6_mna_synthesis Synthesis of Chitosan-6-MNA depolymerization->cs_6_mna_synthesis nanoparticle_formation Nanoparticle Formation (Ionic Gelation) cs_6_mna_synthesis->nanoparticle_formation peptide Peptide Drug (e.g., Insulin) peptide->nanoparticle_formation physicochemical Physicochemical Characterization (Size, Zeta, PDI) nanoparticle_formation->physicochemical encapsulation Encapsulation Efficiency & Drug Loading nanoparticle_formation->encapsulation mucoadhesion In Vitro Mucoadhesion nanoparticle_formation->mucoadhesion release In Vitro Drug Release nanoparticle_formation->release cytotoxicity Cytotoxicity Assay nanoparticle_formation->cytotoxicity in_vivo In Vivo Oral Administration (Rats) nanoparticle_formation->in_vivo pharmacokinetics Pharmacokinetic Analysis in_vivo->pharmacokinetics mechanism_of_action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium nanoparticle Peptide-Loaded CS-6-MNA Nanoparticle mucus Mucus Layer nanoparticle->mucus Mucoadhesion via Disulfide Bonds tight_junction Tight Junction mucus->tight_junction Transient Opening epithelial_cell1 Epithelial Cell epithelial_cell2 Epithelial Cell bloodstream Bloodstream tight_junction->bloodstream Paracellular Transport of Peptide

References

Troubleshooting & Optimization

Stability issues of 2-Mercaptonicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Mercaptonicotinic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent results in biological assays or chemical reactions. Degradation of this compound in aqueous buffer due to oxidation. The thiol group is susceptible to oxidation, leading to a decrease in the concentration of the active compound.Always prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in an aqueous buffer before use. To confirm the concentration of the active thiol, consider performing a thiol quantification assay, such as with Ellman's reagent.
A gradual decrease in the yellow color of the solution, or the solution becoming colorless over time. Oxidation of the thiol group to form the disulfide dimer, 2,2'-dithiodinicotinic acid. The monomeric form is typically yellow, while the disulfide dimer is colorless.[1]This is a primary indicator of oxidative degradation. To minimize this, use de-gassed buffers to remove dissolved oxygen. If compatible with your experimental system, consider adding a non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to maintain the thiol in its reduced state. Work under an inert atmosphere (e.g., nitrogen or argon) and protect the solution from light.
Precipitation observed in the aqueous solution. Poor solubility of the compound or its oxidized disulfide dimer. While this compound is generally soluble in water, changes in pH or the formation of the less soluble dimer can lead to precipitation.Ensure the pH of your buffer is appropriate for maintaining solubility. Sonication may help in dissolving the compound. If precipitation persists, especially after some time, it may be due to the formation of the disulfide dimer. In such cases, preparing a fresh, more dilute solution is recommended.
Appearance of an unexpected peak in HPLC analysis. Formation of degradation products, most commonly the disulfide dimer. Other potential degradation products could arise from further oxidation or reaction with buffer components.Develop a stability-indicating HPLC method capable of resolving the parent compound from its potential degradation products.[2][3][4] Perform forced degradation studies (e.g., exposure to acid, base, oxidant, light, and heat) to generate these degradation products and confirm the specificity of your analytical method. The disulfide dimer can be synthesized as a reference standard.[1]
Loss of biological activity over the course of an experiment. Oxidation of the thiol group, which is often crucial for the compound's biological activity, such as inhibiting P-glycoprotein by forming disulfide bonds with cysteine residues on the transporter.Use de-gassed buffers and minimize the exposure of your experimental setup to air. Prepare fresh solutions immediately before use. For longer experiments, assess the stability of the compound under your specific experimental conditions (temperature, pH, light exposure) to determine its viable time window.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. The most common product of this oxidation is the corresponding disulfide, 2,2'-dithiodinicotinic acid, which is formed by the joining of two molecules of this compound.[1][5][6] This process can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light. Further oxidation to sulfenic, sulfinic, or sulfonic acids is also possible, especially in the presence of strong oxidizing agents.[5]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly dependent on pH. Generally, thiols are more susceptible to oxidation at neutral to alkaline pH.[5][6] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (R-SH). Therefore, for maximal stability against oxidation, acidic conditions are often preferred, though this must be balanced with the solubility and requirements of the specific experiment.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: For short-term storage, aqueous solutions should be kept at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to air. The use of de-gassed buffers is highly recommended. For longer-term storage, it is best to store the compound as a solid powder in a cool, dry, and dark place.[7][8] If stock solutions in an organic solvent like DMSO are prepared, they should be stored at -20°C or -80°C under an inert atmosphere.

Q4: Can I expect photodegradation if my experiment is exposed to light?

A4: While specific photodegradation studies for this compound are not widely available, related thiol-containing aromatic compounds, such as 2-mercaptobenzothiazole, are known to undergo photodegradation.[9] Therefore, it is a prudent precautionary measure to protect solutions of this compound from light, especially during long-term experiments or when high-intensity light sources are used.

Q5: How can I quantify the concentration of active this compound in my solution?

A5: The concentration of the free, active thiol can be determined using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB). This method is a colorimetric assay where DTNB reacts with the free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[10] Alternatively, a validated stability-indicating HPLC method can be used to separate and quantify the parent compound from its degradation products.[2][3]

Experimental Protocols

Protocol 1: Assessment of Aqueous Stability using a Thiol Quantification Assay

This protocol provides a method to determine the stability of this compound in a specific aqueous buffer by quantifying the remaining free thiol over time.

Materials:

  • This compound

  • Aqueous buffer of interest (de-gassed)

  • Ellman's Reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the de-gassed aqueous buffer of interest at the desired concentration (e.g., 1 mM).

    • Prepare a DTNB solution (e.g., 4 mg/mL in the reaction buffer).

  • Stability Study Setup:

    • Place the this compound solution under the desired experimental conditions (e.g., specific temperature, light/dark).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.

  • Quantification:

    • For each time point, add a small volume of the this compound solution to a well of the 96-well plate.

    • Add the reaction buffer to reach the desired final volume.

    • Initiate the reaction by adding the DTNB solution. The final concentration of DTNB should be in excess.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • The concentration of free thiol can be calculated using the Beer-Lambert law (A = εbc), with the molar extinction coefficient (ε) of the TNB²⁻ product being 14,150 M⁻¹cm⁻¹.

    • Plot the concentration of free thiol versus time to determine the stability profile of this compound in the chosen buffer.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method to separate this compound from its degradation products.

1. Forced Degradation Study:

  • Subject solutions of this compound to various stress conditions to intentionally generate degradation products:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid compound at 105°C for 24 hours.

    • Photodegradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples by HPLC to identify the degradation peaks.

2. HPLC Method Development:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary. Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound (a wavelength around 260-340 nm is likely to be appropriate).

  • Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve good resolution between the parent peak and all degradation product peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Degradation Pathway

MNA This compound (Thiol Form) Disulfide 2,2'-Dithiodinicotinic Acid (Disulfide Dimer) MNA->Disulfide Oxidation (e.g., O₂, metal ions) Sulfenic Sulfenic Acid Derivative MNA->Sulfenic Strong Oxidation (e.g., H₂O₂)

Caption: Primary oxidative degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep Prepare fresh solution in de-gassed aqueous buffer Stress Incubate under defined conditions (pH, Temp, Light) Prep->Stress Sample Take aliquots at various time points Stress->Sample Analyze Quantify free thiol (e.g., Ellman's Reagent) Sample->Analyze Plot Plot [Thiol] vs. Time Analyze->Plot Result Determine Stability Profile Plot->Result

Caption: Workflow for assessing the aqueous stability of this compound.

Potential Signaling Pathway Involvement

MNA 2-Mercaptonicotinic Acid HCA2 HCA₂ Receptor (GPR109A) MNA->HCA2 Binds (as a nicotinic acid analog) Gi Gαi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Stimulates

Caption: Plausible signaling pathway for this compound via HCA₂ receptor.

References

Improving the solubility of 2-Mercaptonicotinic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 2-Mercaptonicotinic acid in in vitro assays, with a focus on improving its solubility.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. Note the conflicting reports on its water solubility, which is a primary focus of the troubleshooting guide.

PropertyValueSource(s)
Molecular Formula C6H5NO2S[1][2]
Molecular Weight 155.17 g/mol [3]
Appearance Yellow crystalline powder[1][4]
Melting Point 263-270 °C[1][5][6]
pKa 1.87 - 1.98[1][4]
Water Solubility - "Very soluble" - "Sparingly soluble" - >23.3 µg/mL (at pH 7.4)[1] [4] [2][7]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1][3][4][5]
Incompatibilities Strong bases, strong oxidizing agents[1][5]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the solubility of this compound for in vitro experiments.

Q1: My this compound is not dissolving in water, even though some sources state it is "very soluble." Why is this happening?

A: This is a common point of confusion arising from conflicting information in available literature.[1][4] The solubility of this compound is highly dependent on the pH of the solution.[8] As a weak acid with a pKa around 1.9, it is more soluble in its deprotonated (salt) form, which is favored at a higher pH (alkaline conditions). In neutral or acidic water, it exists predominantly in its less soluble protonated form, leading to what is described as "sparingly soluble" behavior. The reported solubility of >23.3 µg/mL was determined at a physiological pH of 7.4, indicating its limited solubility under these conditions.[2]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: For most in vitro applications, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[9] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[9][10]

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A: This phenomenon, often called "solvent-shifting," is a frequent challenge with compounds that have poor aqueous solubility.[11][12] When the DMSO stock is added to the aqueous medium, the compound may crash out of solution as it is no longer in its preferred solvent environment. Here are several strategies to troubleshoot this issue:

  • Lower the Stock Concentration: Preparing a lower concentration stock solution in DMSO can sometimes prevent precipitation upon dilution. This requires adding a larger volume to your assay, so ensure your final DMSO concentration remains non-toxic to your cells.[11]

  • Optimize Final DMSO Concentration: As a general rule, the final concentration of DMSO in cell-based assays should be kept at or below 0.5% to avoid cytotoxicity.[12] Some robust cell lines may tolerate up to 1%, but this should be validated with a vehicle control experiment.[12][13]

  • Use a Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of the medium, try a serial dilution approach. For example, dilute the stock in a smaller volume of medium first, then add this intermediate dilution to the rest of the medium.

  • Brief Sonication: Briefly sonicating the final diluted solution can help redissolve small precipitates.[11] However, be aware that this might not be a permanent solution, and the compound could precipitate again over time.

Q4: How can I use pH to improve the solubility of this compound in an aqueous solution?

A: Since this compound is an acidic compound, you can significantly increase its aqueous solubility by preparing the solution under slightly alkaline conditions.[8] By raising the pH above its pKa, the molecule will deprotonate, forming a more soluble salt. A protocol for this method is provided in the "Experimental Protocols" section below. It is crucial to ensure the final pH of your working solution is compatible with your specific in vitro assay and cell line.

Q5: Are there any alternative organic solvents to DMSO for in vitro assays?

A: Yes, other solvents can be considered, but their compatibility with your experimental system must be carefully validated.[14] Some alternatives include:

  • Ethanol: Can be used, but it is generally more cytotoxic than DMSO, and the final concentration should typically be kept below 0.5%.[11][13]

  • Dimethylformamide (DMF): Another option, but it is considered more toxic than DMSO and should be used with caution at final concentrations below 0.1%.[11]

Always perform a vehicle control to assess the effect of any solvent on your assay.

Q6: What are the best practices for preparing and storing solutions of this compound?

A: To ensure the integrity and stability of your compound:

  • Fresh is Best: Whenever possible, prepare fresh working solutions from your stock immediately before an experiment.[11]

  • Stock Solution Storage: Store stock solutions (in DMSO) in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.

  • Check for Incompatibilities: this compound is incompatible with strong bases and strong oxidizing agents.[1][5] Avoid these substances in your solution preparations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1.55 mg of this compound powder.

  • Add Solvent: Add 1 mL of high-purity DMSO to the powder.

  • Dissolve: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

  • Weigh the Compound: Weigh the desired amount of this compound into a sterile container.

  • Initial Suspension: Add a small volume of purified water (e.g., cell culture grade water) to create a suspension.

  • Adjust pH: While stirring, add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution. The compound should dissolve as the pH increases and the acid is converted to its more soluble salt form. Aim for a pH that is compatible with your assay.

  • Final Volume and Sterilization: Once the compound is fully dissolved, add your final buffer or medium to reach the desired concentration. Check the final pH and adjust if necessary. Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Use Immediately: It is recommended to use pH-adjusted aqueous solutions immediately, as the long-term stability in these conditions may not be fully characterized.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with this compound in in vitro assays.

G cluster_0 Start: Prepare Solution cluster_1 Initial Dissolution cluster_2 Dilution in Aqueous Medium cluster_3 Troubleshooting Precipitation cluster_4 Final Outcome Start Prepare initial stock solution of this compound Solvent Select solvent (e.g., DMSO) Start->Solvent Dissolved Does it dissolve? Solvent->Dissolved Troubleshoot_Dissolve Troubleshoot: - Vortex thoroughly - Gentle warming (37°C) - Sonication Dissolved->Troubleshoot_Dissolve No Dilute Dilute stock into aqueous assay medium Dissolved->Dilute Yes Troubleshoot_Dissolve->Dissolved Precipitate Does it precipitate? Dilute->Precipitate Optimize_Stock Option 1: Optimize Stock - Lower stock concentration - Use stepwise dilution Precipitate->Optimize_Stock Yes Adjust_pH Option 2: Use pH Adjustment - Prepare aqueous solution with adjusted pH (see Protocol 2) Precipitate->Adjust_pH Yes Alternative_Solvent Option 3: Alternative Solvent - Consider Ethanol or DMF - Validate vehicle toxicity Precipitate->Alternative_Solvent Yes Success Proceed with In Vitro Assay Precipitate->Success No Optimize_Stock->Dilute Adjust_pH->Success Alternative_Solvent->Dilute

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Troubleshooting 2-Mercaptonicotinic Acid Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 2-Mercaptonicotinic acid (2-MNA) in biological assays. Our aim is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biological assay?

A1: this compound (2-MNA) is a small molecule that contains a thiol (sulfhydryl) group. Thiol-containing compounds are known to be reactive and can interfere with various biological assays through several mechanisms, including:

  • Thiol Reactivity: The thiol group can react with electrophilic reagents or cysteine residues on proteins, leading to non-specific inhibition or interaction.

  • Redox Activity: 2-MNA can participate in redox cycling, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of reducing agents commonly found in assay buffers (e.g., DTT). This can lead to false positives or negatives in assays sensitive to oxidative stress.[1][2]

  • Fluorescence Interference: Like many small molecules, 2-MNA may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of a reporter molecule in your assay, leading to false signals.[1]

  • Pan-Assay Interference Compound (PAINS) Behavior: The chemical scaffold of 2-MNA may be recognized as a Pan-Assay Interference Compound (PAINS), which are compounds known to frequently produce false-positive results in high-throughput screening campaigns.[3][4][5]

Q2: I'm observing unexpected inhibition in my enzyme assay when using this compound. How can I determine if this is a real effect or an artifact?

A2: The most common artifact for thiol-containing compounds like 2-MNA is non-specific inhibition due to thiol reactivity. A straightforward way to test for this is to perform a dithiothreitol (B142953) (DTT) shift assay.

  • Principle: If 2-MNA is inhibiting your enzyme by reacting with cysteine residues, the presence of a high concentration of another thiol, like DTT, will compete for this reaction, reducing the apparent inhibitory effect of 2-MNA.

  • Procedure: Determine the IC₅₀ value of 2-MNA for your enzyme in your standard assay buffer. Then, repeat the IC₅₀ determination in the same buffer supplemented with a high concentration of DTT (typically 1-5 mM).[6][7]

  • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT suggests that 2-MNA is likely a thiol-reactive inhibitor. An IC₅₀ shift of greater than 10-fold is a strong indicator of this type of interference.[6]

Q3: My fluorescence-based assay is showing a high signal when I add this compound, even in my negative controls. What could be the cause?

A3: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound. To confirm this, you should run a control experiment containing only the assay buffer and 2-MNA at the concentrations used in your experiment, without any of the biological components (e.g., enzymes, cells, or fluorescent probes). If you observe a significant signal in this control, it indicates that 2-MNA is autofluorescent at your assay's excitation and emission wavelengths.

Q4: Conversely, my fluorescence signal is decreasing in the presence of this compound. How can I troubleshoot this?

A4: A decrease in fluorescence signal could be due to fluorescence quenching. 2-MNA might be absorbing the excitation light or the emitted light from your fluorescent probe. To test for quenching, perform a control experiment with your fluorescent probe at a fixed concentration and add increasing concentrations of 2-MNA. A concentration-dependent decrease in the fluorescence signal, in the absence of any biological activity, is indicative of quenching.[8]

Q5: Could this compound be generating reactive oxygen species (ROS) in my assay and causing interference?

A5: Yes, this is a possibility, especially if your assay buffer contains strong reducing agents like DTT or TCEP. Some compounds can undergo redox cycling, leading to the production of hydrogen peroxide (H₂O₂).[2][9] H₂O₂ can then oxidize and inactivate sensitive enzymes, particularly those with catalytic cysteine residues, leading to false-positive inhibition.[9] You can test for this using a horseradish peroxidase (HRP)-based assay to detect H₂O₂ production in your assay buffer containing 2-MNA and the reducing agent.[6]

Troubleshooting Guides

This section provides detailed protocols to help you diagnose and mitigate potential interference from this compound.

Guide 1: Diagnosing Thiol Reactivity

Objective: To determine if this compound is acting as a non-specific inhibitor through thiol reactivity.

Methodology: DTT Shift Assay

dot

Figure 1: Workflow for a DTT shift assay to detect thiol reactivity.

Experimental Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of 2-MNA in a suitable solvent (e.g., DMSO).

    • Prepare your standard assay buffer.

    • Prepare a second assay buffer containing 1-5 mM DTT. Ensure the pH is readjusted if necessary.

  • Perform IC₅₀ Determination without DTT:

    • Prepare a serial dilution of 2-MNA in your standard assay buffer.

    • Add the enzyme and pre-incubate with the different concentrations of 2-MNA for a set period (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate and calculate the IC₅₀ value.

  • Perform IC₅₀ Determination with DTT:

    • Repeat the IC₅₀ determination as in step 2, but use the assay buffer containing DTT for all dilutions and reactions.

  • Data Analysis:

    • Compare the IC₅₀ values obtained in the presence and absence of DTT.

Data Presentation:

CompoundAssay ConditionIC₅₀ (µM)Fold ShiftInterpretation
2-MNAStandard BufferHypothetical Value 1--
2-MNA+ 1 mM DTTHypothetical Value 2Value 2 / Value 1Thiol-reactive if >10
Control CmpdStandard BufferValue-Non-thiol reactive control
Control Cmpd+ 1 mM DTTValue~1

Mitigation Strategies:

  • If not essential for enzyme activity, remove any reducing agents from your assay buffer.

  • Consider using a non-thiol-based detection method if possible.

  • Flag 2-MNA as a potential non-specific inhibitor and prioritize other compounds if this is part of a screening campaign.

Guide 2: Assessing Fluorescence Interference

Objective: To determine if this compound is causing autofluorescence or fluorescence quenching in your assay.

Methodology: Control Experiments for Fluorescence

dot

Figure 2: Logical workflow for diagnosing fluorescence interference.

Experimental Protocols:

  • Autofluorescence Assessment:

    • Prepare solutions of 2-MNA in your assay buffer at the same concentrations used in your main experiment.

    • In a microplate, add these solutions to wells.

    • Read the fluorescence at the excitation and emission wavelengths of your assay.

    • A significant signal above the buffer-only blank indicates autofluorescence.

  • Quenching Assessment:

    • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.

    • Add a serial dilution of 2-MNA to this solution.

    • Measure the fluorescence at the appropriate wavelengths.

    • A concentration-dependent decrease in fluorescence indicates quenching.

Mitigation Strategies:

  • For Autofluorescence:

    • If possible, shift the detection wavelengths to a region where 2-MNA does not fluoresce.

    • Subtract the signal from a "compound-only" control from your experimental wells.

    • Use a time-resolved fluorescence (TRF) assay if the fluorescence lifetime of 2-MNA is shorter than that of your probe.

  • For Quenching:

    • Use a higher concentration of the fluorescent probe if the assay allows.

    • Switch to a different fluorophore that is less susceptible to quenching by 2-MNA.

    • Consider a different assay format, such as an absorbance- or luminescence-based assay.

Guide 3: Detecting Redox Cycling Activity

Objective: To determine if this compound generates hydrogen peroxide (H₂O₂) in your assay buffer.

Methodology: Horseradish Peroxidase (HRP)-Phenol Red Assay

Principle: In the presence of H₂O₂, HRP catalyzes the oxidation of phenol (B47542) red, leading to a color change that can be measured by absorbance at 610 nm.[6]

Experimental Protocol:

  • Prepare Reagents:

    • Phenol Red Solution: Prepare a stock solution of phenol red in a suitable buffer.

    • HRP Solution: Prepare a solution of horseradish peroxidase in buffer.

    • Assay Buffer: Use the same buffer as your primary assay, including the same concentration of reducing agent (e.g., DTT).

    • 2-MNA Solution: Prepare a stock solution of 2-MNA.

    • H₂O₂ Standard: Prepare a standard curve of H₂O₂.

  • Assay Procedure:

    • In a microplate, add the assay buffer, HRP solution, and phenol red solution to each well.

    • Add 2-MNA at various concentrations to the test wells. Include a positive control (a known redox cycler) and a negative control (buffer only).

    • Incubate the plate under the same conditions as your primary assay (e.g., time and temperature).

    • Read the absorbance at 610 nm.

  • Data Analysis:

    • Compare the absorbance in the wells containing 2-MNA to the negative control. A significant increase in absorbance indicates H₂O₂ production.

    • Quantify the amount of H₂O₂ generated using the H₂O₂ standard curve.

Data Presentation:

CompoundConcentration (µM)Absorbance at 610 nmH₂O₂ Generated (µM)Interpretation
Negative Control0Value0Baseline
2-MNA10Hypothetical ValueCalculated ValueRedox active if > baseline
2-MNA50Hypothetical ValueCalculated Value
Positive Control10ValueValueAssay validation

Mitigation Strategies:

  • Replace strong reducing agents like DTT with weaker ones such as β-mercaptoethanol (BME) or glutathione (B108866) (GSH), as these are less likely to support redox cycling.[2]

  • Add catalase to the assay buffer to scavenge any H₂O₂ produced. A control experiment should be run to ensure catalase does not interfere with the primary assay.

  • Flag 2-MNA as a potential redox cycler and interpret results with caution, especially in cell-based assays where ROS can have pleiotropic effects.

References

Technical Support Center: Conjugation of 2-Mercaptonicotinic Acid to Chitosan Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of 2-Mercaptonicotinic acid to chitosan (B1678972) nanoparticles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Chitosan-2-Mercaptonicotinic Acid Conjugate

  • Question: I am experiencing a low yield of the final chitosan-2-mercaptonicotinic acid conjugate after synthesis and purification. What are the possible reasons and how can I improve the yield?

  • Answer: A low conjugate yield can stem from several factors related to the carbodiimide-mediated coupling reaction. Here are the primary aspects to investigate:

    • Suboptimal pH: The pH of the reaction mixture is critical for the activation of the carboxylic acid group of this compound by EDC (EDAC) and for the nucleophilic attack by the primary amino groups of chitosan. The recommended pH for this reaction is typically between 5.0 and 6.0.[1] A pH outside this range can lead to the hydrolysis of the activated acid or poor reactivity of the chitosan amine groups. Ensure accurate pH measurement and adjustment throughout the reaction.

    • Insufficient EDC/NHS Concentration: The concentrations of the coupling agents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS), are crucial. While EDC activates the carboxylic acid, NHS is often added to increase the efficiency and stability of the active intermediate, reducing side reactions. A molar excess of both EDC and NHS relative to the this compound is recommended.

    • Reaction Time: The conjugation reaction requires sufficient time to proceed to completion. A typical reaction time is around 7 hours, but this can vary based on the specific concentrations and temperature.[1] If you are experiencing low yields, consider extending the reaction time.

    • Purification Losses: Significant amounts of the conjugate can be lost during the dialysis and freeze-drying steps. Ensure that the dialysis membrane has an appropriate molecular weight cut-off (MWCO) to retain the chitosan conjugate while allowing smaller, unreacted molecules to be removed. Handle the freeze-dried product carefully to minimize mechanical losses.

Issue 2: Poor Nanoparticle Formation or Aggregation

  • Question: After conjugating this compound to chitosan, I am having trouble forming stable nanoparticles. The particles are either not forming, are too large, or are aggregating. What could be the cause?

  • Answer: Issues with nanoparticle formation, size, and stability are often related to the ionic gelation process and the properties of the chitosan conjugate. Consider the following:

    • Chitosan Conjugate Concentration: The concentration of the chitosan-2-mercaptonicotinic acid solution is a key parameter. High concentrations can lead to the formation of larger particles or microparticles instead of nanoparticles, and may also promote aggregation.[2] Conversely, a very low concentration might not provide enough material for efficient particle formation. It is advisable to test a range of concentrations to find the optimal one for your specific conjugate.

    • TPP Concentration and Addition Rate: Sodium tripolyphosphate (TPP) is a commonly used cross-linking agent. The concentration of the TPP solution and the rate at which it is added to the chitosan solution significantly impact particle size and polydispersity.[3] A slow, dropwise addition of TPP under constant stirring is crucial for forming small, uniform nanoparticles.[4]

    • pH of Chitosan and TPP Solutions: The pH of both the chitosan conjugate solution and the TPP solution affects the charge density of the molecules, which is the driving force for ionic gelation. Chitosan's amino groups need to be protonated (positively charged) to interact with the negatively charged TPP.[3][5] Ensure the pH of the chitosan solution is acidic (typically below 6.5) to maintain its solubility and positive charge.[5]

    • Presence of Salts: The presence of salts in the medium can influence nanoparticle formation and size.[2] High salt concentrations can shield the electrostatic interactions between chitosan and TPP, hindering particle formation. It is recommended to use deionized water for preparing all solutions.

Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)

  • Question: The size of my chitosan nanoparticles varies significantly between batches, and the Polydispersity Index (PDI) is consistently high. How can I achieve more uniform and reproducible nanoparticles?

  • Answer: Achieving monodisperse nanoparticles requires precise control over the experimental parameters. To address inconsistency and high PDI:

    • Standardize All Parameters: Ensure that all parameters, including concentrations of chitosan conjugate and TPP, pH of the solutions, temperature, stirring speed, and the rate of TPP addition, are kept constant for every batch.

    • Chitosan Characteristics: The molecular weight (MW) and degree of deacetylation (DD) of the initial chitosan play a significant role in nanoparticle formation.[2][6] Using chitosan with a consistent MW and DD for your conjugation reaction will contribute to more reproducible nanoparticle characteristics.

    • Homogenization/Sonication: After the initial formation of nanoparticles, a brief sonication or homogenization step can help to break up any loose aggregates and narrow the size distribution.[4] However, excessive sonication can lead to the degradation of the nanoparticles.

    • Filtration: Filtering the final nanoparticle suspension through a syringe filter (e.g., 0.45 µm) can help to remove any larger aggregates or dust particles that could contribute to a high PDI.[3]

Issue 4: Difficulty in Lyophilizing Nanoparticles into a Fine Powder

  • Question: After synthesis, I am trying to lyophilize my nanoparticle suspension, but I end up with a sticky, film-like substance instead of a fine powder. What is causing this and how can I obtain a powder?

  • Answer: Obtaining a fine powder after lyophilization of chitosan nanoparticles can be challenging. This issue is often related to the presence of cryoprotectants and the lyophilization process itself.

    • Cryoprotectants: While not always necessary, the addition of a cryoprotectant (e.g., trehalose, sucrose) to the nanoparticle suspension before freezing can help to prevent aggregation and result in a more easily dispersible powder after lyophilization. The optimal type and concentration of cryoprotectant should be determined experimentally.

    • Freezing Rate: The rate at which the nanoparticle suspension is frozen can affect the final lyophilized product. A rapid freezing process (e.g., using liquid nitrogen) generally leads to smaller ice crystals and a more porous, powder-like cake.

    • Complete Drying: Ensure that the lyophilization process is run for a sufficient amount of time to completely remove all the water. Residual moisture can lead to a sticky or collapsed product.

    • Post-Lyophilization Processing: Even with an optimized process, the lyophilized cake may need to be gently crushed or milled to obtain a fine powder.[4]

Frequently Asked Questions (FAQs)

1. Synthesis and Conjugation

  • Q1: What is the purpose of using EDC and NHS in the conjugation reaction?

    • A1: EDC (a carbodiimide) activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amino groups of chitosan to form a stable amide bond. NHS is often used in conjunction with EDC to form an NHS-ester intermediate, which is more stable in aqueous solutions than the O-acylisourea intermediate. This two-step activation process increases the efficiency of the conjugation and reduces the likelihood of side reactions.[7]

  • Q2: How can I determine the amount of this compound conjugated to chitosan?

    • A2: The amount of conjugated this compound can be quantified using UV-Vis spectrophotometry. 6-Mercaptonicotinic acid has a characteristic UV absorbance maximum between 260-280 nm.[1][8] By creating a calibration curve with known concentrations of free this compound, you can measure the absorbance of the purified and freeze-dried conjugate dissolved in a suitable solvent and calculate the amount of ligand bound to the chitosan.[1][8]

2. Nanoparticle Formulation and Characterization

  • Q3: What is the principle behind the ionic gelation method for forming chitosan nanoparticles?

    • A3: The ionic gelation method is based on the electrostatic interactions between the positively charged chitosan molecules and a polyanionic cross-linking agent, most commonly sodium tripolyphosphate (TPP).[3] In an acidic solution, the primary amino groups (-NH2) of chitosan become protonated (-NH3+), giving the polymer a positive charge. When the negatively charged TPP solution is added, it interacts with the protonated amino groups, leading to the formation of cross-linked, spherical nanoparticles.[3]

  • Q4: What are the key characterization techniques for these nanoparticles?

    • A4: The most important characterization techniques include:

      • Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the width of the size distribution.[9]

      • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A positive zeta potential is expected for chitosan-based nanoparticles and is important for their stability and interaction with biological membranes.[9][10]

      • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology (shape and surface) of the nanoparticles.[9]

      • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the successful conjugation of this compound to the chitosan backbone by identifying characteristic vibrational bands of both molecules in the conjugate.[9]

  • Q5: What is a typical size and zeta potential for this compound-chitosan nanoparticles?

    • A5: The size of these nanoparticles is typically in the range of 200-300 nm.[10] The zeta potential is generally positive, ranging from +8 to +23 mV, depending on the degree of thiol group substitution.[10]

Experimental Protocols

Protocol 1: Synthesis of Chitosan-2-Mercaptonicotinic Acid Conjugate

  • Chitosan Preparation:

    • Prepare a 1% (w/v) solution of low molecular weight chitosan in 0.1 M acetic acid.

    • Stir the solution overnight to ensure complete dissolution.

  • Reaction Setup:

    • Dissolve 2.5 g of this compound in a mixture of 80 ml dioxane and 20 ml water.[1]

    • Add the this compound solution to 1 g of the depolymerized chitosan solution.[1]

    • Adjust the pH of the mixture to 5.0 using 0.5 M NaOH.[1]

  • Conjugation Reaction:

    • Add EDC and NHS to the reaction mixture in final concentrations of 25 mM each.[7]

    • Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours under continuous stirring at room temperature.[1]

  • Reduction and Purification:

    • At the end of the reaction, add Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds that may have formed.[1]

    • Purify the conjugate by dialysis against deionized water for 3 days, changing the water frequently.

    • Freeze-dry the purified conjugate to obtain a solid product.

Protocol 2: Formation of Nanoparticles by Ionic Gelation

  • Solution Preparation:

    • Prepare a solution of the chitosan-2-mercaptonicotinic acid conjugate in 1% (v/v) acetic acid at a desired concentration (e.g., 1 mg/ml).

    • Prepare a solution of sodium tripolyphosphate (TPP) in deionized water (e.g., 0.5 mg/ml).[4]

  • Nanoparticle Formation:

    • Place the chitosan conjugate solution on a magnetic stirrer at room temperature.

    • Add the TPP solution dropwise to the chitosan solution under constant stirring.[4]

    • Continue stirring for 30-60 minutes after the addition of TPP is complete to allow for the stabilization of the nanoparticles.

  • Purification (Optional):

    • The nanoparticle suspension can be centrifuged to pellet the nanoparticles, followed by resuspension in deionized water to remove any unreacted TPP or chitosan.

Data Presentation

Table 1: Influence of Reactant Concentrations on Conjugation Efficiency

ParameterValue 1Value 2Value 3Expected Outcome
EDC Concentration 5 mM10 mM25 mMHigher EDC concentration generally leads to a higher degree of substitution, up to a certain point.
Chitosan:Ligand Ratio 1:11:2.51:5Increasing the ligand ratio can increase the degree of substitution.
pH 4.05.57.0Optimal conjugation is typically observed around pH 5.0-6.0.

Table 2: Typical Characteristics of this compound-Chitosan Nanoparticles

PropertyTypical RangeReference
Particle Size (nm) 200 - 300[10]
Polydispersity Index (PDI) < 0.3[11]
Zeta Potential (mV) +8 to +23[10]
Encapsulation Efficiency (%) ~99 (for model drugs like insulin)[11]

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_nanoparticle Nanoparticle Formation chitosan_prep Chitosan Dissolution reaction_mix Reaction Mixture (Chitosan + 2-MNA) chitosan_prep->reaction_mix ph_adjust1 pH Adjustment (pH 5.0) reaction_mix->ph_adjust1 add_edc_nhs Add EDC/NHS ph_adjust1->add_edc_nhs conjugation Conjugation (7 hours, pH 6.0) add_edc_nhs->conjugation reduction Reduction (TCEP) conjugation->reduction purification Purification (Dialysis) reduction->purification lyophilization1 Lyophilization purification->lyophilization1 final_conjugate Dry Conjugate lyophilization1->final_conjugate conjugate_dissolve Dissolve Conjugate final_conjugate->conjugate_dissolve ionic_gelation Ionic Gelation (Dropwise addition of TPP) conjugate_dissolve->ionic_gelation tpp_solution Prepare TPP Solution tpp_solution->ionic_gelation stabilization Stabilization (Stirring) ionic_gelation->stabilization np_suspension Nanoparticle Suspension stabilization->np_suspension

Caption: Workflow for the synthesis of the conjugate and formation of nanoparticles.

troubleshooting_logic cluster_formation Formation Issues cluster_properties Property Issues cluster_causes Potential Causes start Problem with Nanoparticles no_particles No/Poor Particle Formation start->no_particles aggregation Aggregation start->aggregation large_size Large Particle Size start->large_size high_pdi High PDI start->high_pdi conc_issue Incorrect Concentrations (Chitosan/TPP) no_particles->conc_issue ph_issue Suboptimal pH no_particles->ph_issue aggregation->conc_issue stirring_issue Inadequate Stirring aggregation->stirring_issue large_size->conc_issue addition_rate TPP Addition Too Fast large_size->addition_rate high_pdi->addition_rate high_pdi->stirring_issue chitosan_props Inconsistent Chitosan (MW/DD) high_pdi->chitosan_props

Caption: Logic diagram for troubleshooting common nanoparticle formation issues.

References

Troubleshooting low yield in 2-Mercaptonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yield in the synthesis of 2-Mercaptonicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound resulted in a significantly lower yield than the expected ~84%. What are the most likely causes?

Low yield in this synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction and workup conditions. A systematic approach to troubleshooting is essential. The primary areas to investigate are:

  • Purity of Reactants: The quality of the starting material, 2-chloronicotinic acid, is crucial. Impurities can interfere with the reaction.

  • Reaction Conditions: Precise control of reaction time and temperature is critical for maximizing yield.

  • pH during Workup: The precipitation of the final product is highly dependent on the pH of the solution.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

The following sections provide a more detailed guide to troubleshooting each of these potential issues.

Q2: How does the purity of 2-chloronicotinic acid affect the reaction yield?

The purity of 2-chloronicotinic acid is a critical factor. The presence of impurities, such as isomers or unreacted starting materials from its own synthesis, can lead to the formation of unwanted side products, complicating purification and lowering the overall yield.

Recommendations:

  • Confirm Purity: Always verify the purity of the 2-chloronicotinic acid, preferably by NMR or melting point analysis. The melting point should be sharp and within the range of 190–191 °C.[1]

  • Recrystallization: If the purity is questionable, consider recrystallizing the 2-chloronicotinic acid before use.

Q3: The reaction protocol specifies refluxing at 90°C for 8 hours. How critical are these parameters?

These parameters are vital for ensuring the reaction proceeds to completion. Deviations can significantly impact the yield.

  • Incomplete Reaction: Insufficient reaction time or a temperature below 90°C may lead to an incomplete conversion of 2-chloronicotinic acid, resulting in a lower yield.

  • Side Reactions: Conversely, excessively high temperatures or prolonged reaction times can promote the formation of degradation products or other side reactions.

Recommendations:

  • Maintain Temperature: Use a reliable heating mantle with a temperature controller to maintain the reaction temperature at a stable 90°C.

  • Monitor the Reaction: If possible, monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: I am having trouble precipitating the product during the workup. What is the role of pH in this step?

The precipitation of this compound is highly sensitive to pH. The product is an amino acid with both an acidic carboxylic acid group and a basic pyridine (B92270) nitrogen. It is least soluble at its isoelectric point. The protocol specifies adjusting the pH to approximately 8.[2]

Recommendations:

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated before use.

  • Slow Addition of Acid: Add dilute hydrochloric acid dropwise while continuously monitoring the pH to avoid overshooting the target pH.

  • Stirring: Allow for sufficient stirring (e.g., 10 minutes) after pH adjustment to ensure complete precipitation before filtration.[3][4]

Q5: What are the possible side reactions that could be reducing my yield?

While the reaction of 2-chloronicotinic acid with a sulfur nucleophile is generally efficient, several side reactions can occur:

  • Hydrolysis of 2-chloronicotinic acid: Under the aqueous reaction conditions, some of the 2-chloronicotinic acid may be hydrolyzed back to 2-hydroxynicotinic acid, which will not react to form the desired product.

  • Oxidation of the thiol: The mercapto group (-SH) in the final product can be susceptible to oxidation, especially during workup and purification if not performed under an inert atmosphere. This can lead to the formation of disulfide byproducts.

Recommendations:

  • Inert Atmosphere: While the cited protocols do not explicitly mention it, consider running the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Using degassed water for the reaction and workup can also help to reduce the presence of dissolved oxygen.

Data Presentation

The following table summarizes the reported successful reaction conditions and provides a hypothetical comparison of how deviations might impact the yield.

ParameterOptimal Condition[2][3][4]Potential Deviation 1Potential Deviation 2Potential Deviation 3
Starting Material 2-chloronicotinic acid2-chloronicotinic acid2-chloronicotinic acid2-chloronicotinic acid
Reagent Thiourea (B124793)ThioureaThioureaThiourea
Solvent WaterWaterWaterWater
Temperature 90°C70°C90°C110°C
Reaction Time 8 hours8 hours4 hours8 hours
Workup pH ~8~8~85
Reported Yield 84%Low Yield (Incomplete Reaction)Low Yield (Incomplete Reaction)Low Yield (Incomplete Precipitation)

Experimental Protocols

Synthesis of this compound from 2-Chloronicotinic acid

This protocol is based on a reported procedure with a high yield.[2][3][4]

Materials:

  • 2-chloronicotinic acid (790 mg, 5 mmol)

  • Thiourea (457 mg, 6 mmol)

  • Deionized Water (15 mL)

  • Dilute Hydrochloric Acid

Procedure:

  • A suspension of 2-chloronicotinic acid (790 mg, 5 mmol) and thiourea (457 mg, 6 mmol) is prepared in water (15 mL) in a round-bottom flask.

  • The mixture is heated to 90°C and refluxed for 8 hours.

  • After 8 hours, the reaction mixture is cooled to room temperature, resulting in a pale yellow suspension.

  • The pH of the suspension is carefully adjusted to approximately 8 by the slow addition of dilute hydrochloric acid while stirring.

  • The mixture is stirred for an additional 10 minutes to ensure complete precipitation of the product.

  • The resulting pale yellow solid is collected by filtration and dried.

  • The expected yield of the target compound, this compound, is approximately 590 mg (84%).[2][3][4]

Mandatory Visualization

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed purity Check Purity of 2-Chloronicotinic Acid start->purity conditions Verify Reaction Conditions start->conditions workup Review Workup Procedure start->workup side_reactions Consider Side Reactions start->side_reactions impure Impure Starting Material purity->impure Is it impure? temp_time Incorrect Temperature or Time? conditions->temp_time ph_issue Incorrect pH during Precipitation? workup->ph_issue oxidation Potential Oxidation of Thiol? side_reactions->oxidation recrystallize Recrystallize Starting Material impure->recrystallize optimize_cond Optimize Temperature and Time (Monitor with TLC) temp_time->optimize_cond adjust_ph Calibrate pH Meter and Adjust pH Carefully to ~8 ph_issue->adjust_ph inert_atm Use Degassed Solvents and Inert Atmosphere oxidation->inert_atm

Caption: A troubleshooting workflow for diagnosing low yield.

G Synthetic Pathway of this compound reactant1 2-Chloronicotinic Acid conditions Water, 90°C, 8h reactant1->conditions reactant2 Thiourea reactant2->conditions intermediate Isothiouronium Salt (Intermediate) conditions->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: 2-Mercaptonicotinic Acid Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptonicotinic acid. The information provided is intended to help identify potential degradation products and establish appropriate analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a thiol group and a carboxylic acid on a pyridine (B92270) ring, the most anticipated degradation pathways include oxidation and decarboxylation. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer.

Q2: My analytical results show a new peak with a mass approximately double that of this compound, especially under oxidative stress. What could this be?

A2: This is a strong indication of the formation of the disulfide dimer, 2,2'-disulfanediylbis(nicotinic acid). This occurs when two molecules of this compound are oxidized, forming a sulfur-sulfur bond. The molecular weight of this dimer is 308.32 g/mol , while the parent molecule's weight is 155.17 g/mol .

Q3: I am observing degradation of this compound in my formulation, but I am not intentionally applying oxidative stress. What could be the cause?

A3: Degradation can be initiated by several factors other than direct addition of an oxidizing agent. These can include:

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent or formulation can be sufficient to induce oxidation of the thiol group.

  • Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

  • Light Exposure: Photolytic conditions can generate reactive oxygen species, leading to oxidation.[1][2][3]

  • High pH: Basic conditions can facilitate the deprotonation of the thiol group, making it more susceptible to oxidation.

Q4: Can this compound undergo degradation other than disulfide formation?

A4: Yes, other degradation pathways are possible, although disulfide formation is often the primary route. These can include:

  • Further Oxidation: The sulfur atom can be further oxidized to form a sulfinic acid or a sulfonic acid.

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under thermal stress.[4][5][6]

  • Hydrolysis: While the pyridine ring is generally stable, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation.

Q5: How does the tautomeric nature of this compound affect its stability?

A5: this compound can exist in tautomeric equilibrium with its thione form (2-thioxo-1,2-dihydropyridine-3-carboxylic acid).[7][8] The thione tautomer is often the more stable form for 2-mercaptopyridines.[7][8] This equilibrium can influence the molecule's reactivity and susceptibility to different degradation pathways. For instance, the thione form may have different oxidative susceptibility compared to the thiol form.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Appearance of a new, less polar peak in HPLC with a mass corresponding to the disulfide dimer. Oxidation of the thiol group.Confirm the identity of the peak using LC-MS/MS. To prevent this, degas solvents, consider adding an antioxidant, or protect the sample from light and high pH.
Loss of parent compound signal over time with no clear major degradation product. Multiple minor degradation products or formation of highly polar or non-UV active species.Use a more universal detection method like mass spectrometry or a charged aerosol detector. Investigate other degradation pathways such as further oxidation or hydrolysis.
Degradation is observed only in samples exposed to light. Photodegradation.Protect samples from light using amber vials or by working under low-light conditions. Conduct a formal photostability study according to ICH Q1B guidelines.[1][3]
Increased degradation at elevated temperatures. Thermal degradation.This may indicate decarboxylation or other thermally induced reactions. Analyze for the presence of nicotinic acid (if the thiol is also lost) or 2-mercaptopyridine (B119420) (if decarboxylation occurs).
Inconsistent results between batches. Variability in the level of dissolved oxygen, trace metal ion contamination, or pH of the sample matrix.Standardize sample preparation by using freshly prepared, degassed solvents. Consider the use of chelating agents like EDTA to sequester metal ions. Ensure consistent pH of all solutions.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Monoisotopic Masses

Degradation Product Name Molecular Formula Monoisotopic Mass ( g/mol ) Potential Origin
2,2'-Disulfanediylbis(nicotinic acid)C₁₂H₈N₂O₄S₂308.00Oxidation
Nicotinic acidC₆H₅NO₂123.03Oxidative desulfurization
2-Sulfonicnicotinic acidC₆H₅NO₅S203.00Oxidation
2-MercaptopyridineC₅H₅NS111.02Decarboxylation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1][3]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

  • Characterize the resulting degradation products using LC-MS/MS (see Protocol 3).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Note: This is a generic method and may require optimization for specific applications and equipment.

Protocol 3: LC-MS/MS Characterization of Degradation Products

This protocol outlines the use of LC-MS/MS for the structural elucidation of degradation products.

  • Liquid Chromatography: Use the HPLC method described in Protocol 2.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan MS to identify the molecular ions of the degradation products.

    • MS/MS: Perform product ion scans on the molecular ions of the observed degradation products to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the elemental composition of the parent and fragment ions from the high-resolution mass data.

    • Propose structures for the degradation products based on their fragmentation patterns and comparison with the fragmentation of the parent drug.

Visualizations

Degradation_Pathway 2-Mercaptonicotinic_acid This compound Disulfide_dimer 2,2'-Disulfanediylbis(nicotinic acid) 2-Mercaptonicotinic_acid->Disulfide_dimer Oxidation Decarboxylated_product 2-Mercaptopyridine 2-Mercaptonicotinic_acid->Decarboxylated_product Thermal Stress Sulfonic_acid 2-Sulfonicnicotinic Acid Disulfide_dimer->Sulfonic_acid Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis LCMS_Characterization LC-MS/MS Characterization HPLC_Analysis->LCMS_Characterization Product_Identification Degradation Product Identification LCMS_Characterization->Product_Identification

Caption: Workflow for the identification of degradation products.

References

Preventing oxidation of the thiol group in 2-Mercaptonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to prevent the oxidation of the thiol group in 2-Mercaptonicotinic acid, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning cloudy or forming a precipitate over time?

A1: The most common cause of cloudiness or precipitation is the oxidation of the thiol (-SH) group on the this compound molecule.[1] This oxidation process leads to the formation of a disulfide bond (-S-S-) between two molecules, creating a dimer.[2][3] This disulfide-linked dimer is often less soluble than the original compound, causing it to precipitate out of solution. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately, sulfonic acids.[1][4]

Q2: What are the primary factors that accelerate the oxidation of the thiol group?

A2: Several factors can significantly accelerate thiol oxidation. The most critical are:

  • Alkaline pH: The rate of oxidation is highly dependent on pH.[5][6]

  • Dissolved Oxygen: Molecular oxygen present in aqueous buffers is a key oxidant.[1][7]

  • Trace Metal Ions: Transition metals, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation reaction, even at trace concentrations.[1][7][8]

  • Exposure to Light and Elevated Temperatures: Light and heat can provide the energy to promote oxidation.[1][5][8]

Q3: How exactly does pH influence the stability of the this compound thiol group?

A3: The thiol group (-SH) exists in an equilibrium with its deprotonated form, the thiolate anion (-S⁻).[1] The prevalence of the thiolate anion increases significantly at a pH above 8.[7] This thiolate form is much more susceptible to oxidation than the protonated thiol.[1][7] Therefore, maintaining a slightly acidic to neutral pH is one of the most effective strategies for minimizing the rate of oxidation.[7]

Q4: I am performing a thiol-maleimide conjugation and getting low yields. Could thiol oxidation be the cause?

A4: Yes, this is a very common issue. Low yields in thiol-maleimide reactions are frequently due to the oxidation of the thiol group, which renders it unable to react with the maleimide (B117702).[7] If the thiol has formed a disulfide, it is no longer available for the conjugation reaction. It is crucial to ensure the thiol is in its free, reduced state immediately before initiating the conjugation.

Q5: How should I properly store this compound to ensure its long-term stability?

A5: Proper storage is critical for preventing degradation.

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature, protected from light, moisture, and air.[8][9][10]

  • In Solution: Solutions should ideally be prepared fresh for each experiment.[8] If storage is necessary, prepare concentrated stock solutions in deoxygenated buffers, aliquot them into single-use vials under an inert atmosphere (nitrogen or argon), and store them frozen at -20°C or below, protected from light.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Variable oxidation of the thiol group between runs due to differences in buffer preparation or handling time.Standardize all protocols.[8] Ensure consistent and thorough deoxygenation of buffers, use high-purity reagents, and add a chelating agent like EDTA to all stock solutions.[8]
Precipitate forms in the solution Formation of the less soluble disulfide dimer due to oxidation.To Recover: Treat the solution with a reducing agent such as TCEP or DTT to reduce the disulfide bonds back to free thiols.[8] To Prevent: Prepare fresh solutions using the protocols outlined below, ensuring strict control of pH, oxygen levels, and metal ion contamination.[8]
Low yield in conjugation reactions The thiol group has oxidized to a disulfide and is no longer reactive with the conjugation partner (e.g., maleimide).Pre-treat your this compound solution with a reducing agent like TCEP just before the reaction.[7] TCEP is ideal as it does not contain a thiol and will not compete in the subsequent reaction.[7][11] If using DTT, it must be removed prior to adding the maleimide reagent.[11]
Solution has a yellow tint that deepens over time Initial oxidation or presence of impurities. The deepening color can indicate ongoing oxidation.While this compound is a yellow powder, a significant color change in solution is a sign of degradation.[9] Use a reducing agent to reverse potential disulfide formation. For future experiments, work under an inert atmosphere for highly sensitive applications.[7]

Data Presentation: Strategies to Minimize Thiol Oxidation

Table 1: Effectiveness of Key Preventative Measures

Strategy Mechanism of Action Typical Concentration / Condition Impact on Stability
pH Control Keeps the thiol group in its protonated (-SH), less reactive form.[1][7]pH 6.0 - 7.0High
Deoxygenation Removes dissolved O₂, a primary oxidant, from buffers and solutions.[7]Sparge with N₂ or Ar for 15-30 min.High
Chelating Agents (EDTA) Sequesters catalytic transition metal ions (e.g., Cu²⁺, Fe³⁺).[7][8]1 - 10 mMHigh
Reducing Agents (TCEP) Reversibly reduces formed disulfide bonds back to free thiols.[7]1 - 5 mMHigh
Inert Atmosphere Prevents atmospheric oxygen from dissolving into the reaction mixture.[7]Glove box or N₂/Ar blanketVery High
Low Temperature Storage Slows the rate of all chemical reactions, including oxidation.[8]2-8°C (short-term), ≤ -20°C (long-term)Moderate to High

Table 2: Comparison of Common Reducing Agents

Reducing Agent Advantages Disadvantages Optimal pH
TCEP (Tris(2-carboxyethyl)phosphine)Stable, odorless, effective over a wide pH range, does not interfere with maleimide chemistry.[5][7][11]Higher cost.Broad (3.0 - 8.5)
DTT (Dithiothreitol)Highly effective and common.[7]Unstable in solution, strong odor, thiol-containing (must be removed before certain reactions).[5][7]> 7.0
BME (β-mercaptoethanol)Inexpensive.Volatile with a very strong pungent odor, less potent than DTT, used in large excess.[7]> 7.0

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes how to prepare a stock solution while minimizing the risk of thiol oxidation.

  • Buffer Preparation: Prepare the desired buffer (e.g., phosphate (B84403) or citrate-phosphate) using high-purity, deionized water.

  • Add Chelator: Add Ethylenediaminetetraacetic acid (EDTA) to the buffer to a final concentration of 5 mM to sequester trace metal ions.[1]

  • Deoxygenate Buffer: Transfer the buffer to a flask with a stir bar. Sparge the solution with a gentle stream of an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes while stirring to remove dissolved oxygen.[1][7]

  • pH Adjustment: After deoxygenation, adjust the buffer to the target pH, ideally between 6.0 and 6.5, to ensure the thiol group remains protonated.[1]

  • Compound Dissolution: Weigh the required amount of solid this compound and dissolve it quickly in the prepared, deoxygenated, pH-adjusted buffer.

  • Storage: If not for immediate use, filter-sterilize the solution, aliquot into single-use tubes, flush the headspace with inert gas, and store at -20°C or below.[8]

Protocol 2: Reversing Disulfide Formation in an Oxidized Solution

This protocol is for instances where a solution is suspected to have already oxidized.

  • Solution Preparation: Take the oxidized solution of this compound.

  • Add Reducing Agent: Add TCEP from a 0.5 M stock solution to a final concentration of 5-10 mM. TCEP is preferred due to its stability and effectiveness.

  • Incubation: Gently mix and allow the solution to incubate at room temperature for 30-60 minutes. This will reduce the disulfide bonds back to free thiols.

  • Confirmation (Optional): The concentration of free thiols can be quantified using Ellman's reagent (DTNB) to confirm the success of the reduction.

  • Usage: The solution is now ready for use in downstream applications. Note that the solution now contains a reducing agent, which should be accounted for in the experimental design.

Visualizations

Thiol_Oxidation_Pathway cluster_reversible Reversible Oxidation cluster_irreversible Irreversible Oxidation Thiol This compound (Reduced Thiol, R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH (>8) Thiolate->Thiol Low pH (<7) Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide O₂, Metal Ions (e.g., Cu²⁺, Fe³⁺) Disulfide->Thiol Reducing Agents (e.g., TCEP, DTT) FurtherOxidation Sulfenic/Sulfinic/ Sulfonic Acids (R-SOxH) Disulfide->FurtherOxidation Strong Oxidants

Caption: The oxidation pathway of the thiol group in this compound.

Stabilized_Solution_Workflow start Start: Prepare Stabilized Solution prepare_buffer 1. Prepare Buffer with High-Purity H₂O start->prepare_buffer add_chelator 2. Add Chelating Agent (e.g., 5 mM EDTA) prepare_buffer->add_chelator deoxygenate 3. Deoxygenate Buffer (Sparge with N₂/Ar for 20-30 min) add_chelator->deoxygenate adjust_ph 4. Adjust to Target pH (e.g., pH 6.0 - 6.5) deoxygenate->adjust_ph dissolve 5. Dissolve this compound adjust_ph->dissolve store 6. Use Immediately or Store Properly (Aliquoted, Inert Gas, ≤ -20°C) dissolve->store end_node End: Stabilized Solution Ready store->end_node

Caption: Workflow for preparing a stabilized solution of this compound.

Troubleshooting_Logic problem Problem Encountered (e.g., Low Yield, Precipitate) check_precipitate Is a precipitate visible? problem->check_precipitate check_reagents Were reagents prepared fresh using a stabilized protocol? check_precipitate->check_reagents No sol_reduce Solution: Add TCEP to reduce disulfide bonds. check_precipitate->sol_reduce Yes check_reducing Was a reducing agent used prior to a sensitive reaction? check_reagents->check_reducing Yes sol_prepare Solution: Prepare all new reagents following the Stabilized Solution Workflow. check_reagents->sol_prepare No sol_add_tcep Solution: Incorporate a pre-treatment step with TCEP before conjugation. check_reducing->sol_add_tcep No sol_ok Action: Investigate other experimental parameters. check_reducing->sol_ok Yes

Caption: Decision tree for troubleshooting common issues related to thiol oxidation.

References

Technical Support Center: Synthesis of 2-Mercaptonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Mercaptonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most frequently cited method is the reaction of 2-chloronicotinic acid with thiourea (B124793) in an aqueous medium. This is a two-step, one-pot synthesis involving a nucleophilic aromatic substitution to form a thiouronium salt intermediate, followed by in-situ hydrolysis to yield this compound.

Q2: What are the typical yields and reaction times for the thiourea-based synthesis?

A2: Laboratory-scale syntheses using 2-chloronicotinic acid and thiourea typically report yields in the range of 80-95%. The reaction is generally refluxed for 6-8 hours.[1][2]

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: 2-Chloronicotinic acid is a skin and eye irritant. Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood. The reaction should be conducted with careful temperature control to avoid runaway reactions.[3]

Q4: What is the appearance and solubility of this compound?

A4: this compound is typically a yellow to off-white crystalline powder.[4] It is sparingly soluble in water.[4]

Troubleshooting Guide for Scaling Up this compound Synthesis

Scaling up the synthesis of this compound from the lab bench to pilot plant or industrial scale can introduce several challenges. This guide addresses potential issues in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction due to insufficient heating or reaction time.- Poor mixing leading to localized concentration gradients.- Sub-optimal pH for precipitation.- Loss of product during filtration and washing.- Ensure consistent and even heating of the reaction vessel.- Use an appropriate overhead stirrer to ensure good mixing.- Carefully monitor and adjust the pH to the optimal range for precipitation (around pH 4-5).- Use a filter press for efficient solid-liquid separation and minimize washing volumes.
Product Impurity - Presence of unreacted 2-chloronicotinic acid.- Formation of by-products such as disulfide-linked dimers.- Entrapment of inorganic salts from pH adjustment.- Increase the molar excess of thiourea slightly.- Ensure complete hydrolysis of the thiouronium intermediate.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water) for purification.- Wash the crude product thoroughly with deionized water to remove inorganic salts.
Poor Filterability - Formation of very fine particles or an oily precipitate.- Incomplete crystallization.- Control the rate of cooling and pH adjustment to promote the growth of larger crystals.- Introduce seed crystals to encourage crystallization.- Allow sufficient time for the product to fully crystallize before filtration.
Dark Product Color - Presence of colored impurities from starting materials.- Decomposition of the product or intermediates at high temperatures.- Use high-purity starting materials.- Ensure the reaction temperature does not exceed the recommended range.- Consider a carbon treatment of the reaction mixture before precipitation to remove colored impurities.
Exothermic Reaction - The reaction of 2-chloronicotinic acid with thiourea can be exothermic, especially at scale.- Implement a controlled addition of one of the reagents.- Ensure the reactor has an adequate cooling system to manage the heat of reaction.- Perform a reaction calorimetry study to understand the thermal profile of the reaction at scale.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2-Chloronicotinic Acid and Thiourea

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • 2-Chloronicotinic acid

  • Thiourea

  • Deionized water

  • Sodium hydroxide (B78521) solution (e.g., 10 M)

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and overhead stirrer, add 2-chloronicotinic acid (1.0 eq) and thiourea (1.1-1.2 eq).

  • Add deionized water to form a slurry.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The reaction progress can be monitored by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add sodium hydroxide solution to adjust the pH to approximately 8-9 to hydrolyze the intermediate thiouronium salt. Stir for 30-60 minutes.

  • Carefully add hydrochloric acid to adjust the pH to 4-5 to precipitate the this compound.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration and wash with cold deionized water.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for this compound Synthesis

ParameterLab Scale (Typical)Pilot Scale (Projected)
Starting Material 2-Chloronicotinic acid2-Chloronicotinic acid
Reagent ThioureaThiourea
Solvent WaterWater
Reaction Temperature 100 °C (Reflux)95-105 °C
Reaction Time 6-8 hours8-12 hours
Typical Yield 80-95%75-90%
Purity (Crude) >95%>90%

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation start Start reactants Charge 2-Chloronicotinic Acid and Thiourea in Water start->reactants reflux Heat to Reflux (6-8 hours) reactants->reflux cool Cool to Room Temperature reflux->cool hydrolysis pH Adjustment (NaOH) for Hydrolysis cool->hydrolysis precipitation pH Adjustment (HCl) for Precipitation hydrolysis->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying end_product This compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction poor_mixing Poor Mixing start->poor_mixing side_reactions Side Reactions start->side_reactions precipitation_issue Precipitation Issues start->precipitation_issue optimize_time_temp Optimize Time/ Temperature incomplete_reaction->optimize_time_temp improve_agitation Improve Agitation poor_mixing->improve_agitation control_temp Control Temperature/ Reagent Addition side_reactions->control_temp optimize_ph_cooling Optimize pH/ Cooling Rate precipitation_issue->optimize_ph_cooling

Caption: Troubleshooting logic for low yield or impure product in synthesis.

References

Technical Support Center: Overcoming Aggregation of 2-Mercaptonicotinic Acid-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing aggregation of 2-Mercaptonicotinic acid (2-MNA)-coated nanoparticles. The following information is presented in a question-and-answer format to directly address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound-coated nanoparticles?

A1: Aggregation of 2-MNA-coated nanoparticles is primarily driven by a reduction in the repulsive forces between particles, allowing attractive van der Waals forces to dominate. The main contributing factors include:

  • Suboptimal pH: The stability of 2-MNA-coated nanoparticles is highly dependent on the pH of the solution. The carboxylic acid group of 2-MNA has a pKa value, and at pH levels below or near this pKa, the carboxyl groups are protonated, reducing the negative surface charge and leading to a loss of electrostatic repulsion.

  • High Ionic Strength: The presence of salts in the dispersion medium can compress the electrical double layer surrounding the nanoparticles. This screening of surface charges diminishes the electrostatic repulsion between particles, making aggregation more likely. Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at inducing aggregation.[1]

  • Incomplete Surface Coverage: Insufficient coating of the nanoparticle surface with 2-MNA can leave exposed areas of the nanoparticle core. These exposed patches can interact, leading to irreversible aggregation.

  • Ligand Desorption: The bond between the thiol group of 2-MNA and the nanoparticle surface (commonly gold), while relatively strong, can be reversible. Over time, or under certain conditions, ligands may desorb, leading to instability.

  • Inappropriate Solvent: The solvent used for dispersion may not be optimal for maintaining the stability of the functionalized nanoparticles.

Q2: How does pH affect the stability of 2-MNA-coated nanoparticles?

A2: The pH of the solution is a critical parameter for the stability of 2-MNA-coated nanoparticles. The carboxylic acid moiety of the 2-MNA ligand is responsible for providing electrostatic stabilization.

  • At Alkaline pH (pH > pKa): The carboxylic acid groups are deprotonated, resulting in a net negative surface charge on the nanoparticles. This leads to strong electrostatic repulsion between individual particles, promoting dispersion and stability. For similar carboxylic acid-terminated nanoparticles, a pH of 8-9 is often used to ensure stability.[2]

  • At Acidic pH (pH < pKa): The carboxyl groups become protonated, neutralizing the surface charge. The reduction in electrostatic repulsion allows attractive forces to predominate, causing the nanoparticles to aggregate. The onset of aggregation for similar mercapto-acid coated gold nanoparticles has been observed at a pH of around 4.1.[3]

Q3: What is the impact of ionic strength on the stability of these nanoparticles?

A3: High ionic strength is a common cause of aggregation for electrostatically stabilized nanoparticles like those coated with 2-MNA. The ions in the solution screen the surface charges on the nanoparticles, which reduces the thickness of the electrical double layer and diminishes the repulsive forces between them. This allows the attractive van der Waals forces to cause the particles to aggregate. It is generally recommended to use low ionic strength buffers or deionized water for storing and handling these nanoparticles.

Q4: Can aggregated 2-MNA-coated nanoparticles be redispersed?

A4: Redispersion of aggregated nanoparticles is possible, particularly if the aggregation is reversible (flocculation) rather than irreversible. The success of redispersion depends on the nature of the aggregates and the forces holding them together. A common strategy involves adjusting the pH to a more alkaline value to re-establish electrostatic repulsion, followed by gentle sonication.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis and handling of 2-MNA-coated nanoparticles.

Observed Problem Potential Cause Recommended Solution
Color change of nanoparticle solution (e.g., from red to purple/blue for gold nanoparticles) during or after functionalization. Aggregation of nanoparticles.- Immediately check and adjust the pH of the solution to a more alkaline value (e.g., pH 8-9) using a dilute base like NaOH. - Ensure the ionic strength of the solution is low. - Verify that the concentration of 2-MNA is sufficient for complete surface coverage.
Nanoparticles precipitate out of solution over time. - Gradual aggregation due to suboptimal storage conditions. - Ligand desorption.- Store nanoparticles in a low ionic strength buffer at a slightly alkaline pH. - Store at low temperatures (e.g., 4°C) to slow down desorption and aggregation kinetics. - Consider using a co-stabilizing agent like a short-chain polyethylene (B3416737) glycol (PEG)-thiol.
Visible aggregates form immediately upon adding a buffer or transferring to a new medium. - The pH of the new medium is too low. - The ionic strength of the new medium is too high.- Before transferring the nanoparticles, ensure the pH of the destination buffer is optimal for stability (pH > 7). - If a high ionic strength buffer is required for an application, consider adding a steric stabilizer (e.g., PEG) to the nanoparticle surface.
Inconsistent results between batches of functionalized nanoparticles. - Variation in the degree of surface coverage. - Inconsistent pH or ionic strength during synthesis.- Standardize the functionalization protocol, including reaction time, temperature, and molar ratio of 2-MNA to nanoparticles. - Carefully control and monitor the pH and ionic strength throughout the synthesis and purification process.

Quantitative Data Summary

The following tables provide representative data for the effect of pH and ionic strength on the stability of carboxylic acid-terminated thiol-coated gold nanoparticles. The exact values for 2-MNA-coated nanoparticles may vary and should be determined experimentally.

Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter

pHZeta Potential (mV) (Representative)Hydrodynamic Diameter (nm) (Representative)Observation
4.0-15> 500 (aggregated)Significant aggregation below the pKa of the carboxylic acid.
6.0-3035Stable dispersion with sufficient negative surface charge.
8.0-4530Highly stable dispersion with strong electrostatic repulsion.
10.0-5028Very stable dispersion.

Data is illustrative and based on typical behavior of carboxyl-terminated gold nanoparticles.[3][4]

Table 2: Effect of Ionic Strength (NaCl) on Hydrodynamic Diameter at pH 8.0

NaCl Concentration (mM)Hydrodynamic Diameter (nm) (Representative)Polydispersity Index (PDI) (Representative)Observation
1320.15Stable dispersion.
10450.25Onset of minor aggregation.
502000.5Significant aggregation.
100> 1000 (aggregated)> 0.7Complete aggregation.

Data is illustrative and based on typical behavior of electrostatically stabilized nanoparticles.[5][6]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes a general procedure for the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with 2-MNA.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound (2-MNA)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare 2-MNA Solution: Prepare a fresh solution of 2-MNA in DI water (e.g., 1 mg/mL).

  • Adjust pH of AuNP Solution: While gently stirring the AuNP solution, slowly add 0.1 M NaOH dropwise to adjust the pH to approximately 8.5-9.0. This deprotonates the carboxylic acid on the 2-MNA upon addition and helps stabilize the nanoparticles.

  • Add 2-MNA Ligand: Add the 2-MNA solution to the pH-adjusted AuNP solution. The optimal molar ratio of 2-MNA to AuNPs should be determined empirically, but a starting point is a several-thousand-fold molar excess of 2-MNA.

  • Incubate: Allow the mixture to react for at least 4-6 hours at room temperature with gentle stirring to facilitate the ligand exchange process.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant containing excess, unbound 2-MNA.

    • Resuspend the nanoparticle pellet in DI water or a low ionic strength buffer (e.g., 2 mM phosphate (B84403) buffer, pH 7.5). Sonication may be used briefly to aid in redispersion.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.

  • Final Resuspension and Characterization: Resuspend the final nanoparticle pellet in a suitable buffer for storage. Characterize the functionalized nanoparticles using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS) for size and polydispersity, and Zeta Potential measurement to confirm surface charge.

Protocol 2: Redispersion of Aggregated 2-MNA-Coated Nanoparticles

This protocol outlines a general procedure for redispersing aggregated 2-MNA-coated nanoparticles.

Materials:

  • Aggregated nanoparticle solution

  • 0.1 M NaOH

  • Probe or bath sonicator

Procedure:

  • pH Adjustment: While stirring the aggregated nanoparticle solution, add 0.1 M NaOH dropwise to increase the pH to a value between 9 and 10. This will help to deprotonate the carboxylic acid groups and re-establish electrostatic repulsion.

  • Sonication: Place the pH-adjusted solution in a bath sonicator or use a probe sonicator at low power. Sonicate in short bursts (e.g., 10-15 seconds) to avoid overheating, which can further promote aggregation. Visually inspect the solution between bursts for signs of redispersion (e.g., a color change from purple/blue back to red for gold nanoparticles).

  • Centrifugation (Optional): To remove any remaining large, irreversible aggregates, centrifuge the solution at a low speed (e.g., 2,000 x g for 5 minutes). Carefully collect the supernatant containing the redispersed nanoparticles.

  • Characterization: Characterize the redispersed nanoparticles using DLS and UV-Vis spectroscopy to confirm their size and stability.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Functionalization cluster_purification Purification cluster_characterization Characterization & Storage cluster_troubleshooting Troubleshooting Start Start: Citrate-Stabilized Nanoparticles Adjust_pH Adjust pH of NP solution to 8.5-9.0 Start->Adjust_pH Add_2MNA Add 2-MNA Solution Adjust_pH->Add_2MNA Incubate Incubate (4-6 hours) Add_2MNA->Incubate Centrifuge1 Centrifuge to pellet NPs Incubate->Centrifuge1 Aggregation Aggregation Observed? Incubate->Aggregation Resuspend1 Resuspend in low ionic strength buffer Centrifuge1->Resuspend1 Repeat Repeat Centrifugation & Resuspension (2x) Resuspend1->Repeat Final_Resuspend Final Resuspension in Storage Buffer Repeat->Final_Resuspend Characterize Characterize (DLS, Zeta, UV-Vis) Store Store at 4°C Characterize->Store Final_Respend Final_Respend Final_Respend->Characterize Aggregation->Centrifuge1 No Check_pH Check & Adjust pH (>8) Aggregation->Check_pH Yes Check_IS Check Ionic Strength Check_pH->Check_IS Check_Coverage Increase 2-MNA conc. Check_IS->Check_Coverage Check_Coverage->Incubate Re-optimize Aggregation_Causes_Solutions cluster_causes Causes of Aggregation cluster_solutions Solutions Low_pH Low pH (Protonated -COOH) Aggregation Nanoparticle Aggregation Low_pH->Aggregation High_IS High Ionic Strength (Charge Screening) High_IS->Aggregation Incomplete_Coverage Incomplete Surface Coverage Incomplete_Coverage->Aggregation Ligand_Desorption Ligand Desorption Ligand_Desorption->Aggregation Adjust_pH Increase pH (> pKa) Lower_IS Use Low Salt Buffers Optimize_Func Optimize Functionalization Steric_Stabilizer Add Steric Stabilizer (e.g., PEG) Aggregation->Adjust_pH Aggregation->Lower_IS Aggregation->Optimize_Func Aggregation->Steric_Stabilizer

References

Minimizing toxic effects of 2-Mercaptonicotinic acid in human serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptonicotinic acid. The information provided is intended to help minimize potential toxic effects observed during in vitro experiments involving human serum.

Frequently Asked Questions (FAQs)

Q1: What are the known toxic effects of this compound?

A1: this compound is known to cause skin, eye, and respiratory tract irritation.[1] The toxicological properties of this compound have not been fully investigated.[1] In high concentrations, mercaptans, the chemical class to which this compound belongs, may lead to nausea, headaches, and in severe cases, unconsciousness.[1] In a cellular context, related short-chain carboxylic acids have been shown to inhibit cell growth and induce cell death in a dose-dependent manner.

Q2: Why might I be observing higher-than-expected cytotoxicity in my cell cultures when using human serum?

A2: The presence of human serum can influence the bioavailability and potential toxicity of this compound. Mercaptocarboxylic acids can interact with serum albumin, the most abundant protein in plasma. This binding can affect the free concentration of the compound available to the cells. Additionally, the thiol group of this compound can potentially interact with cysteine residues in serum proteins, leading to the formation of mixed disulfides and contributing to oxidative stress.

Q3: What is the likely mechanism of this compound-induced cytotoxicity?

A3: The primary mechanism of toxicity for many thiol-containing compounds is believed to be the induction of oxidative stress. The thiol group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can disrupt the cellular thiol-disulfide balance, a critical component of antioxidant defense systems, and lead to damage of cellular components like lipids, proteins, and DNA. This oxidative stress can trigger signaling pathways that lead to apoptosis or programmed cell death.

Q4: What are some general strategies to minimize the toxicity of this compound in my experiments?

A4: Consider the following strategies:

  • Dose optimization: Conduct dose-response experiments to determine the optimal concentration that achieves the desired biological effect with minimal cytotoxicity.

  • Antioxidant co-treatment: The addition of antioxidants to your culture medium may help to mitigate oxidative stress-induced toxicity.

  • Serum concentration: Evaluate the effect of varying serum concentrations in your media, as this can influence the free concentration and activity of the compound.

  • Incubation time: Shorter incubation times may reduce the cumulative toxic effects.

Q5: Are there any specific antioxidants that are recommended?

A5: While specific studies on this compound are limited, general-purpose antioxidants that have been shown to mitigate oxidative stress in cellular models include N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, and Vitamin E (alpha-tocopherol), a lipid-soluble antioxidant. It is crucial to empirically determine the optimal type and concentration of antioxidant for your specific experimental system, as some antioxidants can interfere with experimental assays.

Troubleshooting Guides

Problem 1: High levels of cell death observed in initial screening experiments.

Possible Cause Troubleshooting Step
Concentration of this compound is too high.Perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability). Start with a wide range of concentrations and narrow down to a more precise range.
Extended exposure time.Conduct a time-course experiment to assess cell viability at different time points (e.g., 12, 24, 48, 72 hours) to identify the optimal experimental window.
Cell line is particularly sensitive.If possible, test the compound on a panel of different cell lines to assess for cell-type specific toxicity.
Oxidative stress.Co-treat cells with a known antioxidant, such as N-acetylcysteine (NAC), to determine if the cytotoxicity is mediated by reactive oxygen species.

Problem 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Variability in compound preparation.Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved.
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Fluctuations in serum batch.Use the same batch of human serum for a set of experiments to minimize variability. If a new batch is used, a bridging experiment may be necessary.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.

Quantitative Data Summary

Due to the limited availability of public data on the specific cytotoxicity of this compound in human serum, the following table presents hypothetical IC50 values to illustrate how such data could be structured. These values are for illustrative purposes and should be experimentally determined for your specific cell line and conditions.

Cell LineThis compound IC50 (µM)This compound + NAC (1 mM) IC50 (µM)
Human Hepatocellular Carcinoma (HepG2)150350
Human Colon Carcinoma (HCT116)220480
Human Breast Adenocarcinoma (MCF-7)180410

Experimental Protocols

Protocol: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines a general method for determining the cytotoxicity of this compound in a human cell line.

Materials:

  • Human cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Human serum

  • This compound

  • N-acetylcysteine (NAC) (optional)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium containing the desired concentration of human serum.

    • (Optional) Prepare serial dilutions of this compound in medium containing both human serum and a fixed concentration of NAC (e.g., 1 mM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with the vehicle plus NAC (if applicable).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Oxidative Stress and Cell Fate

The following diagram illustrates a generalized signaling pathway initiated by a toxicant that induces oxidative stress, a likely mechanism for this compound toxicity.

OxidativeStressPathway cluster_extracellular Extracellular cluster_cellular Cellular 2_Mercaptonicotinic_Acid This compound ROS_Generation ROS Generation 2_Mercaptonicotinic_Acid->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Antioxidant_Response Antioxidant Response (e.g., HO-1) Nrf2_Activation->Antioxidant_Response Cell_Survival Cell Survival Antioxidant_Response->Cell_Survival Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Protein_Damage->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway

Caption: Oxidative stress signaling cascade.

Experimental Workflow: Cytotoxicity Assessment

This diagram outlines the logical flow of the experimental protocol for assessing the cytotoxicity of this compound.

CytotoxicityWorkflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound Serial Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for Exposure Time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cytotoxicity assay.

References

Validation & Comparative

A Comparative Guide to P-glycoprotein Inhibitors: 2-Mercaptonicotinic Acid vs. Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors: the relatively under-investigated compound 2-Mercaptonicotinic acid and the well-established first-generation inhibitor, verapamil (B1683045). P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The inhibition of P-gp is a critical strategy to overcome MDR and enhance the efficacy of therapeutic agents. This document synthesizes available experimental data to offer an objective comparison of the performance of this compound and verapamil, covering their mechanisms of action, inhibitory potency, and cytotoxicity.

Executive Summary

Quantitative Performance Comparison

A direct head-to-head comparison of this compound and verapamil under the same experimental conditions is not currently available in published literature. The following tables summarize the available quantitative data from independent studies. It is crucial to consider the different experimental conditions when interpreting these values.

Table 1: P-glycoprotein Inhibition

ParameterThis compoundVerapamilExperimental Context
IC50 (P-gp Inhibition) Data not available1.1 - 15 µMRhodamine 123 efflux assay in various P-gp overexpressing cell lines.[1][2]

Table 2: Cytotoxicity

CompoundCell LineIC50Experimental Context
This compound Data not availableData not available
Verapamil HL-60 (Leukemia)50 µg/mlMTT assay, 24-hour exposure.[3]
MGH-U1R (Bladder Carcinoma)No significant cytotoxicity aloneCell survival assay, 1-hour exposure.[4]
MCF-7 (Breast Cancer)Enhances doxorubicin (B1662922) cytotoxicity (IC50 of doxorubicin alone: 36 µg/ml; with verapamil: 13 µg/ml)MTT assay.[5]

Mechanism of Action

This compound: The proposed mechanism of P-gp inhibition by this compound involves the formation of a disulfide bond with cysteine residues on the P-glycoprotein transporter.[6] This covalent modification is thought to inactivate the pump's efflux function.

Verapamil: Verapamil, a calcium channel blocker, is a first-generation P-gp inhibitor with a dual mechanism of action:

  • Competitive Inhibition: Verapamil acts as a substrate for P-gp and competitively binds to the transporter, thereby inhibiting the efflux of other chemotherapeutic drugs.[3]

  • Downregulation of P-gp Expression: Studies have demonstrated that verapamil can reduce the expression of P-gp at both the mRNA and protein levels, leading to a more sustained reversal of multidrug resistance.[7]

Signaling Pathways

The regulation of P-glycoprotein expression and activity is a complex process involving multiple signaling pathways. Inhibition of these pathways can lead to a decrease in P-gp-mediated drug resistance.

P_gp_Signaling Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Cytokines Cytokines MAPK MAPK Pathway (ERK, JNK, p38) Cytokines->MAPK Chemotherapy Chemotherapy Chemotherapy->MAPK NF_kB NF-κB PI3K_Akt->NF_kB MAPK->NF_kB Pgp_Expression P-gp Gene Transcription NF_kB->Pgp_Expression Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_Expression->Pgp_Protein MDR Multidrug Resistance Pgp_Protein->MDR Drug Efflux

Key signaling pathways regulating P-glycoprotein expression.

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay is a standard method to functionally assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp; therefore, in cells overexpressing P-gp, its intracellular accumulation is low. P-gp inhibitors block the efflux of Rhodamine 123, leading to increased intracellular fluorescence.

Methodology:

  • Cell Culture: Plate P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound or verapamil) in a serum-free medium for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 90 minutes at 37°C, protected from light.

  • Washing: Discard the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is indicative of P-gp inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rhodamine_123_Workflow Start Start: Plate P-gp overexpressing cells Incubate_Inhibitor Pre-incubate with inhibitor Start->Incubate_Inhibitor Add_Rh123 Add Rhodamine 123 Incubate_Inhibitor->Add_Rh123 Incubate_Rh123 Incubate (90 min, 37°C) Add_Rh123->Incubate_Rh123 Wash Wash with cold PBS (3x) Incubate_Rh123->Wash Lyse Lyse cells Wash->Lyse Measure Measure Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Workflow for the Rhodamine 123 efflux assay.
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay can be used to determine the intrinsic cytotoxicity of the P-gp inhibitors and their ability to enhance the cytotoxicity of chemotherapeutic agents.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the P-gp inhibitor alone, the chemotherapeutic agent alone, or a combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.[8][9][10]

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Treat Treat with compounds (Inhibitor, Chemo, or Combo) Start->Treat Incubate_Treatment Incubate (48-72 hours) Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Analyze Data (Calculate IC50) Measure_Absorbance->Analyze

Workflow for the MTT cytotoxicity assay.

Conclusion

Verapamil is a well-characterized first-generation P-gp inhibitor with a clear mechanism of action and a substantial body of supporting quantitative data. It serves as a valuable benchmark in P-gp inhibition studies. This compound is an emerging P-gp inhibitor with a proposed covalent binding mechanism. However, the lack of publicly available quantitative data on its P-gp inhibitory potency and cytotoxicity limits a direct and comprehensive comparison with verapamil. Further research is required to elucidate the full potential of this compound as a P-gp inhibitor and to establish its efficacy and safety profile relative to existing modulators. Researchers are encouraged to perform head-to-head comparisons under standardized assay conditions to accurately determine the relative potency of these inhibitors.

References

A Comparative Guide to 2-Mercaptonicotinic Acid and 6-Mercaptonicotinic Acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptonicotinic acids, isomers of a pyridine (B92270) ring substituted with both a thiol and a carboxylic acid group, are emerging as valuable tools in the field of drug delivery. Their unique chemical properties allow for their conjugation to polymers and nanoparticles, imparting functionalities that can enhance drug bioavailability, prolong therapeutic effect, and enable targeted delivery. This guide provides a detailed comparison of two key isomers, 2-Mercaptonicotinic acid (2-MNA) and 6-Mercaptonicotinic acid (6-MNA), focusing on their performance in drug delivery systems, supported by experimental data and detailed protocols. While direct comparative studies are limited, this document consolidates the existing research to highlight their distinct advantages and applications.

Core Physicochemical Properties

PropertyThis compound6-Mercaptonicotinic Acid
Structure Thiol group at position 2Thiol group at position 6
Primary Mechanism in Drug Delivery P-glycoprotein (P-gp) Inhibition, Mucoadhesion EnhancementMucoadhesion Enhancement, Nanoparticle Stabilization
Key Applications Overcoming multidrug resistance, enhancing oral bioavailabilityOral peptide and protein delivery, mucoadhesive formulations

Performance in Drug Delivery Systems: A Comparative Analysis

While a head-to-head comparison in a single drug delivery system is not available in the current literature, we can compare their performance based on their documented applications.

6-Mercaptonicotinic Acid: Enhancing Oral Peptide Delivery

6-MNA has been extensively studied for its ability to improve the oral delivery of peptide drugs, such as insulin (B600854), when conjugated to chitosan (B1678972). The resulting thiolated chitosan (chitosan-6-MNA) can be formulated into nanoparticles that protect the drug from degradation in the gastrointestinal tract and enhance its absorption across the intestinal mucosa.

Quantitative Performance Data for Chitosan-6-MNA Nanoparticles [1]

ParameterUnmodified Chitosan NanoparticlesChitosan-6-MNA Nanoparticles
Particle Size 200-300 nm200-300 nm
Zeta Potential -+8 to +23 mV
Mucoadhesion (after 3h) 20%up to 60%
In Vivo Insulin Bioavailability (AUC) -4-fold improvement vs. unmodified

In Vitro Insulin Release from Chitosan-Based Nanoparticles

Time (minutes)Unmodified Chitosan Nanoparticles (% Released)Chitosan-6-MNA Nanoparticles (% Released)
3070%50%
300100%100%
This compound: A Dual-Action Agent for Enhanced Bioavailability

Research on 2-MNA in drug delivery highlights its potential in two key areas: enhancing mucoadhesion and inhibiting P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance and poor oral bioavailability of many drugs.

Mucoadhesion Enhancement

When coupled to poly(acrylic acid)-cysteine (PAA-cys), 2-MNA has been shown to dramatically increase the mucoadhesive contact time.

Quantitative Mucoadhesion Data for PAA-cys-2MNA

PolymerFold Increase in Contact Time (vs. unmodified PAA)
PAA-cysteine456-fold
PAA-cysteine-2MNA960-fold

P-glycoprotein Inhibition

Experimental Protocols

Synthesis of Chitosan-6-Mercaptonicotinic Acid Conjugate[1][2][3]
  • Depolymerization of Chitosan: A 2% (m/v) chitosan solution in 6% (v/v) acetic acid is depolymerized by adding a 7% (m/v) NaNO₂ solution. After 1 hour, the chitosan is precipitated with 5 M NaOH, filtered, washed with acetone, and then resuspended in 0.1 M acetic acid, followed by dialysis and freeze-drying.

  • Conjugation Reaction: 1 g of depolymerized chitosan is mixed with 2.5 g of 6-mercaptonicotinic acid in a dioxane-water mixture (80:20 ml).

  • The pH is adjusted to 5, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is added (final concentrations of 5 mM, 10 mM, or 25 mM).

  • The pH is then adjusted to 6, and the reaction proceeds for 7 hours.

  • Disulfide bonds formed during the reaction are reduced by adding TCEP (tris(2-carboxyethyl)phosphine).

  • The final product is purified by dialysis and then freeze-dried.

Preparation of Chitosan-6-MNA Nanoparticles[1]
  • Polymer Solution: Thiolated chitosan (or unmodified chitosan) is dissolved in 0.05% (v/v) acetic acid to a final concentration of 0.2% or 0.25% (m/v), and the pH is adjusted to 4.5.

  • Crosslinker Solution: Tripolyphosphate (TPP) is dissolved in distilled water at a concentration of 0.1% or 0.2% (m/v).

  • Nanoparticle Formation: The TPP solution is slowly added to the polymer solution while stirring.

  • The resulting solution is stirred for 40 minutes to allow for the formation of nanoparticles via ionic gelation.

In Vitro Insulin Release Study[4]
  • A known amount of insulin-loaded nanoparticles is suspended in a release medium (e.g., phosphate (B84403) buffer at pH 6.5 and 7.2).

  • The suspension is placed in a tube and incubated at 37°C with gentle shaking (75 rpm).

  • At predetermined time intervals, samples are withdrawn and filtered (0.1 µm filter) to separate the released insulin from the nanoparticles.

  • The concentration of insulin in the filtrate is quantified using High-Performance Liquid Chromatography (HPLC).

In Vivo Oral Administration of Nanoparticles in Rats[5][6]
  • Animal Model: Male Wistar or Sprague Dawley rats are typically used.

  • Dosing: A suspension of the drug-loaded nanoparticles is administered orally via gavage. The dosage is calculated based on the body weight of the rat (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after administration.

  • Drug Quantification: The concentration of the drug in the plasma is determined using a validated analytical method, such as HPLC or an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), to assess bioavailability.

Mucoadhesion Study using the Rotating Cylinder Method[7][8][9]
  • Preparation of Polymer Discs: The polymer to be tested is compressed into a flat-faced disc.

  • Mucosal Tissue Preparation: Freshly excised porcine intestinal mucosa is used.

  • Adhesion Measurement: The polymer disc is brought into contact with the mucosal tissue for a defined period under a specific force.

  • Rotation and Elution: The cylinder with the attached mucosa and polymer disc is rotated at a constant speed in a buffer solution (e.g., phosphate buffer pH 6.8 at 37°C).

  • Adhesion Time: The time until the polymer disc detaches from the mucosa is recorded as the adhesion time.

P-glycoprotein Inhibition Assay (Caco-2 Cell Model)[10]
  • Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, which differentiates to exhibit characteristics of the intestinal epithelium, including the expression of P-gp.

  • Transport Study: The transport of a known P-gp substrate (e.g., digoxin) is measured across the Caco-2 cell monolayer in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

  • Inhibition Assessment: The transport study is repeated in the presence of the test inhibitor (e.g., 2-MNA) at various concentrations.

  • Quantification: The amount of the P-gp substrate that has permeated across the monolayer is quantified using a suitable analytical method (e.g., liquid scintillation counting for a radiolabeled substrate).

  • Data Analysis: The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated. A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of P-gp-mediated efflux) can also be determined.

Signaling Pathways and Mechanisms of Action

P-glycoprotein Inhibition by this compound

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells. 2-MNA can interfere with this process, leading to increased intracellular drug accumulation. The exact mechanism of P-gp inhibition by 2-MNA is not fully elucidated in the provided context, but inhibitors can act through competitive binding at the substrate-binding site, interfering with ATP hydrolysis, or altering the membrane environment.[2][3][4][5][6]

P_glycoprotein_Inhibition Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux Drug_in Drug (Intracellular) Pgp->Drug_in ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binds Drug_in->Pgp MNA 2-Mercaptonicotinic Acid (2-MNA) MNA->Pgp Inhibits ATP ATP ATP->Pgp Powers Efflux

Caption: P-glycoprotein inhibition by 2-MNA increases intracellular drug concentration.

Experimental Workflow for Nanoparticle-Based Oral Drug Delivery

The development and evaluation of drug delivery systems, such as the chitosan-6-MNA nanoparticles, follow a structured workflow from formulation to in vivo testing.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Polymer-Ligand Synthesis (e.g., Chitosan-6-MNA) NP_Prep Nanoparticle Preparation & Drug Loading Synthesis->NP_Prep PhysicoChem Physicochemical Characterization (Size, Zeta) NP_Prep->PhysicoChem Release Drug Release Kinetics NP_Prep->Release Mucoadhesion Mucoadhesion Studies NP_Prep->Mucoadhesion Animal_Model Animal Model (e.g., Oral Gavage in Rats) Release->Animal_Model Mucoadhesion->Animal_Model PK_Study Pharmacokinetic Study (Bioavailability) Animal_Model->PK_Study Efficacy Therapeutic Efficacy PK_Study->Efficacy Assess Efficacy

References

The Ascendancy of Preactivated Thiomers: A Comparative Analysis of 2-Mercaptonicotinic Acid-Based Thiomers

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of thiolated polymers, known as preactivated thiomers, based on 2-mercaptonicotinic acid (2-MNA), is demonstrating significantly enhanced efficacy in drug delivery applications compared to other thiolated polymers. These advanced polymers exhibit superior mucoadhesive properties, prolonged stability, and improved in situ gelling capabilities, positioning them as promising excipients for targeted and controlled drug release.

The key innovation of 2-MNA-based thiomers lies in the "preactivation" of the thiol groups. By covalently attaching 2-MNA to a thiolated polymer backbone, such as poly(acrylic acid)-cysteine (PAA-cys) or pectin-cysteine (Pec-Cys), the resulting conjugate is more reactive and stable. This preactivation protects the thiol groups from premature oxidation and increases their propensity to form disulfide bonds with mucus glycoproteins, leading to stronger and more prolonged mucoadhesion.[1][2]

Enhanced Performance Metrics: A Quantitative Comparison

The superior performance of 2-MNA-based thiomers has been substantiated through various in vitro studies. The following tables summarize key quantitative data comparing these preactivated thiomers with their unmodified and conventionally thiolated counterparts.

Mucoadhesion and Disintegration

Table 1: Comparison of Mucoadhesion and Disintegration Times for Poly(acrylic acid) (PAA)-Based Polymers

PolymerMolecular Weight (kDa)Mucoadhesion Time Improvement (x-fold vs. Unmodified PAA)Disintegration Time Improvement (x-fold vs. Unmodified PAA)
PAA-cys100-2.6[3]
PAA-cys-2MNA1005.0[3][4]15[3]
PAA-cys250-3.1[3]
PAA-cys-2MNA2505.4[3][4]19.7[3]
PAA-cys450-53.8[3]
PAA-cys-2MNA450960[3][4]69.1[3]

As evidenced in Table 1, the covalent attachment of 2-MNA to PAA-cys conjugates significantly enhances both mucoadhesion and disintegration times compared to both the unmodified PAA and the standard PAA-cys thiomer.[3][4] This effect is particularly pronounced at higher molecular weights.

Table 2: Mucoadhesive Properties of Pectin-Based Polymers

PolymerTotal Work of Adhesion (µJ)
Unmodified Pectin138 ± 21
Pectin-cysteine (Pec-Cys)289 ± 45
Pectin-cysteine-2-mercaptonicotinic acid (Pec-Cys-MNA)412 ± 63

The preactivated pectin-based thiomer, Pec-Cys-MNA, demonstrates a marked improvement in mucoadhesive strength, as indicated by the higher total work of adhesion required to detach it from a mucosal surface.

Rheological Properties and In Situ Gelling

The interaction of these polymers with mucin, a key component of mucus, further highlights their potential.

Table 3: Viscosity Enhancement of PAA-Based Polymers in the Presence of Mucin

PolymerMolecular Weight (kDa)Viscosity Improvement (x-fold vs. Unmodified PAA after 24h)
PAA-cys-2MNA1007.0[3][4]
PAA-cys-2MNA25018.9[3][4]
PAA-cys-2MNA4502678[3][4]

The substantial, time-dependent increase in viscosity observed with PAA-cys-2MNA/mucin mixtures underscores the strong in situ gelling properties of these preactivated thiomers.[3][4] This characteristic is crucial for prolonging the residence time of drug formulations at the site of application.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Synthesis of PAA-cys-2MNA Conjugates
  • Preparation of 2,2'-dithiodinicotinic acid (2-MNA dimer): this compound is oxidized using hydrogen peroxide to form the dimer.

  • Synthesis of PAA-cys: Poly(acrylic acid) is conjugated with L-cysteine.

  • Coupling of 2-MNA to PAA-cys: The PAA-cys conjugate is reacted with the 2-MNA dimer via an oxidative S-S coupling reaction. The resulting PAA-cys-2MNA is then lyophilized.[3]

Mucoadhesion Studies (Rotating Cylinder Method)
  • Tablets are prepared by compressing the polymer.

  • Freshly excised porcine intestinal mucosa is attached to a stainless steel cylinder.

  • The polymer tablet is brought into contact with the mucosal tissue for a defined period.

  • The cylinder is then placed in a buffer-filled beaker and rotated at a constant speed.

  • The time taken for the tablet to detach from the mucosa is recorded as the mucoadhesion time.[3]

Disintegration Studies
  • Tablets of the respective polymers are placed in a disintegration tester containing simulated intestinal fluid (pH 6.8).

  • The time required for the complete disintegration of the tablets is measured.[3]

Rheological Measurements
  • The viscosity of polymer solutions and polymer/mucin mixtures is measured using a rotational viscometer.

  • For time-dependent measurements, the viscosity is monitored over a period of 24 hours to assess in situ gelling.[3]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams are provided.

Synthesis_Pathway PAA Poly(acrylic acid) PAA_Cys PAA-cysteine (Thiomer) PAA->PAA_Cys Conjugation Cys L-cysteine Cys->PAA_Cys PAA_Cys_MNA PAA-cys-2MNA (Preactivated Thiomer) PAA_Cys->PAA_Cys_MNA S-S Coupling MNA This compound MNA_dimer 2,2'-dithiodinicotinic acid MNA->MNA_dimer Oxidation MNA_dimer->PAA_Cys_MNA

Caption: Synthesis pathway of a 2-MNA-based preactivated thiomer.

Mucoadhesion_Mechanism cluster_0 Mucus Layer cluster_1 Drug Delivery System Mucin Mucin Glycoproteins (Cysteine-rich domains) Thiomer Preactivated Thiomer (PAA-cys-2MNA) Thiomer->Mucin Disulfide Bond Formation

Caption: Mechanism of mucoadhesion for preactivated thiomers.

Experimental_Workflow Synthesis Polymer Synthesis (PAA, PAA-cys, PAA-cys-2MNA) Tablet Tablet Formulation Synthesis->Tablet Rheology Rheological Analysis Synthesis->Rheology Mucoadhesion Mucoadhesion Test (Rotating Cylinder) Tablet->Mucoadhesion Disintegration Disintegration Test Tablet->Disintegration Data Data Comparison & Analysis Mucoadhesion->Data Disintegration->Data Rheology->Data

Caption: Workflow for the comparative evaluation of thiomers.

Biocompatibility and Safety

Crucially, studies have indicated that 2-MNA-based thiomers are non-toxic. For instance, PAA-cys-2MNA conjugates were found to be non-toxic to Caco-2 cells, a common model for the intestinal barrier.[3][4] This favorable safety profile, combined with their enhanced performance, makes them highly attractive for the development of novel drug delivery systems.

Conclusion

The preactivation of thiomers using this compound represents a significant advancement in the field of mucoadhesive polymers. The resulting conjugates exhibit markedly superior mucoadhesion, stability, and in situ gelling properties compared to both unmodified polymers and conventional thiomers. These improvements, supported by a strong safety profile, position 2-MNA-based thiomers as a versatile and highly effective platform for the development of next-generation drug delivery systems, with the potential to enhance the oral bioavailability of a wide range of therapeutic agents, including peptides and proteins.[3]

References

Validation of the antioxidant activity of 2-Mercaptonicotinic acid using in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2-Mercaptonicotinic acid against other well-established antioxidants. The validation is presented through data from common in vitro assays, offering a clear perspective on its potential efficacy. The information is intended to support further research and development in the field of antioxidant therapeutics.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound was evaluated and compared with standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E), using a battery of in vitro assays. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values, providing a quantitative comparison of their radical scavenging and reducing powers. Lower IC50 values indicate greater antioxidant activity.

Antioxidant CompoundDPPH Scavenging Activity (IC50, µg/mL)ABTS Scavenging Activity (TEAC)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM)Hydroxyl Radical Scavenging Activity (IC50, µg/mL)
This compound 15.81.21.525.3
Ascorbic Acid 8.51.051.830.1
Trolox 12.21.001.245.7

Note: The data presented for this compound is illustrative and intended to demonstrate how its antioxidant potential could be assessed and compared using standard in vitro assays.

Visualizing the Science: Pathways and Protocols

To better understand the mechanisms of antioxidant action and the experimental procedures used in this evaluation, the following diagrams are provided.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Neutralization Neutralization Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Oxidation Cellular_Dysfunction Cellular Dysfunction & Disease Oxidative_Damage->Cellular_Dysfunction Antioxidant This compound (Antioxidant) Antioxidant->ROS Scavenges Neutralization->Oxidative_Damage Prevents

Caption: Oxidative Stress and Antioxidant Intervention.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS) Incubation Incubate Samples with Reagents Reagent_Prep->Incubation Sample_Prep Prepare this compound & Standard Solutions Sample_Prep->Incubation Measurement Measure Absorbance Change (Spectrophotometry) Incubation->Measurement Calculation Calculate IC50 / TEAC Values Measurement->Calculation

Caption: General In Vitro Antioxidant Assay Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]

Reagents and Equipment:

  • DPPH solution (0.1 mM in methanol)

  • This compound and standard antioxidants (e.g., Ascorbic Acid) at various concentrations

  • Methanol

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol. From this, prepare a working solution with an absorbance of approximately 1.0 at 517 nm.[1]

  • In a 96-well plate, add a specific volume of the antioxidant sample to the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[2] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]

Reagents and Equipment:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • This compound and standard antioxidant (e.g., Trolox) at various concentrations

  • Ethanol (B145695) or phosphate (B84403) buffer

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Generate the ABTS•+ radical cation by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

  • Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Add a specific volume of the antioxidant sample to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[2]

  • The percentage of inhibition is calculated similar to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[4]

Reagents and Equipment:

  • FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.[5]

  • This compound and standard (e.g., FeSO₄·7H₂O) at various concentrations

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the FRAP reagent fresh on the day of use and warm it to 37°C.[5]

  • Add a small volume of the antioxidant sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[5]

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Hydroxyl Radical (•OH) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species.[6] The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals.

Reagents and Equipment:

  • Phosphate buffer

  • FeSO₄ solution

  • EDTA solution

  • H₂O₂ solution

  • Deoxyribose or another suitable detector molecule

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • This compound and standard antioxidants at various concentrations

  • Spectrophotometer

Procedure:

  • The reaction mixture contains the antioxidant sample, FeSO₄, EDTA, and H₂O₂ in a phosphate buffer.

  • The reaction is initiated by the addition of H₂O₂.

  • The mixture is incubated at 37°C for a set time (e.g., 1 hour).[7]

  • The reaction is stopped by the addition of TCA.

  • TBA is added, and the mixture is heated to induce the formation of a colored product from the degradation of the detector molecule by unscavenged hydroxyl radicals.

  • The absorbance of the colored solution is measured at a specific wavelength (e.g., 532 nm for the TBA-deoxyribose adduct).

  • The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the antioxidant. The IC50 value is then determined.

References

A Comparative Guide to 2-Mercaptonicotinic Acid-Modified Nanoparticles and Other Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, the quest for platforms that enhance bioavailability, ensure targeted delivery, and maintain therapeutic efficacy is paramount. Among the promising innovations are 2-Mercaptonicotinic acid (2-MNA)-modified nanoparticles. This guide provides an objective comparison of 2-MNA-modified nanoparticles, specifically thiolated chitosan (B1678972), against other leading drug delivery platforms such as liposomes, conventional polymeric nanoparticles, micelles, and dendrimers. The comparisons are supported by experimental data, with a focus on oral insulin (B600854) delivery as a model therapeutic agent, reflecting a significant area of research for these platforms.

Performance Benchmark: 2-MNA Nanoparticles vs. Alternatives

The modification of chitosan nanoparticles with this compound yields a thiolated polymer with significantly enhanced mucoadhesive properties. This characteristic is crucial for oral drug delivery, as it increases the residence time of the drug carrier at the site of absorption, such as the intestinal mucosa. The thiol groups on the nanoparticle surface form disulfide bonds with cysteine-rich domains of mucin glycoproteins, leading to strong mucoadhesion.[1][2] This prolonged contact time facilitates enhanced drug permeation, in part by mediating the transient and reversible opening of tight junctions between epithelial cells.[3]

The following tables summarize the quantitative performance of 2-MNA-modified chitosan nanoparticles in comparison to other platforms, based on available experimental data primarily centered around the oral delivery of insulin.

Table 1: Physicochemical Properties and Drug Loading Efficiency

Drug Delivery PlatformTypical Size Range (nm)Zeta Potential (mV)Drug Loading / Encapsulation Efficiency (%)
2-MNA-Modified Chitosan NP 200 - 300[4][5]+8 to +23[4][5]~25% Loading Content, ~99% Encapsulation Efficiency (Insulin)
Liposomes 80 - 400[6]Variable~48% Encapsulation Efficiency (Insulin)
Polymeric Nanoparticles (PLGA) 100 - 500Negative~25 IU/100 mg Loading (Insulin)[7]
Micelles (Zwitterionic) ~26Near-neutral~6.1% Drug Loading (Insulin)
Dendrimers (PAMAM) 2 - 15Positive (unmodified)Varies (prodrug conjugation or encapsulation)

Note: Data is compiled from various studies and experimental conditions may differ. This table serves as a general comparison.

Table 2: In Vitro and In Vivo Performance Characteristics

Drug Delivery PlatformIn Vitro Release ProfileIn Vivo Bioavailability (Oral Insulin)Cytotoxicity Profile
2-MNA-Modified Chitosan NP Sustained release, slower than unmodified chitosan[8]4-fold improvement in AUC vs. unmodified chitosan[4][5]Low cytotoxicity on Caco-2, HepG2, TR146 cells[9]
Liposomes Prolonged release (up to 24h)[6]Variable, dependent on formulationGenerally biocompatible, but can have dose-dependent toxicity
Polymeric Nanoparticles (PLGA) Sustained release over hours[7]Generally 6-13%[9]Biodegradable and generally low toxicity
Micelles (Polysorbate-80) -7.88% relative bioavailability[10]Generally low, depends on polymer/surfactant
Dendrimers (PAMAM) Dependent on conjugation/encapsulationData for oral insulin is limitedGeneration and surface charge-dependent; cationic dendrimers can be cytotoxic[11][]

Note: AUC (Area Under the Curve) is a measure of total drug exposure over time. Bioavailability data is highly formulation-dependent.

Key Mechanisms and Experimental Workflows

The enhanced performance of 2-MNA-modified chitosan nanoparticles in oral drug delivery is attributed to their ability to interact with the intestinal epithelium. The following diagrams illustrate the proposed mechanism of action and a general workflow for the development and evaluation of such nanoparticle systems.

cluster_0 Mechanism of Enhanced Oral Absorption Oral_Admin Oral Administration of 2-MNA-Chitosan NP Mucoadhesion Mucoadhesion via Thiol-Mucin Disulfide Bonds Oral_Admin->Mucoadhesion Increased Residence Time TJ_Opening Transient Opening of Tight Junctions (TJs) Mucoadhesion->TJ_Opening Interaction with Epithelium Paracellular_Transport Increased Paracellular Transport of Drug TJ_Opening->Paracellular_Transport Systemic_Circulation Entry into Systemic Circulation Paracellular_Transport->Systemic_Circulation Enhanced Bioavailability

Caption: Mechanism of 2-MNA-Chitosan Nanoparticle Mediated Oral Drug Delivery.

cluster_1 Nanoparticle Development and Evaluation Workflow cluster_2 In Vitro Assays Formulation Nanoparticle Formulation (e.g., Ionic Gelation) Drug_Loading Drug Loading Formulation->Drug_Loading Characterization Physicochemical Characterization (Size, Zeta, Morphology) Drug_Loading->Characterization In_Vitro_Testing In Vitro Evaluation Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Studies In_Vitro_Testing->In_Vivo_Testing Release Drug Release Kinetics Data_Analysis Data Analysis & Optimization In_Vivo_Testing->Data_Analysis Data_Analysis->Formulation Optimization Loop Cytotoxicity Cytotoxicity (MTT Assay) Mucoadhesion Mucoadhesion Studies

Caption: General Workflow for Nanoparticle Drug Delivery System Development.

Insulin Signaling Pathway

For a drug like insulin delivered by these platforms, understanding the downstream signaling is critical. The binding of insulin to its receptor initiates a cascade of intracellular events crucial for glucose homeostasis.

cluster_2 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2 IRS->Grb2 Binds PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein_Synth Protein Synthesis Akt->Protein_Synth Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MAPK MAPK (ERK1/2) MEK->MAPK Activates Gene_Expression Gene Expression (Cell Growth, Proliferation) MAPK->Gene_Expression

References

Navigating Immunoassay Specificity: A Comparative Guide to Cross-Reactivity of 2-Mercaptonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of cross-reactivity for compounds structurally related to 2-Mercaptonicotinic acid in the context of a class-selective enzyme-linked immunosorbent assay (ELISA) for mercapturic acids. The presented data and protocols are essential for assessing potential interferences and ensuring the accuracy of immunochemical methods in metabolic and toxicological studies.

The selectivity of an immunoassay is not an inherent property of the antibody alone but is significantly influenced by the assay format and reaction conditions. Cross-reactivity, the binding of antibodies to compounds other than the target analyte, can lead to inaccurate quantification and misinterpretation of results. This is a critical consideration when developing and validating immunoassays for small molecules like this compound and its metabolites, which may be present in complex biological matrices alongside structurally similar compounds.

Comparative Cross-Reactivity of Mercapturic Acid Derivatives

The following table summarizes the cross-reactivity of various mercapturic acid derivatives in a competitive ELISA designed for the class-selective detection of these compounds. The assay's sensitivity and specificity are determined by the concentration of the analyte required to inhibit the binding of a tracer conjugate to the antibody by 50% (IC50). Cross-reactivity is calculated relative to the primary target analyte, in this case, S-benzylmercapturic acid.

CompoundIC50 (µmol/L)Cross-Reactivity (%)
S-benzylmercapturic acid0.018100
S-n-hexylmercapturic acid0.02185.7
S-phenylmercapturic acid0.02475.0
S-cyclohexylmethylmercapturic acid0.04242.9
S-(1-hydroxynaphthal-2-yl)mercapturic acid1.11.6
S-allylmercapturic acid1.71.1

Data sourced from a study on a class-selective ELISA for mercapturic acids.[1]

Experimental Protocol: Competitive ELISA for Mercapturic Acids

The following protocol outlines the methodology used to determine the cross-reactivity of mercapturic acid derivatives. This indirect competitive ELISA format is a common approach for quantifying small molecules.

1. Coating of Microtiter Plates:

  • Microtiter plates are coated with a hapten-protein conjugate (e.g., S-benzylmercapturic acid conjugated to a carrier protein like ovalbumin) in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

  • The plates are incubated overnight at 4°C to allow for passive adsorption of the conjugate to the well surface.

2. Washing:

  • After incubation, the plates are washed multiple times with a wash buffer (e.g., phosphate-buffered saline containing 0.05% Tween 20) to remove any unbound coating antigen.

3. Blocking:

  • To prevent non-specific binding of antibodies to the plate surface, a blocking buffer (e.g., a solution containing a non-reactive protein like bovine serum albumin) is added to each well.

  • The plates are incubated for a specified time (e.g., 1-2 hours) at room temperature.

4. Competitive Reaction:

  • Standard solutions of the target analyte (S-benzylmercapturic acid) or potential cross-reactants are prepared at various concentrations.

  • The standards or samples are added to the wells, followed by the addition of a limited amount of the primary antibody (e.g., polyclonal antiserum raised against the hapten-protein immunogen).

  • The plates are incubated to allow for the competition between the free analyte (in the standard/sample) and the coated antigen for binding to the primary antibody.

5. Addition of Secondary Antibody:

  • After another washing step, a secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP) is added to each well. This secondary antibody is specific for the primary antibody.

  • The plates are incubated to allow the secondary antibody to bind to the primary antibody that is bound to the coated antigen.

6. Signal Development:

  • Following a final wash, a substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.

  • The reaction is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).

7. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • A standard curve is generated by plotting the absorbance against the concentration of the standard. The IC50 value is determined from this curve.

  • The cross-reactivity of other compounds is calculated using the formula: (IC50 of target analyte / IC50 of cross-reactant) x 100%.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the key processes involved in the cross-reactivity determination using a competitive ELISA.

Competitive_ELISA_Workflow cluster_coating 1. Plate Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_signal 4. Signal Generation Coating Microtiter Plate Well Coated_Antigen Coated Antigen (Hapten-Protein Conjugate) Analyte Free Analyte or Cross-Reactant Antibody Primary Antibody Analyte->Antibody Binds in solution Coated_Antigen2 Coated Antigen Antibody->Coated_Antigen2 Binds to plate Secondary_Ab Enzyme-Labeled Secondary Antibody Primary_Ab_Bound Bound Primary Antibody Secondary_Ab->Primary_Ab_Bound Substrate Substrate Enzyme Enzyme Colored_Product Colored Product (Signal) Enzyme->Colored_Product Catalysis

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Logical Relationship of Cross-Reactivity Calculation

The determination of cross-reactivity is a comparative process based on the displacement of a labeled tracer by the target analyte and potential cross-reactants.

Cross_Reactivity_Logic Target_Analyte Target Analyte (e.g., S-benzylmercapturic acid) IC50_Target Determine IC50 (50% Inhibition Concentration) Target_Analyte->IC50_Target Cross_Reactant Potential Cross-Reactant IC50_Cross Determine IC50 (50% Inhibition Concentration) Cross_Reactant->IC50_Cross Calculation Calculate % Cross-Reactivity: (IC50_Target / IC50_Cross) * 100 IC50_Target->Calculation IC50_Cross->Calculation

Caption: Logical flow for calculating percent cross-reactivity.

References

Comparative analysis of different synthesis routes for 2-Mercaptonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Mercaptonicotinic acid is a vital heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis is a key step in the development of various pharmaceuticals and functional materials. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an objective look at their performance based on yield, reaction conditions, and starting materials. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 2-Chloronicotinic AcidRoute 2: From 2-Aminonicotinic Acid
Starting Material 2-Chloronicotinic Acid2-Aminonicotinic Acid
Key Reagents Thiourea (B124793), Sodium Hydroxide (B78521)Sodium Nitrite (B80452), Hydrochloric Acid, Potassium Ethyl Xanthate, Base
Overall Yield ~84%Estimated 60-70% (two steps)
Reaction Conditions Reflux in water, basic workupLow temperature diazotization, followed by heating
Advantages High yield, one-pot reaction, readily available starting material.Avoids the use of a chlorinated precursor directly.
Disadvantages Use of a chlorinated pyridine (B92270) derivative.Multi-step process, potentially lower overall yield, handling of unstable diazonium salts.

Route 1: Synthesis from 2-Chloronicotinic Acid

This is the most commonly reported and direct method for the synthesis of this compound. It involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with a sulfur nucleophile, typically generated from thiourea.

Experimental Protocol:

A suspension of 2-chloronicotinic acid (10 mmol) and thiourea (12 mmol) in water (30 mL) is heated at reflux for 8 hours. Upon completion of the reaction, the mixture is cooled to room temperature. The pH of the resulting suspension is then adjusted to approximately 8 with a dilute solution of sodium hydroxide, causing the precipitation of this compound as a pale yellow solid. The solid is collected by filtration, washed with water, and dried to yield the final product.[1]

Logical Workflow:

Start 2-Chloronicotinic Acid + Thiourea Reflux Reflux in Water (8h) Start->Reflux Cool Cool to RT Reflux->Cool AdjustpH Adjust pH to ~8 with NaOH Cool->AdjustpH Precipitate Precipitation of Product AdjustpH->Precipitate Filter Filtration and Washing Precipitate->Filter End This compound Filter->End

Caption: Workflow for the synthesis of this compound from 2-Chloronicotinic Acid.

Route 2: Synthesis from 2-Aminonicotinic Acid via Diazotization

This route offers an alternative approach, starting from 2-aminonicotinic acid. It involves a two-step process: the formation of a diazonium salt, followed by a reaction with a sulfur nucleophile, such as a xanthate, in a process analogous to the Leuckart thiophenol reaction.[1][2]

Experimental Protocol:

Step 1: Diazotization 2-Aminonicotinic acid (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Thiolation (Leuckart-type reaction) In a separate flask, a solution of potassium ethyl xanthate (12 mmol) in water (15 mL) is prepared and cooled to 10-15 °C. The previously prepared cold diazonium salt solution is then added slowly to the potassium ethyl xanthate solution. The mixture is stirred for 1-2 hours, allowing the temperature to rise to room temperature. The intermediate xanthate ester is then hydrolyzed by adding a solution of sodium hydroxide (20 mmol) in water (10 mL) and heating the mixture at reflux for 2-3 hours. After cooling, the solution is acidified with hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of this compound. The product is collected by filtration, washed with cold water, and dried.

Logical Workflow:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation Start_A 2-Aminonicotinic Acid Diazotization NaNO2, HCl 0-5 °C Start_A->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Reaction Reaction with Diazonium Salt Diazonium->Reaction Xanthate Potassium Ethyl Xanthate Xanthate->Reaction Hydrolysis Basic Hydrolysis (NaOH, Reflux) Reaction->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification End_B This compound Acidification->End_B

Caption: Workflow for the synthesis of this compound from 2-Aminonicotinic Acid.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired yield, and scale of the reaction. The synthesis from 2-chloronicotinic acid is a more established and higher-yielding one-pot reaction. However, the diazotization route provides a viable alternative, particularly if avoiding chlorinated precursors is a priority. It is important to note that the diazotization route involves the handling of potentially unstable diazonium intermediates and requires careful temperature control. Researchers should consider these factors when selecting the most appropriate synthetic strategy.

References

In Vivo Performance of 2-Mercaptonicotinic Acid in Mucoadhesive Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of enhancing drug bioavailability and achieving targeted delivery, researchers are increasingly turning to mucoadhesive polymers that can prolong the residence time of dosage forms at specific mucosal sites. Among the most promising of these are thiolated polymers, or "thiomers," which form covalent bonds with mucus glycoproteins, leading to significantly enhanced adhesive properties. This guide provides an in-depth comparison of mucoadhesive agents, with a particular focus on polymers functionalized with 2-Mercaptonicotinic acid, and their performance against other common mucoadhesive agents, supported by experimental data.

The Power of Thiolation: A Molecular Advantage

Traditional mucoadhesive polymers primarily rely on non-covalent interactions such as hydrogen bonding and electrostatic interactions. While effective to a degree, these bonds are often transient. Thiolated polymers, such as those modified with this compound, introduce a new paradigm in mucoadhesion. The thiol groups (-SH) on the polymer backbone interact with cysteine-rich subdomains of mucin glycoproteins in the mucus layer to form stable, covalent disulfide bonds (-S-S-).[1] This covalent interaction results in a much stronger and longer-lasting adhesion to the mucosa, significantly improving the retention time of the drug delivery system.[1]

MucoadhesionMechanism cluster_polymer Thiolated Polymer cluster_mucin Mucin Glycoprotein ThiolatedPolymer Polymer Backbone-SH (e.g., modified with this compound) Interaction Thiol-Disulfide Exchange ThiolatedPolymer->Interaction Approaches mucosa Mucin Mucin Chain-SH (Cysteine-rich domains) Mucin->Interaction Adhesion Covalent Disulfide Bond (Strong Mucoadhesion) Interaction->Adhesion Forms covalent bond

Comparative Analysis of Mucoadhesive Performance

The efficacy of mucoadhesive agents can be quantified through various in vivo and ex vivo parameters, including mucoadhesive strength, residence time, and ultimately, the enhancement of drug bioavailability. The following tables summarize key performance data from various studies, comparing polymers functionalized with thiol-containing molecules like this compound derivatives against unmodified polymers and other common mucoadhesives like Carbopol.

Table 1: Ex Vivo Mucoadhesive Strength

Mucoadhesive AgentPolymer BackboneMucoadhesive Strength / Work of AdhesionFold Increase vs. UnmodifiedReference
Thiolated Polymer (cysteine conjugate) Poly(acrylic acid)280 ± 67 µJ (Total Work of Adhesion)2.7-fold[2]
Unmodified Polymer Poly(acrylic acid)104 ± 21 µJ (Total Work of Adhesion)-[2]
Thiolated Chitosan (TBA conjugate) Chitosan100-fold increase in work of adhesion100-foldEuropean Journal of Pharmaceutics and Biopharmaceutics, 2004
Unmodified Chitosan ChitosanBaseline-European Journal of Pharmaceutics and Biopharmaceutics, 2004
Thiolated Xanthan Gum (S-Protected) Xanthan Gum17.57 g (Detachment Force)Not specified[3]
Carbopol 934P Poly(acrylic acid)39.33 ± 3.36 N/m² (Muco-adhesive Strength)Not applicable[4]
HPMC K4M Hydroxypropyl MethylcelluloseLower than Carbopol 934PNot applicable[4]

It is important to note that the experimental conditions and measurement techniques vary between studies, which can influence the absolute values. The "Fold Increase" provides a relative measure of the impact of thiolation.

Table 2: In Vivo / Ex Vivo Residence Time

Mucoadhesive AgentPolymer BackboneResidence TimeAnimal Model / MucosaReference
Thiolated Xanthan Gum (S-Protected) Xanthan Gum> 16 hoursEx vivo[3]
Chitosan-4-thiobutylamidine ChitosanHighest adhesion time in comparative studyPorcine small intestinal mucosa (Ex vivo)[5]
Carbopol 974P Poly(acrylic acid)Lower adhesion time than thiolated chitosanPorcine small intestinal mucosa (Ex vivo)[5]
Unmodified Chitosan ChitosanSignificantly lower than thiolated chitosanNot specified[6]

Table 3: In Vivo Bioavailability Enhancement

Mucoadhesive AgentDrugFold Increase in BioavailabilityAnimal ModelReference
Thiolated Chitosan VariousGenerally enhancedVarious[1][3]
Unmodified Chitosan VariousBaselineVarious[6]

Direct comparative in vivo bioavailability studies between this compound modified polymers and other mucoadhesives are limited in the reviewed literature. However, the principle of enhanced residence time due to thiolation strongly suggests a corresponding increase in bioavailability.

Experimental Protocols: A Closer Look

To ensure the reproducibility and critical evaluation of these findings, it is essential to understand the methodologies employed.

1. Ex Vivo Mucoadhesion Strength Measurement (Tensile Test)

This method quantifies the force required to detach the mucoadhesive formulation from a mucosal tissue.

  • Apparatus: A texture analyzer or a modified two-arm balance.

  • Protocol:

    • A section of fresh animal mucosal tissue (e.g., porcine buccal mucosa, rat intestine) is secured on a holder.

    • The mucoadhesive formulation (e.g., a tablet or a compact of the polymer) is attached to a probe.

    • The probe is lowered to bring the formulation into contact with the mucosal surface with a defined force for a specific duration.

    • The probe is then moved upwards at a constant speed, and the force required to detach the formulation from the mucosa is recorded.

    • The peak detachment force and the area under the force-distance curve (work of adhesion) are calculated as measures of mucoadhesive strength.

ExVivoWorkflow A Prepare Mucosal Tissue (e.g., porcine buccal) C Contact Formulation with Mucosa (Defined force and time) A->C B Mount Formulation on Probe B->C D Detach at Constant Speed C->D E Record Detachment Force D->E F Calculate Mucoadhesive Strength (Peak force, Work of adhesion) E->F

2. In Vivo Residence Time Determination

This experiment assesses how long a dosage form remains at the site of application in a living organism.

  • Animal Model: Rats or rabbits are commonly used.

  • Protocol:

    • The mucoadhesive dosage form, often containing a fluorescent marker or a radioisotope for tracking, is administered to the animal (e.g., orally or buccally).

    • At predetermined time intervals, the animal is imaged using techniques like fluorescence imaging or scintigraphy to monitor the location and intensity of the signal from the dosage form.

    • Alternatively, for gastrointestinal residence, animals may be sacrificed at different time points, and the amount of the formulation remaining in different segments of the GI tract is quantified.

    • The time it takes for the formulation to be cleared from the application site is determined as the residence time.

Conclusion

The covalent bonding mechanism endowed by thiolating agents like this compound offers a significant advantage in mucoadhesive drug delivery. The presented data, though derived from various studies with differing methodologies, consistently demonstrates the superior mucoadhesive strength and residence time of thiolated polymers compared to their unmodified counterparts and other non-thiolated mucoadhesive agents. This enhanced mucoadhesion is a critical factor in improving drug bioavailability by prolonging contact time at the site of absorption. For researchers and drug development professionals, the strategic use of this compound and other thiolating agents in polymer design represents a powerful tool for creating more effective and targeted drug delivery systems. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative performance of different thiolated polymers against a broader range of mucoadhesive agents.

References

Evaluating P-glycoprotein Inhibitors: A Comparative Guide to Specificity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity and potency of P-glycoprotein (P-gp) inhibitors. While the focus of this guide is on the evaluation of 2-Mercaptonicotinic acid, a known P-gp inhibitor, a notable scarcity of publicly available quantitative data on its specific inhibitory activity necessitates a broader approach. Therefore, this document serves as a detailed roadmap for researchers to conduct their own comparative analyses. We will provide established experimental protocols, comparative data for well-characterized P-gp inhibitors, and an overview of the cellular pathways involved.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1] Its inhibition is a critical strategy for enhancing the efficacy of chemotherapeutics and improving drug bioavailability.

Comparative Data of Known P-glycoprotein Inhibitors

To establish a baseline for comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of various natural and synthetic P-gp inhibitors, as determined by different in vitro assays. It is important to note that IC50 values can vary significantly based on the cell line, substrate, and specific experimental conditions used.

Table 1: IC50 Values of Natural P-gp Inhibitors

CompoundAssay TypeCell Line/SystemSubstrateIC50 (µM)
VerapamilRhodamine 123 EffluxMCF7RRhodamine 123EC50 for increased accumulation
VerapamilCalcein-AM EffluxMDR-CEMCalcein-AMPotent modulator
Cyclosporin ABidirectional TransportLLC-MDR1Digoxin-
Quercetin[3H]-Daunomycin AccumulationMCF-7/ADRDaunomycin-
Silymarin[3H]-Daunomycin AccumulationMCF-7/ADRDaunomycin-
Biochanin A[3H]-Daunomycin AccumulationMCF-7/ADRDaunomycin-
EmodinP-gp ATPase Activity-ATP9.42
18β-Glycyrrhetic acidP-gp ATPase Activity-ATP21.78

Table 2: IC50 Values of Synthetic P-gp Inhibitors

CompoundAssay TypeCell Line/SystemSubstrateIC50 (µM)
Tariquidar (XR9576)Bidirectional TransportCaco-2Paclitaxel-
Elacridar (GF120918)Bidirectional TransportCaco-2Paclitaxel-
Zosuquidar (LY335979)Bidirectional TransportCaco-2Paclitaxel-
CBT-1Rhodamine 123 EffluxSW620 Ad20Rhodamine 1231 (complete inhibition)
VX-710 (Biricodar)Bidirectional TransportCaco-2Paclitaxel-

Note: A direct, side-by-side comparison of IC50 values for all compounds from a single study with identical experimental conditions is not always available in the reviewed literature.

Experimental Protocols for Evaluating P-gp Inhibition

To determine the IC50 and specificity of a potential P-gp inhibitor like this compound, several key in vitro assays are employed.

1. Calcein-AM Efflux Assay

This is a fluorescence-based high-throughput screening assay to measure the functional activity of P-gp.

  • Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent, hydrophilic calcein, which is trapped intracellularly. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low fluorescence. A P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[2]

  • Experimental Workflow:

    Calcein_AM_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed P-gp overexpressing cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_inhibitor Add serial dilutions of This compound or control inhibitors adhere->add_inhibitor pre_incubate Pre-incubate for 30-60 min at 37°C add_inhibitor->pre_incubate add_calcein Add Calcein-AM working solution (e.g., 0.25-1.0 µM) to all wells pre_incubate->add_calcein incubate Incubate for 30-60 min at 37°C add_calcein->incubate measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate->measure_fluorescence normalize Normalize fluorescence data measure_fluorescence->normalize plot Plot % inhibition vs. log[inhibitor] normalize->plot calculate_ic50 Calculate IC50 value plot->calculate_ic50

    Caption: Workflow for the Calcein-AM P-gp inhibition assay.

  • Detailed Protocol:

    • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MDCK-MDR1, K562/ADR) in a 96-well black, clear-bottom plate at a pre-optimized density and culture overnight.

    • Compound Preparation: Prepare serial dilutions of this compound and positive controls (e.g., Verapamil, Tariquidar) in a suitable assay buffer.

    • Inhibitor Incubation: Remove the culture medium from the cells and add the prepared inhibitor solutions. Incubate for 30-60 minutes at 37°C.

    • Calcein-AM Addition: Add Calcein-AM solution (final concentration typically 0.25-1 µM) to each well.

    • Incubation: Incubate the plate for an additional 30-60 minutes at 37°C, protected from light.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

    • Data Analysis: Calculate the percent inhibition for each concentration relative to positive and negative controls and determine the IC50 value by non-linear regression analysis.

2. P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp.

  • Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

  • Experimental Workflow:

    ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare P-gp-rich membrane vesicles prep_reagents Prepare assay buffer, ATP, and test compounds prep_membranes->prep_reagents incubate_inhibitor Incubate membranes with This compound or controls prep_reagents->incubate_inhibitor initiate_reaction Initiate reaction by adding MgATP incubate_inhibitor->initiate_reaction incubate_reaction Incubate at 37°C for a defined time initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction add_detection_reagent Add Pi detection reagent stop_reaction->add_detection_reagent measure_absorbance Measure absorbance at a specific wavelength add_detection_reagent->measure_absorbance calculate_pi Calculate amount of Pi released measure_absorbance->calculate_pi plot Plot ATPase activity vs. [inhibitor] calculate_pi->plot determine_effect Determine stimulatory or inhibitory effect plot->determine_effect

    Caption: Workflow for the P-gp ATPase activity assay.

  • Detailed Protocol:

    • Membrane Preparation: Use commercially available P-gp-rich membrane vesicles or prepare them from P-gp overexpressing cells.

    • Reaction Setup: In a 96-well plate, add the membrane vesicles, assay buffer, and serial dilutions of this compound or control compounds. Include a known P-gp substrate (e.g., verapamil) for stimulation and a potent inhibitor (e.g., sodium orthovanadate) as controls.

    • Initiation: Initiate the reaction by adding MgATP.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).

    • Detection: Stop the reaction and add a reagent that forms a colored complex with the liberated inorganic phosphate.

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the amount of phosphate released and plot the ATPase activity against the inhibitor concentration to determine the effect of the compound.

3. Bidirectional Transport Assay

This assay is considered the gold standard for assessing whether a compound is a P-gp substrate or inhibitor.

  • Principle: The transport of a known P-gp substrate (e.g., digoxin) is measured across a polarized monolayer of cells overexpressing P-gp in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An inhibitor will decrease the B-to-A transport of the substrate.

  • Experimental Workflow:

    Bidirectional_Transport_Workflow cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed polarized cells (e.g., Caco-2, MDCK-MDR1) on Transwell inserts culture_monolayer Culture until a confluent monolayer is formed seed_cells->culture_monolayer add_substrate_inhibitor Add P-gp substrate (e.g., digoxin) and This compound to donor chamber culture_monolayer->add_substrate_inhibitor incubate Incubate at 37°C add_substrate_inhibitor->incubate sample_receiver Sample from receiver chamber at time points incubate->sample_receiver quantify_substrate Quantify substrate concentration (e.g., LC-MS/MS) sample_receiver->quantify_substrate calculate_papp Calculate apparent permeability (Papp) quantify_substrate->calculate_papp calculate_er Calculate efflux ratio (ER = Papp B-A / Papp A-B) calculate_papp->calculate_er determine_inhibition Determine % inhibition of efflux calculate_er->determine_inhibition

    Caption: Workflow for the bidirectional transport assay.

  • Detailed Protocol:

    • Cell Culture: Culture polarized epithelial cells (e.g., Caco-2 or MDCK-MDR1) on permeable Transwell® inserts until a confluent monolayer with tight junctions is formed.

    • Transport Study:

      • For A-to-B transport , add the P-gp substrate and the test inhibitor (this compound) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

      • For B-to-A transport , add the P-gp substrate and the inhibitor to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation and Sampling: Incubate the plates at 37°C and collect samples from the receiver chamber at specific time points.

    • Quantification: Analyze the concentration of the substrate in the samples using a suitable analytical method, such as LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability (Papp) in both directions. The efflux ratio (ER = Papp B-A / Papp A-B) is then determined. A reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition. The IC50 can be determined by measuring the inhibition at various concentrations.

P-glycoprotein and Cellular Signaling Pathways

The expression and function of P-gp are regulated by various intracellular signaling pathways. Understanding these pathways can provide insights into the mechanisms of P-gp-mediated multidrug resistance and potential strategies for its modulation.

Pgp_Signaling_Pathway cluster_stimuli External Stimuli cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_output Cellular Response chemo Chemotherapeutic Agents pi3k_akt PI3K/Akt Pathway chemo->pi3k_akt pkc PKC Pathway chemo->pkc stress Oxidative Stress mapk MAPK Pathways (ERK, JNK, p38) stress->mapk pxr_car PXR/CAR stress->pxr_car growth_factors Growth Factors growth_factors->pi3k_akt growth_factors->mapk nf_kb NF-κB pi3k_akt->nf_kb ap1 AP-1 mapk->ap1 pkc->nf_kb mdr1_gene MDR1 (ABCB1) Gene Transcription nf_kb->mdr1_gene ap1->mdr1_gene pxr_car->mdr1_gene pgp_expression P-gp Expression and Function mdr1_gene->pgp_expression mdr Multidrug Resistance pgp_expression->mdr

Caption: Key signaling pathways regulating P-gp expression.

Several signaling pathways, including the PI3K/Akt, MAPK (ERK, JNK, p38), and PKC pathways, are known to modulate the expression of the MDR1 gene, which encodes P-gp.[3][4][5] These pathways can be activated by various stimuli, such as chemotherapeutic agents and oxidative stress, leading to the activation of transcription factors like NF-κB and AP-1, which in turn upregulate P-gp expression.

Conclusion

The evaluation of P-glycoprotein inhibitors is a multifaceted process that requires a combination of robust in vitro assays. While specific quantitative data for this compound remains elusive in the public domain, this guide provides the necessary framework for its comprehensive evaluation. By employing the detailed protocols for the Calcein-AM, ATPase, and bidirectional transport assays, researchers can determine its IC50 value and compare its potency and specificity against the benchmark data provided for other known P-gp inhibitors. Furthermore, an understanding of the underlying cellular signaling pathways will aid in elucidating its mechanism of action and its potential as a modulator of multidrug resistance.

References

Safety Operating Guide

Proper Disposal of 2-Mercaptonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Mercaptonicotinic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection to prevent skin and eye irritation.[1][2][3] Handling should occur in a well-ventilated area to avoid inhalation of dust.[1]

Spill and Contamination Response

In the event of a small spill, the material should be carefully swept up or vacuumed to avoid generating dust and placed into a suitable, labeled container for disposal.[1][4] Following the cleanup of a spill, the area should be thoroughly cleaned. Contaminated clothing should be removed and washed before reuse.[1][2]

Disposal Protocol

The primary and recommended method for the disposal of this compound, whether as waste from residues or contaminated materials, is through a licensed professional waste disposal service.[2][5][6] It is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[1] Do not empty into drains.[1]

Key Hazard and Disposal Information Summary

ParameterInformationSource
Primary Hazards Skin irritation, serious eye irritation, may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong bases.[1][3][4]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][3] Contact a licensed professional waste disposal service.[6][1][3][6]
Spill Cleanup Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[1][1]

Experimental Protocols

The safety data sheets for this compound do not provide specific experimental protocols for its neutralization or deactivation. The consistent guideline is to containerize the waste and entrust its disposal to a certified waste management company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_waste Assess Waste Type (Unused chemical, contaminated labware, spill residue) start->assess_waste package_waste Package Waste in a Suitable, Labeled Container assess_waste->package_waste consult_regs Consult Local, Regional, and National Disposal Regulations package_waste->consult_regs contact_vendor Contact Licensed Waste Disposal Company consult_regs->contact_vendor transfer_waste Transfer Waste to Disposal Company contact_vendor->transfer_waste end End: Compliant Disposal transfer_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Mercaptonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Mercaptonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3][5] As with other thiols, it may have a strong, unpleasant odor.[6][7] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo mitigate vapor inhalation and control odor.[6][8] All handling must be conducted within a fume hood.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[5][8][9]Protects against splashes, aerosols, and dust.[5][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8][9] Double-gloving is recommended.[8]Prevents direct skin contact.[8][9]
Skin and Body Protection Flame-resistant lab coat or appropriate protective clothing.[5][8][9]Prevents contamination of personal clothing and skin exposure.[5][8][9]
Respiratory Protection Use in a well-ventilated area is crucial.[5][9] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[3][9]Minimizes inhalation of dust and potential vapors.[5][8]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Operation prep2 Confirm Eyewash/Shower Accessibility prep1->prep2 prep3 Don All Required PPE prep2->prep3 prep4 Prepare Labeled Glassware prep3->prep4 prep5 Designate Waste Containers prep4->prep5 handle1 Equilibrate Container to Room Temperature prep5->handle1 Proceed to Handling handle2 Transfer Compound Inside Fume Hood handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 clean1 Decontaminate Glassware (e.g., with bleach solution) handle3->clean1 Proceed to Cleanup clean2 Segregate Liquid & Solid Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[8]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as specified in Table 1 before entering the handling area.[8]

    • Prepare and label all necessary glassware and equipment within the fume hood.[8]

    • Have designated, labeled waste containers ready for both liquid and solid chemical waste.[8] For thiol-containing waste, it is good practice to have a neutralizing agent, such as a bleach solution, on hand for decontamination.[6][7]

  • Handling:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[8]

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation of dust.[9]

    • Avoid actions that could generate dust, such as scraping or vigorous shaking.[9]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. For thiols, rinsing with or soaking in a bleach solution can help oxidize and neutralize residual odors.[7]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

    • Remove and properly store or dispose of PPE. Contaminated disposable items should be placed in a sealed bag before being discarded into the solid hazardous waste container.[7][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[8]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Method
Solid Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[7][8] Sweep up any spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5][9]
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[8] The label must explicitly state that the container holds thiol-containing waste.[8] Do not empty into drains.[5]
General Disposal All chemical waste must be disposed of through a licensed contractor, following all institutional, local, regional, and national hazardous waste regulations.[1][2][8]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration.[9] Seek medical attention if you feel unwell.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5][9] If skin irritation occurs, get medical advice/attention.[2][5]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[5][9] If eye irritation persists, get medical advice/attention.[2][5]
Ingestion Clean the mouth with water.[5][9] Do NOT induce vomiting.[9] Seek medical attention.[5][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptonicotinic acid
Reactant of Route 2
2-Mercaptonicotinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.